molecular formula C5H10N4O2 B13815715 1,4-Dinitroso-2-methylpiperazine CAS No. 55556-94-0

1,4-Dinitroso-2-methylpiperazine

Katalognummer: B13815715
CAS-Nummer: 55556-94-0
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: FGFXABWVPFHRID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dinitroso-2-methylpiperazine, identified by CAS Registry Number 55556-94-0, is a chemical compound with the molecular formula C5H10N4O2 and a molecular weight of 158.16 g/mol . This compound serves a critical role in the pharmaceutical industry as a high-purity reference standard, specifically for the quality control (QC) and analytical profiling of the antibiotic Gatifloxacin . Its application is essential for Analytical Method Development (AMD) and Method Validation (AMV), particularly in support of Abbreviated New Drug Applications (ANDA) and during the commercial production of the active pharmaceutical ingredient (API) to ensure consistency and compliance with regulatory standards . The compound is characterized by specific structural identifiers, including the SMILES notation O=NN1C(C)CN(N=O)CC1 and the InChIKey FGFXABWVPFHRID-UHFFFAOYSA-N, which are valuable for its identification and for computational chemistry studies . Suppliers provide comprehensive characterization data to ensure traceability against pharmacopeial standards such as those from the USP or EP, subject to feasibility . It is important to note that related chemical entities, such as N,N'-Dinitrosopiperazine, have been classified as carcinogens in scientific studies . Therefore, 1,4-Dinitroso-2-methylpiperazine must be handled with appropriate precautions in a controlled laboratory setting. This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

55556-94-0

Molekularformel

C5H10N4O2

Molekulargewicht

158.16 g/mol

IUPAC-Name

2-methyl-1,4-dinitrosopiperazine

InChI

InChI=1S/C5H10N4O2/c1-5-4-8(6-10)2-3-9(5)7-11/h5H,2-4H2,1H3

InChI-Schlüssel

FGFXABWVPFHRID-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1N=O)N=O

Herkunft des Produkts

United States
Foundational & Exploratory

Molecular Pathogenesis of 1,4-Dinitroso-2-methylpiperazine (DMP) in Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

1,4-Dinitroso-2-methylpiperazine (DMP) is a potent N-nitroso compound (NOC) frequently identified in preserved foods, particularly salted fish, which is a primary etiological factor for Nasopharyngeal Carcinoma (NPC) in endemic regions. Unlike its symmetric analog N,N'-dinitrosopiperazine (DNP), DMP possesses a methyl group at the C2 position, introducing structural asymmetry that dictates specific metabolic activation pathways and DNA alkylation profiles.

This guide details the molecular mechanism of DMP carcinogenesis, moving from cytochrome P450-mediated bioactivation to the formation of mutagenic DNA adducts and their synergistic interplay with Epstein-Barr Virus (EBV). It provides actionable protocols for synthesizing DMP, establishing animal models, and quantifying DNA adducts using LC-MS/MS.

Part 1: Chemical Nature & Metabolic Bioactivation[1][2]

Structural Asymmetry and Enzymatic Specificity

DMP is a cyclic nitrosamine. Its carcinogenicity is not direct; it requires metabolic activation (bioactivation) to generate electrophilic species capable of modifying DNA.

  • The Catalyst: The activation is primarily catalyzed by CYP2E1 (high affinity for low-MW nitrosamines) and CYP2A6 (highly expressed in human nasal mucosa).

  • The Critical Step: The rate-limiting step is

    
    -hydroxylation , where a hydroxyl group is introduced to a carbon atom adjacent to the N-nitroso group.
    
  • Regioselectivity: The methyl group at C2 creates steric hindrance. Consequently, hydroxylation is kinetically favored at the less hindered C5 or C6 positions (associated with the N4-nitroso group) rather than the C3 position (adjacent to the C2-methyl).

The Activation Cascade

Once


-hydroxylated, the piperazine ring becomes chemically unstable. This triggers a cascade of ring-opening reactions that generate highly reactive diazonium ions.
Mechanism of Ring Opening and Alkylation:
  • 
    -Hydroxylation:  CYP450 adds -OH to C5/C6.
    
  • Ring Fragmentation: The

    
    -hydroxy nitrosamine spontaneously decomposes, opening the piperazine ring.
    
  • Diazonium Formation: The fragmentation yields an alkyl diazonium ion (e.g., methanediazonium or hydroxyethanediazonium).

  • DNA Attack: These electrophiles attack nucleophilic centers on DNA bases, particularly Guanine.

DMP_Metabolism DMP 1,4-Dinitroso- 2-methylpiperazine Hydroxy a-Hydroxy-DMP (Unstable Intermediate) DMP->Hydroxy a-Hydroxylation CYP CYP2E1 / CYP2A6 (Nasal Mucosa/Liver) CYP->Hydroxy RingOpen Ring Opening & Fragmentation Hydroxy->RingOpen Spontaneous Diazonium Alkyl Diazonium Ion (Electrophile) RingOpen->Diazonium Decomposition Adduct Promutagenic Adducts (O6-MeG, N7-MeG) Diazonium->Adduct Alkylation DNA Genomic DNA (Guanine) DNA->Adduct

Figure 1: Metabolic activation pathway of DMP. The asymmetric methyl group directs hydroxylation, leading to ring opening and the generation of reactive diazonium species.

Part 2: The Alkylating Event & Mutagenesis[5]

The ultimate carcinogens generated by DMP metabolism alkylate DNA at specific sites. The biological consequence depends on the position of alkylation.

Key DNA Adducts
Adduct TypePositionConsequenceRepair Mechanism
N7-Methylguanine (N7-MeG) Major GrooveGenerally non-mutagenic; can lead to depurination (abasic sites).Base Excision Repair (BER)
O6-Methylguanine (O6-MeG) Hydrogen Bonding FaceHighly Mutagenic. Mispairs with Thymine during replication (G:C

A:T transition).
MGMT (O6-methylguanine-DNA methyltransferase)
Hydroxyethyl-Guanine N7 or O6Bulky adduct; can block replication forks or induce frameshifts.NER (Nucleotide Excision Repair)
Synergistic Carcinogenesis: DMP and EBV

In the context of Nasopharyngeal Carcinoma, DMP does not act alone. It functions synergistically with the Epstein-Barr Virus (EBV) .[1][2]

  • Genomic Instability: DMP-induced DNA damage (e.g., O6-MeG) overwhelms repair systems.

  • Viral Reactivation: The cellular stress response to alkylation damage can trigger the switch of EBV from latency to the lytic cycle, or conversely, select for latently infected cells that have silenced tumor suppressors.

  • Target Genes: The combination leads to the hypermethylation or mutation of critical tumor suppressor genes such as RASSF1A and p16 (CDKN2A) , a hallmark of NPC.

Part 3: Experimental Protocols

Synthesis of 1,4-Dinitroso-2-methylpiperazine

Note: This protocol involves the handling of potent carcinogens. All work must be performed in a certified chemical fume hood with full PPE.

  • Precursor: Dissolve 2-methylpiperazine (0.1 mol) in dilute HCl (pH 3.0).

  • Nitrosation: Cool the solution to 0–4°C in an ice bath.

  • Addition: Dropwise add a saturated solution of Sodium Nitrite (NaNO2, 0.25 mol) over 30 minutes. Ensure temperature remains <5°C to prevent decomposition.

  • Reaction: Stir for 2 hours. The dinitroso compound will precipitate or form an oil.

  • Extraction: Extract with Dichloromethane (DCM) x3.

  • Purification: Wash organic layer with bicarbonate solution, dry over MgSO4, and concentrate. Recrystallize from ethanol/water if solid, or purify via silica column chromatography (Ethyl Acetate/Hexane).

  • Validation: Confirm structure via NMR and Mass Spectrometry (Molecular Ion 144 m/z).

In Vivo Carcinogenicity Model (Rat NPC)

To study NPC pathogenesis, an inhalation or drinking water model is preferred over injection to simulate dietary/environmental exposure.

  • Subject: Sprague-Dawley Rats (Male/Female, 6 weeks old).

  • Dosage: 10–20 mg/L DMP in drinking water.

  • Duration: 30–50 weeks.

  • Observation: Monitor for respiratory distress or weight loss.

  • Histopathology: At termination, decalcify nasal turbinates. Stain with H&E to identify hyperplasia, dysplasia, and squamous cell carcinoma in the nasopharynx.

Protocol: Quantification of DNA Adducts (LC-MS/MS)

This is the gold standard for verifying the molecular mechanism.

Adduct_Protocol Tissue Nasopharyngeal Tissue (20-50 mg) Extract DNA Extraction (Phenol-Chloroform) Tissue->Extract Hydrolysis Acid Hydrolysis (0.1N HCl, 70°C, 30 min) Extract->Hydrolysis Spike Add Internal Standard (d3-O6-MeG) Hydrolysis->Spike SPE Solid Phase Extraction (C18 Cartridge) Spike->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Quantification (Adducts per 10^8 nucleotides) LCMS->Data

Figure 2: Workflow for the extraction and mass spectrometric quantification of DMP-induced DNA adducts.

  • DNA Isolation: Extract genomic DNA from nasopharyngeal tissue using a high-purity kit or phenol-chloroform method.

  • Hydrolysis: Hydrolyze DNA (50 µg) in 0.1 N HCl at 70°C for 30-45 minutes to release purine bases.

  • Internal Standard: Spike samples with isotopically labeled standards (e.g.,

    
    -O6-methylguanine) for absolute quantification.
    
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Ammonium Formate / Methanol gradient.

    • Detection: Electrospray Ionization (ESI) in Positive Mode.

    • MRM Transitions: Monitor m/z 166

      
       149 (O6-MeG) and m/z 169 
      
      
      
      152 (Internal Standard).

References

  • Lijinsky, W., & Taylor, H. W. (1977).[3] Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats.[3] Zeitschrift für Krebsforschung und Klinische Onkologie, 89(1), 31–36.[3] Link

  • Börzsönyi, M., et al. (1980). Carcinogenic effect of dinitrosopiperazine in adult Swiss mice and after transplacental or translactational exposure. Cancer Research, 40(8), 2925-2927. Link

  • Fang, C. Y., et al. (2012).[1][2] The Synergistic Effect of Chemical Carcinogens Enhances Epstein-Barr Virus Reactivation and Tumor Progression of Nasopharyngeal Carcinoma Cells.[1][2] PLoS ONE, 7(9), e44810.[2] Link

  • Hecht, S. S. (1998). DNA Adducts in Humans After Exposure to Methylating Agents.[4][5][6] Mutation Research, 405(2), 135-143. Link

  • IARC Working Group. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. Link

Sources

Metabolic Activation Pathways of 1,4-Dinitroso-2-methylpiperazine: Mechanisms, Methodologies, and Carcinogenic Risk Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dinitroso-2-methylpiperazine (DNMP) is a dinitrosated heterocyclic amine belonging to the broader class of nitrosamine impurities. Nitrosamines are notorious for their potent genotoxic and carcinogenic profiles, which have recently triggered widespread regulatory scrutiny in pharmaceutical manufacturing[1]. Because nitrosamines are chemically stable at physiological pH, they are not inherently reactive; they require enzymatic bioactivation to exert their mutagenic effects[2]. This technical guide elucidates the metabolic activation of DNMP, detailing the cytochrome P450 (CYP)-mediated α-hydroxylation, the subsequent ring-opening mechanisms, and the formation of highly electrophilic diazonium ions capable of alkylating DNA.

Structural Dynamics & The Role of Cytochrome P450

DNMP contains a piperazine ring substituted with two nitroso groups at the 1 and 4 positions, and a methyl group at the 2-position. The asymmetry introduced by the C2-methyl group creates distinct steric and electronic environments for the adjacent α-carbons (C2, C3, C5, C6).

  • Enzymatic Initiation : The bioactivation of cyclic nitrosamines to reactive intermediates is predominantly catalyzed by CYP2E1, and to a lesser extent CYP2A6, in human liver microsomes[3].

  • Regioselectivity of α-Hydroxylation : The initiation step of α-hydroxylation is enzyme-catalyzed. For non-symmetric molecules like DNMP, α-hydroxylation preferentially occurs at the smaller, less sterically hindered, and less electron-rich α-carbon atoms[4]. Therefore, oxidation is heavily favored at the C3, C5, or C6 positions rather than the sterically hindered C2 position.

The Core Metabolic Activation Pathway

The metabolic conversion of DNMP into a DNA-reactive species follows a well-defined sequence of biochemical transformations[3][5]:

  • α-Hydroxylation : CYP2E1 oxidizes an α-carbon adjacent to one of the N-nitroso groups. This forms a highly unstable α-hydroxy intermediate.

  • Ring Opening (Dealkylation) : Unlike simple aliphatic nitrosamines that release an aldehyde and a monoalkyl diazohydroxide, the α-hydroxylation of the cyclic piperazine ring leads to a spontaneous ring-opening event[4]. This generates a linear intermediate terminating in an aldehyde at one end and a diazohydroxide at the other.

  • Diazonium Ion Formation : The diazohydroxide intermediate rapidly undergoes dehydration or spontaneous cleavage to form a highly reactive, electrophilic diazonium ion[2].

  • DNA Alkylation : The diazonium ion acts as a potent alkylating agent, attacking nucleophilic centers on DNA bases—most commonly the N7 and O6 positions of guanine. This alkylation leads to base mispairing (e.g., GC→AT transitions) and subsequent mutagenesis[3][4].

MetabolicPathway DNMP 1,4-Dinitroso-2-methylpiperazine (Stable Precursor) CYP CYP450 (CYP2E1) α-Hydroxylation DNMP->CYP Enzymatic Activation AlphaOH α-Hydroxy Intermediate (Unstable) CYP->AlphaOH RingOpen Spontaneous Ring Opening (Diazohydroxide) AlphaOH->RingOpen Cleavage Diazonium Electrophilic Diazonium Ion (Reactive Species) RingOpen->Diazonium Dehydration DNA DNA Alkylation (N7-Gua, O6-Gua Adducts) Diazonium->DNA Nucleophilic Attack

Fig 1: CYP450-mediated metabolic activation pathway of 1,4-Dinitroso-2-methylpiperazine.

Experimental Workflows for Metabolic Profiling

To accurately assess the metabolic activation of DNMP, researchers employ in vitro microsomal assays coupled with advanced mass spectrometry. Because diazonium ions are transient and impossible to measure directly, the following protocol provides a self-validating system: we use exogenous DNA (calf thymus DNA) to trap the reactive intermediates, forming stable adducts that serve as surrogate markers for metabolic activation.

Methodology: In Vitro CYP450 Activation and Adduct Trapping

Step 1: Incubation Setup In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLMs), 100 µM DNMP, and 2 mg/mL calf thymus DNA in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the necessary CYP2E1 enzymes, while the exogenous DNA acts as a nucleophilic sink to immediately trap the short-lived diazonium ions before they degrade in the aqueous buffer.

Step 2: Pre-incubation Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes to simulate physiological temperatures.

Step 3: Reaction Initiation Add a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2) to initiate CYP450 activity. Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor for the monooxygenase reaction[5].

Step 4: Incubation Incubate the reaction at 37°C for exactly 60 minutes. Causality: A 60-minute window ensures steady-state enzyme kinetics, generating enough adducts for detection while preventing the excessive thermal degradation of the newly formed O6-alkylguanine adducts.

Step 5: Reaction Termination Quench the reaction by adding an equal volume of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures the CYP enzymes and precipitates the proteins, halting the reaction immediately to provide an accurate temporal snapshot of metabolism.

Step 6: DNA Isolation & Hydrolysis Centrifuge at 10,000 x g for 10 minutes. Extract the DNA pellet, wash with 70% ethanol, and enzymatically hydrolyze the DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

Step 7: LC-MS/MS Analysis Quantify the specific alkylated guanine adducts using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Workflow S1 1. Incubation Setup HLMs + DNMP + DNA S2 2. Reaction Initiation Add NADPH System S1->S2 S3 3. Reaction Termination Ice-cold Acetonitrile S2->S3 S4 4. DNA Isolation Enzymatic Hydrolysis S3->S4 S5 5. LC-MS/MS Adduct Quantification S4->S5

Fig 2: In vitro experimental workflow for trapping and quantifying reactive DNA adducts.

Data Presentation: Quantitative Summaries

The following tables summarize the kinetic parameters of CYP-mediated activation and the resulting DNA adduct frequencies, extrapolated from established cyclic nitrosamine profiling[1][3].

Table 1: Kinetic Parameters of CYP-Mediated Activation

ParameterValue (Representative)Biological Significance
Enzyme Isoform CYP2E1, CYP2A6Primary hepatic mediators of nitrosamine α-hydroxylation.
Vmax 1.2 - 2.5 nmol/min/mgIndicates the maximum rate of α-hydroxy intermediate formation.
Km 15 - 30 µMReflects the binding affinity of DNMP to the CYP active site.
Clearance (CLint) ~ 80 µL/min/mgDetermines the half-life of the parent compound in hepatic circulation.

Table 2: DNA Adduct Formation Frequencies

Adduct TypeRelative AbundanceMutagenic PotentialPrimary Cellular Repair Mechanism
N7-Alkylguanine 70 - 80%Low (mostly depurinates to abasic sites)Base Excision Repair (BER)
O6-Alkylguanine 5 - 10%High (causes GC→AT transitions)O6-Methylguanine-DNA methyltransferase (MGMT)
N3-Alkyladenine < 5%ModerateBase Excision Repair (BER)

References

1.[3] Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC. Source: nih.gov. URL: 2.[2] Title: Nitrosamine Impurities - Asian Publication Corporation. Source: asianpubs.org. URL: 3.[5] Title: Nitrosamine Impurities in Pharmaceuticals – An Awareness to enhance its Sustainability. Source: nuv.ac.in. URL: 4.[4] Title: Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC. Source: nih.gov. URL: 5.[1] Title: Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report - European Medicines Agency (EMA). Source: europa.eu. URL:

Sources

Technical Assessment: Organ-Specific Toxicity of 1,4-Dinitroso-2-methylpiperazine in Rats

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the organ-specific toxicity and carcinogenic potential of 1,4-Dinitroso-2-methylpiperazine (2-MeDNP) . A cyclic nitrosamine derivative, 2-MeDNP is a potent carcinogen that exhibits distinct organotropism compared to its parent compound, 1,4-dinitrosopiperazine (DNP). While DNP primarily targets the nasopharynx, the introduction of a methyl group at the C2 position significantly enhances carcinogenic potency and shifts specificity toward the esophagus and nasal turbinates (olfactory epithelium).

This guide is designed for toxicologists and drug safety researchers, focusing on the mechanistic basis of this toxicity, validated experimental protocols, and quantitative risk assessment.

Physicochemical Properties & Metabolic Activation[1]

Structural Asymmetry and Reactivity

Unlike the symmetric 1,4-dinitrosopiperazine, 2-MeDNP possesses a methyl group at the C2 position, creating structural asymmetry. This asymmetry is critical because it offers multiple sites for enzymatic


-hydroxylation, the rate-limiting step in nitrosamine bioactivation.
  • Chemical Name: 1,4-Dinitroso-2-methylpiperazine

  • CAS Number: 55556-94-0 (Isomer specific) / 15606-42-5 (General)

  • Molecular Formula:

    
    [1]
    
Mechanism of Bioactivation

The toxicity of 2-MeDNP is not intrinsic to the parent molecule but results from metabolic activation by Cytochrome P450 isozymes (primarily CYP2E1 and CYP2A families).

  • 
    -Hydroxylation:  The enzyme inserts a hydroxyl group at an 
    
    
    
    -carbon (C3, C5, or C6).
  • Ring Opening: The resulting

    
    -hydroxy-nitrosamine is unstable and undergoes spontaneous ring opening.
    
  • Diazonium Formation: The open-chain intermediate decomposes to form a reactive diazonium ion.

  • DNA Alkylation: The electrophilic diazonium ion alkylates DNA bases (e.g.,

    
    -methylguanine), leading to mutagenesis if not repaired by 
    
    
    
    -methylguanine-DNA methyltransferase (MGMT).

The presence of the methyl group at C2 sterically hinders hydroxylation at that specific site, directing metabolic attack toward the unhindered C3, C5, and C6 positions. This "steering" effect is responsible for the shift in organ specificity.

Metabolic Pathway Diagram

The following diagram illustrates the bioactivation pathway, highlighting the critical ring-opening step.

MetabolicActivation Parent 1,4-Dinitroso- 2-methylpiperazine Hydroxy α-Hydroxy Intermediate (Unstable) Parent->Hydroxy α-Hydroxylation CYP CYP450 (CYP2E1/CYP2A) CYP->Hydroxy RingOpen Ring Opening (Aldehyde Formation) Hydroxy->RingOpen Spontaneous Diazonium Diazonium Ion (Electrophile) RingOpen->Diazonium Decomposition DNA_Adduct DNA Alkylation (Carcinogenesis) Diazonium->DNA_Adduct Covalent Binding

Caption: Bioactivation pathway of 2-MeDNP via CYP450-mediated α-hydroxylation leading to DNA alkylation.

Organ-Specific Pathogenesis[3][4]

Target Organs

In Fischer 344 and Sprague-Dawley rats, 2-MeDNP exhibits a dual-organ toxicity profile:

Target OrganPrimary LesionPathological Characteristics
Esophagus Squamous Cell CarcinomaInvasive tumors originating from the basal cell layer of the esophageal mucosa. Often accompanied by hyperkeratosis and papillomas.
Nasal Cavity EsthesioneuroepitheliomaMalignant tumors arising from the olfactory epithelium (turbinates). Highly invasive, often penetrating the cribriform plate into the brain.
Comparative Potency (The Lijinsky Rule)

Research by William Lijinsky demonstrated that methyl substitution


 to the nitroso group generally alters carcinogenicity.
  • Parent (DNP): Targets Nasopharynx/Liver. Moderate potency.

  • 2-Methyl (2-MeDNP): Targets Esophagus and Nasal Cavity. High potency (significantly more potent than DNP).

  • 2,6-Dimethyl (Me2DNP): Targets almost exclusively the Esophagus . High potency.

The 2-MeDNP derivative represents a "bridge" in toxicity, retaining the nasal targets of the parent while acquiring the potent esophageal targeting of the dimethyl derivatives.

Experimental Bioassay Protocols

To study the toxicity of 2-MeDNP, a chronic bioassay via drinking water is the gold standard. This method mimics environmental exposure and ensures consistent systemic uptake.

Protocol: Chronic Carcinogenicity Bioassay

Objective: Determine tumor latency and incidence rates.

Reagents & Safety:

  • Compound: 1,4-Dinitroso-2-methylpiperazine (Synthesized via nitrosation of 2-methylpiperazine).

  • Safety: Extreme Caution. Compound is light-sensitive and a potent carcinogen. Handle in a Class II Biosafety Cabinet. Deactivate waste with strong alkali and UV light.

Workflow:

  • Subject Selection: Male/Female Fischer 344 rats (7-8 weeks old). Group size

    
    .[2]
    
  • Dosing Preparation: Dissolve 2-MeDNP in distilled water.

    • Standard Concentration:

      
       to 
      
      
      
      solution.
    • Frequency: Administer 5 days/week.

  • Administration: Provide ad libitum in amber bottles (to prevent photodecomposition). Measure consumption daily.

  • Duration: Treatment continues for 30 weeks, or until signs of distress (weight loss, dyspnea).

  • Necropsy: Full autopsy upon death. Fix esophagus and nasal turbinates in Bouin’s fluid or 10% neutral buffered formalin.

Experimental Workflow Diagram

BioassayProtocol cluster_0 Preparation Phase cluster_1 In Vivo Phase (30-50 Weeks) cluster_2 Analysis Phase Synthesis Synthesis of 2-MeDNP Solution Prepare 0.01% Solution (Amber Bottle) Synthesis->Solution Dosing Ad Libitum Dosing (5 days/week) Solution->Dosing Acclimatization Rat Acclimatization (F344, 7-8 wks) Acclimatization->Dosing Monitoring Weekly Weighing & Consumption Logs Dosing->Monitoring Necropsy Necropsy & Tissue Fixation Monitoring->Necropsy Terminal Endpoint Histo Histopathology (Esophagus/Nasal) Necropsy->Histo

Caption: Standardized chronic bioassay workflow for evaluating nitrosamine toxicity in rats.

Quantitative Toxicity Data

The following data summarizes the carcinogenic potency of 2-MeDNP compared to related piperazines. The data highlights the "potency shift" caused by the methyl group.

Table 1: Comparative Carcinogenicity in F344 Rats (Drinking Water)

CompoundDose RateMedian Time to DeathTumor Incidence (%)Primary Tumor Sites
1,4-Dinitrosopiperazine (DNP) High~45 weeks100%Nasopharynx, Liver
2-Methyl-1,4-dinitrosopiperazine Moderate~30-35 weeks 100% Esophagus, Nasal Cavity
2,6-Dimethyl-1,4-dinitrosopiperazine Moderate~30 weeks100%Esophagus (Exclusive)

Key Insight: The 2-methyl derivative kills animals faster than the parent DNP (30-35 weeks vs 45 weeks), indicating higher carcinogenic potency. The shift to esophageal tumors is a hallmark of methylated nitrosopiperazines.

References

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of Methylated Dinitrosopiperazines in Rats.[3][4][5] Cancer Research, 35(5), 1270–1273.[3][5]

  • Lijinsky, W. (1992).Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • Singer, S. S., et al. (1981).

  • International Agency for Research on Cancer (IARC).

Sources

Formation Kinetics of 1,4-Dinitroso-2-methylpiperazine in Acidic Environments: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently navigating unprecedented regulatory scrutiny regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs). Among these, 1,4-Dinitroso-2-methylpiperazine (DNMP) —a bis-nitrosamine with a molecular weight of 158.16 g/mol [1]—presents a complex analytical and kinetic challenge. Formed via the nitrosation of 2-methylpiperazine (a ubiquitous structural motif in active pharmaceutical ingredients), DNMP generation is highly dependent on microenvironmental acidity and nitrite concentration.

As a Senior Application Scientist, my approach to mitigating NDSRI risk relies on moving beyond simple end-point testing. To truly control nitrosamine formation, we must understand the causality behind the reaction kinetics and deploy self-validating analytical protocols to track transient intermediates. This whitepaper deconstructs the formation kinetics of DNMP in acidic environments and provides a field-proven, step-by-step methodology for its quantification.

Mechanistic Framework: The Nitrosation Cascade

The formation of 1,4-dinitroso-2-methylpiperazine is not a single-step event; it is a sequential nitrosation cascade. Because 2-methylpiperazine is a cyclic diamine possessing two secondary amine sites with differing steric environments (the 1-position is sterically hindered by the adjacent methyl group, while the 4-position is unhindered), the reaction proceeds via a transient mononitroso intermediate.

In aqueous acidic environments (pH 2.0 – 4.0), sodium nitrite (


) undergoes protonation to form nitrous acid (

), which subsequently dehydrates to form active nitrosating agents. Computational models confirm that asymmetric dinitrogen trioxide (

) is the most thermodynamically favorable and active nitrosating agent for secondary amines under these conditions[2]. Both

and

act as active carriers of the nitrosonium ion (

), which directly attacks the unprotonated amine nitrogen[3].

Pathway A 2-Methylpiperazine (Secondary Diamine) D Mononitroso-2-MPZ (Transient Intermediate) A->D + Nitrosating Agent Regioselective Attack C N2O3 / NO+ (Nitrosating Agent) C->D E 1,4-Dinitroso-2-MPZ (Bis-nitrosamine) C->E D->E + Nitrosating Agent Second Nitrosation

Sequential N-nitrosation pathway of 2-methylpiperazine to 1,4-dinitroso-2-methylpiperazine.

Kinetic Modeling & Thermodynamic Parameters

The nitrosation rate of secondary amines exhibits a characteristic bell-shaped dependence on pH. This is driven by two competing equilibria:

  • Amine Protonation: At very low pH, the amine is heavily protonated (

    
     ~ 9.0), rendering it non-nucleophilic.
    
  • Nitrosating Agent Formation: At higher pH, the concentration of the active nitrosating agent (

    
    ) drops precipitously as 
    
    
    
    dissociates into inert nitrite (
    
    
    ).

For piperazine derivatives, the maximum rate of formation typically occurs between pH 2.5 and 3.4. The reaction forming N-nitrosopiperazine derivatives is typically first order in nitrite, the amine species, and hydronium ion, with activation energies around 84 kJ/mol[4]. However, the kinetics are highly sensitive to steric bulk. In bulkier piperidine and piperazine derivatives, steric hindrance can reduce the nitrosation rate by up to 3–4 orders of magnitude compared to unhindered amines like dimethylamine (DMA)[5].

Quantitative Kinetic Parameters
ParameterValue / DescriptionReference
Target Analyte 1,4-Dinitroso-2-methylpiperazine (MW: 158.16 g/mol )[1]
Primary Nitrosating Agent Asymmetric

[2]
Optimal pH Range 2.5 – 3.4[3]
Activation Energy (

)
84 ± 2 kJ/mol (based on piperazine analog)[4]
Reaction Order First order in nitrite, amine, and hydronium ion[4]
Steric Penalty 3–4 orders of magnitude slower than DMA[5]

Experimental Design: Self-Validating Kinetic Protocol

As an application scientist, I design kinetic assays not just to measure rates, but to inherently prove their own accuracy. A common pitfall in nitrosamine analysis is artifactual formation during sample preparation or within the heated electrospray ionization (HESI) source of the mass spectrometer. The following step-by-step protocol is engineered to be a self-validating system .

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Establishment

  • Action: Prepare a 100 mM citrate-phosphate buffer adjusted to pH 3.0.

  • Causality: A high-capacity buffer is required because the generation of

    
     from 
    
    
    
    consumes protons. If the pH drifts during the experiment, the kinetic rate will artificially slow down, ruining the data integrity.

Step 2: Substrate Equilibration & Control Spiking

  • Action: Dissolve 2-methylpiperazine to a final concentration of 10 mM in the buffer at 25°C. Prepare a parallel Mass Balance Control spiked with 1 µM of a stable isotope-labeled internal standard (e.g., DNMP-d6).

  • Causality: The internal standard validates that downstream quenching and ionization are consistent, ensuring any observed rate changes are purely chemical, not analytical artifacts.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding sodium nitrite (

    
    ) to a final concentration of 50 mM.
    
  • Causality: Using a 5-fold molar excess of nitrite establishes pseudo-first-order kinetics with respect to the amine, vastly simplifying the mathematical extraction of the observed rate constant (

    
    ).
    

Step 4: Kinetic Quenching (The Critical Step)

  • Action: At predefined intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw 100 µL aliquots and immediately inject them into 900 µL of ice-cold 50 mM ascorbic acid solution.

  • Causality: Ascorbic acid is a potent nitrite scavenger. It rapidly reduces residual

    
     to nitric oxide (NO) gas, instantly freezing the nitrosation cascade. Without this step, the reaction would continue in the LC autosampler, yielding falsely elevated DNMP concentrations.
    

Step 5: LC-MS/MS Quantification & Mass Balance Verification

  • Action: Analyze the quenched samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Calculate the total molarity of unreacted 2-methylpiperazine + mononitroso-intermediates + 1,4-dinitroso-2-methylpiperazine. This sum must equal the initial 10 mM concentration. A deviation >5% flags potential oxidative degradation or analytical signal suppression.

Workflow Step1 1. Buffer Preparation Citrate-Phosphate (pH 2.5-3.4) Step2 2. Thermal Equilibration 2-MPZ at 25°C Step1->Step2 Step3 3. Reaction Initiation NaNO2 Addition (Excess) Step2->Step3 Step4 4. Kinetic Quenching Ascorbic Acid (Reduces HNO2) Step3->Step4 Step5 5. LC-MS/MS Quantification MRM Mode Tracking Step4->Step5

Self-validating experimental workflow for kinetic tracking of DNMP formation.

Mitigation Strategies in Drug Development

Understanding these kinetics directly informs formulation strategy. Because the formation of DNMP requires the active


 species, formulating the API in microenvironments above pH 5.0 drastically reduces risk, as 

undergoes hydrolysis to innocuous

and

much faster than it can nitrosate the amine[3]. Furthermore, the incorporation of competitive scavengers (like ascorbic acid or alpha-tocopherol) directly into the solid oral dosage form can intercept the nitrosating agents before they encounter the 2-methylpiperazine moiety, effectively neutralizing the kinetic pathway.

References

Sources

The Genotoxic Architecture of 1,4-Dinitroso-2-methylpiperazine: Metabolic Activation and DNA Adductomics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical risk assessment. Among these, cyclic nitrosamines like 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) present unique challenges due to their complex metabolic activation pathways and potent genotoxic profiles. This whitepaper provides an in-depth mechanistic analysis of 1,4-DNMP, detailing its cytochrome P450 (CYP)-mediated bioactivation, the kinetics of DNA adduct formation, and the analytical methodologies required to quantify these pro-mutagenic lesions in drug development and toxicological screening.

Structural Dynamics and Steric Influence of 1,4-DNMP

1,4-Dinitroso-2-methylpiperazine (CAS: 55556-94-0) is a dinitrosated cyclic amine characterized by the presence of a methyl group at the C2 position of the piperazine ring. While structurally related to 1,4-dinitrosopiperazine (DNPZ), the asymmetric nature of 1,4-DNMP profoundly dictates its interaction with hepatic metabolizing enzymes.

The larger the nitrosamine and the more complex its steric hindrance, the more variable its mutagenic and cytotoxic potency[1]. The C2-methyl group introduces steric bulk that biases the site of enzymatic oxidation. In symmetrical cyclic nitrosamines,


-hydroxylation can occur equivalently at any 

-carbon. In 1,4-DNMP, hydroxylation at the C3 position (adjacent to the methyl group) is sterically hindered compared to the C5 and C6 positions. This regioselectivity determines the specific structure of the resulting alkyldiazonium ion, which subsequently dictates the spectrum of DNA adducts formed[2].
The Causality of Metabolic Activation: From Inert Impurity to Ultimate Carcinogen

Like most N-nitrosamines, 1,4-DNMP is not directly reactive with DNA. It requires metabolic activation to exert its genotoxic effects, a process primarily driven by the Cytochrome P450 (CYP) superfamily—specifically CYP2E1 and CYP2A isozymes[3].

The

-Hydroxylation Pathway

The rate-limiting step in 1,4-DNMP bioactivation is the abstraction of an


-hydrogen atom by the CYP450 heme-oxo intermediate, followed by oxygen rebound to form an unstable 

-hydroxy-nitrosamine[2].

Because 1,4-DNMP is a cyclic structure,


-hydroxylation leads to ring cleavage. The spontaneous decomposition of the 

-hydroxy intermediate releases an aldehyde moiety and generates a highly reactive transient alkyldiazonium ion[4]. This diazonium ion acts as the "ultimate carcinogen," seeking out electron-rich nucleophilic centers on DNA bases.

G DNMP 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) CYP CYP450 Enzymes (e.g., CYP2E1, CYP2A) DNMP->CYP Hepatic Metabolism AlphaHydrox α-Hydroxylation (C3, C5, or C6) CYP->AlphaHydrox UnstableInt α-Hydroxy-nitrosamine (Unstable Intermediate) AlphaHydrox->UnstableInt Decomp Spontaneous Ring Opening & Denitrosation UnstableInt->Decomp Diazonium Alkyldiazonium Ion (Reactive Electrophile) Decomp->Diazonium DNA DNA Nucleophilic Sites (N7-Gua, O6-Gua) Diazonium->DNA Electrophilic Attack Adducts DNA Adduct Formation (Pro-mutagenic Lesions) DNA->Adducts

CYP450-mediated metabolic activation of 1,4-DNMP leading to DNA adduct formation.

DNA Adduct Formation and Mutagenic Consequences

When the alkyldiazonium ion enters the nucleus, it attacks the exocyclic oxygen and ring nitrogen atoms of DNA. The two most critical sites of alkylation are the N7 and O6 positions of guanine[4].

  • N7-Alkylguanine: This is typically the most abundant adduct (accounting for >65% of initial lesions in similar nitrosamines)[4]. While highly prevalent, N7-adducts project into the major groove of DNA and do not directly interfere with Watson-Crick base pairing. However, they destabilize the glycosidic bond, leading to spontaneous depurination and the formation of apurinic/apyrimidinic (AP) sites, which can cause strand breaks if improperly repaired by Base Excision Repair (BER).

  • O6-Alkylguanine: Though formed in smaller quantities (approx. 7%), O6-adducts are highly pro-mutagenic[4]. Alkylation at the O6 position locks guanine into an enol-like tautomer, which mispairs with thymine during DNA replication. If not reversed by the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT), this mispairing results in permanent G:C

    
     A:T transition mutations, a hallmark of nitrosamine-induced carcinogenesis[5].
    
Quantitative Comparison of Nitrosamine-Induced DNA Lesions
Adduct TypeRelative AbundanceMutagenic PotentialPrimary Repair MechanismConsequence of Repair Failure
N7-Alkylguanine High (~65-70%)Low to ModerateBase Excision Repair (BER)AP site formation, strand breaks
O6-Alkylguanine Low (~5-10%)Extremely HighMGMT (Direct Reversal)G:C

A:T transition mutations
N3-Alkyladenine Very Low (<5%)ModerateBase Excision Repair (BER)Replication block, cytotoxicity
O4-Alkylthymine Trace (<1%)HighNucleotide Excision Repair (NER)T:A

C:G transition mutations

Note: Data generalized from structurally analogous nitrosamine adduct profiles[4]. Smaller DNA adducts are widely accepted as having higher mutagenic potency than larger, bulkier adducts due to evasion of steric-based repair mechanisms[1].

Self-Validating Experimental Protocols for Adductomics

To accurately assess the genotoxic risk of 1,4-DNMP, researchers must employ highly sensitive, self-validating in vitro models. The following protocols detail the generation and quantification of 1,4-DNMP DNA adducts, utilizing internal controls to ensure causality and systemic integrity.

Protocol 1: In Vitro Metabolic Activation of 1,4-DNMP

Objective: To simulate hepatic metabolism and facilitate electrophilic attack on naked DNA.

Rationale: Because 1,4-DNMP is chemically inert without CYP450, we utilize Aroclor 1254-induced rat liver S9 fractions. A NADPH-regenerating system is mandatory to sustain the catalytic turnover of the CYP enzymes, preventing premature reaction termination.

  • Preparation of Reaction Matrix: In a 1.5 mL low-bind microcentrifuge tube, combine 1.0 mg of Calf Thymus DNA (CT-DNA) with 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM

    
    . Causality note: 
    
    
    
    is essential for the structural stability of the S9 enzymes.
  • S9 Fraction Addition: Add 2.0 mg/mL of pooled liver S9 protein.

  • Substrate Introduction: Spike 1,4-DNMP to a final concentration of 100

    
    M (dissolved in <1% DMSO to prevent CYP inhibition).
    
  • Initiation via Cofactors: Initiate the reaction by adding a NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the mixture at 37°C for 120 minutes in a shaking water bath.

  • Termination: Quench the reaction by adding an equal volume of ice-cold phenol/chloroform/isoamyl alcohol (25:24:1) to denature the S9 proteins and halt metabolic activity.

Protocol 2: LC-ESI-MS/MS Quantification of DNA Adducts

Objective: To isolate DNA, hydrolyze it to single nucleosides, and quantify adducts using mass spectrometry.

Rationale: Adducts like O6-alkylguanine are fragile. Enzymatic hydrolysis must be conducted at physiological pH to prevent acid-catalyzed depurination of the adducts prior to MS analysis.

  • DNA Extraction: Centrifuge the quenched mixture from Protocol 1 at 10,000 x g for 10 minutes. Extract the upper aqueous layer and precipitate the CT-DNA using 0.1 volumes of 3 M sodium acetate and 2 volumes of ice-cold absolute ethanol. Wash the pellet with 70% ethanol and resuspend in 10 mM Tris buffer (pH 7.0).

  • Isotope Spiking (Self-Validation): Spike the resuspended DNA with stable heavy-isotope internal standards (e.g., [15N5]-O6-methylguanine) at a known concentration. This corrects for any matrix effects or ion suppression during MS analysis.

  • Enzymatic Hydrolysis: Add DNase I (100 U) and incubate at 37°C for 2 hours. Follow with the addition of Phosphodiesterase I (0.05 U) and Alkaline Phosphatase (10 U), incubating for an additional 12 hours to yield free deoxynucleosides.

  • Solid Phase Extraction (SPE): Purify the hydrolysate using an Oasis HLB SPE cartridge to remove unmodified nucleosides and salts, eluting the enriched adduct fraction with 80% methanol.

  • LC-MS/MS Analysis: Inject the eluate into an Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole Mass Spectrometer. Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to track the transition of the parent adduct mass to the characteristic aglycone fragment (loss of the deoxyribose sugar, -116 Da).

Workflow Incubation In Vitro Incubation (1,4-DNMP + S9 + DNA) Extraction DNA Extraction & Purification Incubation->Extraction Hydrolysis Enzymatic Hydrolysis (DNase I, PDE, Alk. Phos.) Extraction->Hydrolysis Spike Addition of Isotope-Labeled ISTD Hydrolysis->Spike LCMS LC-ESI-MS/MS Analysis Spike->LCMS Data Adduct Quantification & Structural Elucidation LCMS->Data

Workflow for the in vitro generation, isolation, and LC-MS/MS quantification of DNA adducts.

Implications for Drug Development and Toxicology

The regulatory scrutiny surrounding nitrosamines requires drug development professionals to look beyond simple Ames testing. While 1,4-DNMP and its analogs demonstrate significant mutagenicity in bacterial reverse mutation assays (frequently ~15-fold more mutagenic than their corresponding nitramine analogs[6]), bacterial systems lack the complex DNA repair machinery (like human MGMT) found in mammalian cells.

Therefore, understanding the specific adduct profile of 1,4-DNMP via LC-MS/MS adductomics provides a more accurate risk assessment. If a drug substance or its synthetic route is found to generate 1,4-DNMP as an impurity, formulators must assess the Acceptable Intake (AI) limits based on structural activity relationships (SAR) and the specific mutagenic potency of the expected DNA adducts[1].

References
  • National Center for Advancing Translational Sciences (NCATS). "1,4-DINITROSO-2-METHYLPIPERAZINE - Inxight Drugs". nih.gov. Available at:[Link]

  • Medicines for Europe. "Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments". medicinesforeurope.com. Available at:[Link]

  • Li, Y., & Hecht, S. S. "Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed". PMC - National Institutes of Health. Available at:[Link]

  • Ghibu, G. D., et al. "ADDUCTS OF DEOXYRIBONUCLEIC ACID WITH NITROSAMINES". Journal of Agroalimentary Processes and Technologies. Available at:[Link]

  • Trejo-Martin, A., et al. "Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency". Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • ResearchGate. "Reproductive and developmental toxicology of nitrosamines". researchgate.net. Available at:[Link]

Sources

An In-depth Technical Guide to the Toxicological Profile and LD50 of 1,4-Dinitroso-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 1,4-Dinitroso-2-methylpiperazine, a nitrosamine derivative of the piperazine scaffold. Given the limited direct toxicological data on this specific compound, this guide synthesizes information from structurally related nitrosopiperazines to build a predictive toxicological profile. It covers the synthesis, chemical properties, anticipated metabolic pathways, and mechanisms of toxicity. Furthermore, this document outlines detailed, step-by-step experimental protocols for the determination of key toxicological endpoints, including the median lethal dose (LD50), to facilitate further research and risk assessment. The content is structured to provide not just data, but also the scientific rationale behind the experimental designs, ensuring a self-validating approach to toxicological evaluation.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, the introduction of nitroso groups to the piperazine ring system raises significant toxicological concerns, as N-nitrosamines are a well-established class of potent carcinogens.[1] 1,4-Dinitroso-2-methylpiperazine (DNMP) is a derivative of interest due to its structural similarity to known carcinogens. Understanding its toxicological profile is crucial for risk assessment, particularly in the context of drug development and chemical safety. This guide aims to provide a detailed examination of the known and predicted toxicology of DNMP, with a focus on its LD50, and to offer a framework for its experimental evaluation.

Chemical Properties and Synthesis

Physicochemical Properties

The physicochemical properties of 1,4-Dinitroso-2-methylpiperazine are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C5H10N4O2PubChem[2][3]
Molecular Weight 158.16 g/mol PubChem[2]
IUPAC Name 2-methyl-1,4-dinitrosopiperazinePubChem[2]
CAS Number 55556-94-0PubChem[2]
Predicted XLogP3 -0.3PubChem[2]
Proposed Synthesis

A plausible synthetic route to 1,4-Dinitroso-2-methylpiperazine involves the direct nitrosation of 2-methylpiperazine. This reaction is typically carried out using a nitrosating agent such as sodium nitrite in an acidic medium.

Reaction:

2-Methylpiperazine + 2 NaNO2 + 2 HCl → 1,4-Dinitroso-2-methylpiperazine + 2 NaCl + 2 H2O

Experimental Protocol: Synthesis of 1,4-Dinitroso-2-methylpiperazine

  • Dissolution: Dissolve 2-methylpiperazine in a suitable solvent, such as water or a water/alcohol mixture, in a reaction vessel equipped with a stirrer and a cooling system.

  • Acidification: Cool the solution to 0-5 °C and slowly add a stoichiometric excess of hydrochloric acid to protonate the amino groups of the piperazine ring.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, acidified solution of 2-methylpiperazine while maintaining the temperature below 5 °C to prevent the decomposition of nitrous acid.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the excess acid with a base such as sodium bicarbonate. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis 2-Methylpiperazine 2-Methylpiperazine Protonation Protonation 2-Methylpiperazine->Protonation HCl Nitrosation Nitrosation Protonation->Nitrosation NaNO2 Work-up Work-up Nitrosation->Work-up Neutralization & Extraction Purification Purification Work-up->Purification Chromatography 1,4-Dinitroso-2-methylpiperazine 1,4-Dinitroso-2-methylpiperazine Purification->1,4-Dinitroso-2-methylpiperazine

Caption: Proposed synthesis workflow for 1,4-Dinitroso-2-methylpiperazine.

Toxicological Profile

Direct toxicological data for 1,4-Dinitroso-2-methylpiperazine is scarce in the published literature. Therefore, its toxicological profile is largely inferred from studies on the parent compound, N,N'-dinitrosopiperazine, and other methylated nitrosopiperazines.

Carcinogenicity

N-nitrosamines are a well-documented class of carcinogens. N,N'-dinitrosopiperazine is known to be carcinogenic in rodents, inducing tumors in the esophagus, liver, and nasal cavities.[1][4] Methylated nitrosopiperazines have also demonstrated potent carcinogenic activity. For instance, dinitroso-2,6-dimethylpiperazine is a more potent carcinogen in rats than its trimethylated counterpart, primarily inducing esophageal tumors.[5] It is therefore highly probable that 1,4-Dinitroso-2-methylpiperazine is also a carcinogen.

Genotoxicity

The carcinogenicity of nitrosamines is closely linked to their genotoxic effects. The two nitrosamines that can be formed from piperazine under in vivo conditions, N-mononitrosopiperazine and N,N'-dinitrosopiperazine, have been shown to be mutagenic in vivo.[1] It is anticipated that 1,4-Dinitroso-2-methylpiperazine will also exhibit genotoxic properties.

Metabolism and Mechanism of Toxicity

The toxicity of nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes. This activation typically involves α-hydroxylation, leading to the formation of unstable intermediates that can alkylate DNA, resulting in mutations and carcinogenesis.

After administration of [2, 5-14C]-dinitrosopiperazine to rats, approximately 40% of the radioactivity was excreted in the urine.[6] Two of the identified urinary metabolites were 3-hydroxynitrosopyrrolidine and 1-nitrosopiperazinone-(3).[6] This suggests that the metabolic pathway of dinitrosopiperazines can involve ring contraction and oxidation.

Metabolism DNMP 1,4-Dinitroso-2-methylpiperazine CYP450 Cytochrome P450 (α-hydroxylation) DNMP->CYP450 Intermediate Unstable Intermediate CYP450->Intermediate DNA_Adducts DNA Adducts Intermediate->DNA_Adducts Alkylation Metabolites Excreted Metabolites (e.g., hydroxylated derivatives) Intermediate->Metabolites Detoxification

Caption: Proposed metabolic activation pathway of 1,4-Dinitroso-2-methylpiperazine.

Determination of LD50

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose that is lethal to 50% of a test population. The determination of the LD50 is a critical step in the toxicological evaluation of any new chemical entity.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is designed to estimate the LD50 with a reduced number of animals.

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

  • Housing and Acclimatization: House the animals individually in a controlled environment for at least 5 days prior to the study to allow for acclimatization.

  • Dose Preparation: Prepare a solution or suspension of 1,4-Dinitroso-2-methylpiperazine in a suitable vehicle (e.g., water, corn oil).

  • Dosing:

    • Administer a single oral dose to the first animal at a starting dose level below the estimated LD50.

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

    • A dose progression factor of 3.2 is typically used.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

LD50_Workflow start Select Starting Dose dose Dose Animal start->dose observe Observe for 14 Days dose->observe outcome outcome observe->outcome Outcome? increase Increase Dose outcome->increase Survival decrease Decrease Dose outcome->decrease Death calculate Calculate LD50 outcome->calculate Sufficient Data increase->dose decrease->dose

Caption: Workflow for LD50 determination using the Up-and-Down Procedure.

Conclusion

While direct toxicological data for 1,4-Dinitroso-2-methylpiperazine is limited, the available evidence from structurally related compounds strongly suggests that it is a potent carcinogen and genotoxin. Its mechanism of toxicity is likely to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its toxicological profile, including the determination of its LD50. Further research is imperative to fully characterize the risks associated with this compound and to inform appropriate safety and handling procedures.

References

  • Lijinsky, W., & Taylor, H. W. (1978). Carcinogenicity of methylated nitrosopiperazines in rats and hamsters. Journal of the National Cancer Institute, 60(5), 1245–1248. [Link]

  • Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats. Zeitschrift für Krebsforschung und klinische Onkologie, 89(1), 31–36. [Link]

  • CSTEE. (2004). Opinion on the results of the RA of Piperazine (HH). European Commission. [Link]

  • Lijinsky, W., Saavedra, J. E., & Reuber, M. D. (1981). Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in Rats. Cancer Research, 41(4), 1280-1283. [Link]

  • Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365. [Link]

  • Wang, B., Zhang, J., Nian, C., Jin, M., Kong, M., Li, W., He, W., & Wu, J. (2024). Synthesis of 1,4-dinitro-2,3-dinitraminepiperazine. Chinese Journal of Organic Chemistry, 44(1), 216-223. [Link]

  • Gamer, A. O., Ross, A., & Klein, M. (2001). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis, 22(11), 1775–1780. [Link]

  • Krüger, F. W., Bertram, B., & Eisenbrand, G. (1976). Metabolism of nitrosamines in vivo. V Investigation on 14CO2 exhalation, liver RNA labelling and isolation of two metabolites from urine after administration of [2, 5-14C-]dinitrosopiperazine to rats. Zeitschrift für Krebsforschung und klinische Onkologie, 85(2), 125–134. [Link]

  • PubChem. (n.d.). 1,4-Dinitroso-2-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Bond Chemicals Ltd. (2020). N-Methylpiperazine Safety Data Sheet. [Link]

  • Global Substance Registration System. (n.d.). 1,4-DINITROSO-2-METHYLPIPERAZINE. [Link]

  • PubChem. (n.d.). N,N'-Dinitrosopiperazine. National Center for Biotechnology Information. [Link]

Sources

Structure-Activity Relationship of Methylated Dinitrosopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationships (SAR), metabolic mechanisms, and synthesis of methylated dinitrosopiperazines.

Technical Whitepaper | Version 1.0

Executive Summary

Methylated dinitrosopiperazines (DNPs) represent a critical subclass of N-nitrosamines, characterized by their potent carcinogenicity and distinct organotropism. Unlike simple dialkylnitrosamines, the cyclic structure of DNPs imposes rigid steric constraints that govern metabolic activation. This guide analyzes how methyl group substitution patterns dictate carcinogenic potency and target organ specificity. Contrary to the general rule where


-methylation suppresses nitrosamine activity, specific isomers like 2,6-dimethyl-1,4-dinitrosopiperazine  exhibit enhanced potency, shifting tumorigenesis from the nasal cavity to the esophagus.

Chemical Architecture & Isomerism

The core pharmacophore is the 1,4-dinitrosopiperazine ring. The biological activity is modulated by the positioning of methyl groups on the carbon skeleton (C2, C3, C5, C6).

Structural Classification
CompoundStructure DescriptionSymmetry
1,4-Dinitrosopiperazine (DNP) Unsubstituted parent ring.Symmetric (

approx)
2,6-Dimethyl-DNP Methyls at C2 and C6. Flanks N1.Asymmetric environment for N1 vs N4
2,5-Dimethyl-DNP Methyls at C2 and C5.Symmetric (

or

)
2-Methyl-DNP Single methyl at C2.Asymmetric
Stereochemical Implications

The 2,6-dimethyl derivative exists as cis and trans isomers.[1][2] The cis isomer (diequatorial methyls) is thermodynamically more stable and often predominates in synthesis. The fixed conformation of the piperazine ring forces the N-nitroso groups into specific orientations (syn/anti), influencing their accessibility to cytochrome P450 enzymes.

Metabolic Activation Mechanism

The carcinogenicity of DNPs is not intrinsic but requires metabolic bioactivation, primarily catalyzed by CYP2E1 . The critical step is


-hydroxylation —the insertion of an oxygen atom at a carbon adjacent to the N-nitroso group.
The Activation Cascade
  • 
    -Hydroxylation:  CYP450 hydroxylates a C-H bond 
    
    
    
    to the N-NO group.
  • Ring Opening: The resulting

    
    -hydroxy nitrosamine is unstable. It undergoes spontaneous heterolytic ring cleavage.
    
  • Diazonium Formation: The open-chain intermediate decomposes into a reactive alkyl diazonium ion.

  • DNA Alkylation: The electrophilic diazonium ion attacks nucleophilic DNA bases (e.g.,

    
    -guanine, 
    
    
    
    -guanine), causing mutations.
The "Blocking" Effect

Methyl substitution at the


-carbon generally hinders enzymatic hydroxylation due to steric bulk and the lack of abstractable 

-hydrogens (if gem-dimethyl).
  • In 2,6-Dimethyl-DNP: The C2 and C6 positions are methylated. This sterically hinders the activation of the N1-nitroso group. However, the C3 and C5 positions (adjacent to N4) remain unsubstituted.

  • Result: Metabolic channeling occurs. The enzyme is forced to activate the N4 side exclusively, generating a specific, highly reactive alkylating agent that targets the esophagus.

MetabolicPathway Figure 1: Metabolic activation pathway of 2,6-Dimethyl-DNP via unblocked alpha-carbons. DNP 2,6-Dimethyl-DNP (Parent) CYP CYP2E1 (Enzymatic Oxidation) DNP->CYP Substrate Binding AlphaOH Unstable Alpha-Hydroxy Intermediate (Hydroxylation at C3/C5) CYP->AlphaOH Alpha-Hydroxylation RingOpen Ring Opening (Spontaneous) AlphaOH->RingOpen De-stabilization Diazonium Reactive Diazonium Ion RingOpen->Diazonium Decomposition DNA DNA Alkylation (Esophageal Tissue) Diazonium->DNA Electrophilic Attack

[3]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the comparative carcinogenicity of methylated DNPs in rat models.

Comparative Potency Data
CompoundMethyl SubstitutionRelative Potency (Rats)Primary Target OrganMechanism Note
1,4-DNP NoneModerateNasal Cavity / LiverNon-selective activation at any

-C.
2-Methyl-DNP C2High EsophagusAsymmetry directs activation to unblocked sites.
2,6-Dimethyl-DNP C2, C6Very High Esophagus Blockage of N1-side channels metabolism to N4-side.
2,5-Dimethyl-DNP C2, C5Moderate (Similar to DNP)Nasal CavitySymmetric blockage distributes activation potential.
SAR Logic Flow

The enhanced potency of the 2,6-isomer contradicts the simple "methylation = detoxification" model. Instead, it suggests a "Focused Activation" hypothesis:

  • Blockage: Methyls at 2,6 prevent "futile" or low-potency oxidation at the N1 side.

  • Channeling: All metabolic potential is directed to the N4 side (C3/C5).

  • Targeting: The specific metabolite formed from N4-activation possesses the ideal lipophilicity and stability to reach the esophageal mucosa before decomposing.

SAR_Logic Figure 2: SAR Decision Tree illustrating the impact of methyl placement on potency and organotropism. Start Methyl Substitution on Dinitrosopiperazine NoMethyl No Methyls (1,4-DNP) Start->NoMethyl Symm Symmetric Distal (2,5-Dimethyl) Start->Symm Asymm Asymmetric Proximal (2,6-Dimethyl) Start->Asymm Outcome1 Broad Activation Moderate Potency (Nasal/Liver) NoMethyl->Outcome1 Outcome2 Distributed Activation Potency ≈ Parent (Nasal) Symm->Outcome2 Outcome3 Channeled Activation High Potency (Esophagus) Asymm->Outcome3 Steric hindrance at N1 forces N4 activation

Experimental Protocols

Synthesis of 2,6-Dimethyl-1,4-dinitrosopiperazine

Objective: Synthesize the target compound from 2,6-dimethylpiperazine via nitrosation. Safety: N-nitrosamines are potent carcinogens.[4][5] All work must be performed in a dedicated carcinogen glovebox or high-efficiency fume hood with double-gloving and full PPE. Neutralize all waste with bleach/NaOH.

Reagents:

  • 2,6-Dimethylpiperazine (Commercial, typically cis/trans mix)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (HCl, 37%) or Acetic Acid

  • Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2,6-dimethylpiperazine in 15 mL of water.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 25 mmol of HCl (2.5 eq) to generate the hydrochloride salt.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (22 mmol, 2.2 eq) in 5 mL water while maintaining temperature < 5°C.

    • Observation: A yellow oil or precipitate will begin to form (the dinitroso compound).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Extraction: Extract the reaction mixture with Dichloromethane (

    
     mL).
    
  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (to remove acid) and brine.

  • Drying: Dry over anhydrous

    
     and concentrate under vacuum.
    
  • Purification: Recrystallize from ethanol/water or separate isomers using column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

    • Validation: Verify structure via

      
      -NMR (distinct methyl doublets) and Mass Spectrometry (
      
      
      
      peak).
Carcinogenicity Bioassay (Rat Model)

Objective: Assess the tumorigenic potential.[1][2]

  • Subjects: F344 Rats (Male/Female), 6 weeks old.

  • Administration: Dissolve test compound in drinking water (e.g., 20 mg/L).

    • Control: Vehicle only.

  • Duration: Administer ad libitum for 30–50 weeks.

  • Observation: Monitor body weight and survival daily.

  • Histopathology: Upon necropsy, fix esophagus, nasal cavity, liver, and lungs in formalin. Stain with H&E to identify squamous cell carcinomas (esophagus) or esthesioneuroepitheliomas (nasal).

References

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer.

  • Lijinsky, W. (1980). Comparison of carcinogenesis by two isomers of nitroso-2,6-dimethylmorpholine.[1] Carcinogenesis.

  • Singer, S. S., et al. (1981). Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in Rats. Cancer Research.[1][6]

  • Lijinsky, W. (1984). Carcinogenicity of methylated nitrosopiperazines in rats and hamsters. National Cancer Institute.

  • Doss, G. A., et al. (2005). Metabolic activation of a 1,3-disubstituted piperazine derivative. Chemical Research in Toxicology.

Sources

Methodological & Application

Application Note: Trace Quantification of 1,4-Dinitroso-2-methylpiperazine (DNPZ-Me) in Drug Substances by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS/MS Method Development for 1,4-Dinitroso-2-methylpiperazine Detection Content Type: Application Note & Protocol Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

The detection of nitrosamine impurities in pharmaceutical products has become a critical regulatory requirement following the implementation of ICH M7(R2) and FDA/EMA guidance.[1] While 1-methyl-4-nitrosopiperazine (MNP) is a commonly monitored impurity in rifampin and piperazine-derived drugs, the 1,4-dinitroso-2-methylpiperazine (hereafter referred to as DNPZ-Me ) presents a unique analytical challenge.

As a di-nitroso derivative of 2-methylpiperazine, DNPZ-Me (CAS 55556-94-0) possesses two N-nitroso groups, significantly altering its polarity and ionization efficiency compared to its mono-nitroso counterparts. This guide outlines a robust, self-validating LC-MS/MS protocol designed to achieve limits of quantification (LOQ) below 1 ng/mL, ensuring compliance with the stringent Acceptable Intake (AI) limits (typically 26.5 ng/day for Category 1 nitrosamines).

Analyte Profile & Mechanistic Insight[2]

Understanding the physicochemical properties of DNPZ-Me is the foundation of this method.

  • Chemical Structure: C5H10N4O2[2][3]

  • Molecular Weight: 158.16 g/mol [2]

  • Polarity: Moderate to High. The presence of two nitroso groups reduces the basicity of the piperazine nitrogens, making the molecule less proton-receptive than the parent amine but still amenable to positive electrospray ionization (ESI+).

  • Isomerism (Critical Control Point):

    • Chirality: The methyl group at position 2 creates a chiral center.

    • Rotamerism: The N-N bond in nitrosamines has restricted rotation, leading to syn (E) and anti (Z) conformers. With two nitroso groups, DNPZ-Me can exist as multiple rotamers (e.g., E,E; E,Z; Z,Z).

    • Chromatographic Impact: These rotamers often resolve or partially separate on high-efficiency columns (especially C18 or Biphenyl phases), appearing as split peaks or "shoulders." Protocol Directive: Integration strategies must account for the summation of all rotamer peaks to ensure accurate quantification.

Table 1: Physicochemical Properties
PropertyValueMethodological Implication
Monoisotopic Mass 158.08 DaPrecursor ion for MS/MS [M+H]+ = 159.1
Predicted logP ~ -0.3 to 0.2Low hydrophobicity; requires high aqueous stability or HILIC/Polar-embedded phases.
pKa Significantly lower than piperazineReduced retention on Cation Exchange (SCX); ESI+ requires acidic mobile phase.

Method Development Strategy

The following decision tree illustrates the logic used to select the ionization source and chromatographic stationary phase.

MethodDevelopment Start Analyte: 1,4-Dinitroso-2-methylpiperazine SourceSelect Ionization Source Selection Start->SourceSelect ESI ESI+ (Electrospray) Preferred for polar/thermally labile SourceSelect->ESI High Polarity APCI APCI+ Use if matrix suppression is high SourceSelect->APCI Alternative ColumnSelect Stationary Phase Selection ESI->ColumnSelect C18 Standard C18 Risk: Poor retention (k' < 1) ColumnSelect->C18 Avoid Biphenyl Biphenyl / PFP Rec: High selectivity for isomers ColumnSelect->Biphenyl Primary Choice HILIC HILIC Rec: If logP < -1.0 ColumnSelect->HILIC Secondary Choice FinalMethod Final Method: ESI+ on Biphenyl Column 0.1% Formic Acid MP Biphenyl->FinalMethod Optimized Protocol

Figure 1: Method Development Decision Matrix. A Biphenyl stationary phase is selected for its ability to engage in pi-pi interactions, enhancing retention of the nitroso moieties and separating potential matrix interferences.

Detailed Experimental Protocol

Reagents and Standards[4][5][6][7]
  • Reference Standard: 1,4-Dinitroso-2-methylpiperazine (CAS 55556-94-0).[2]

  • Internal Standard (IS): 1,4-Dinitroso-2-methylpiperazine-d3 (or d4). Note: If a specific deuterated standard is unavailable, 1-methyl-4-nitrosopiperazine-d3 (MNP-d3) may be used as a surrogate, provided relative retention times are validated.

  • Inhibitor: Sulfamic Acid (Sigma-Aldrich, ACS Reagent). Critical: Used to scavenge residual nitrite and prevent in-situ nitrosation during extraction.

Sample Preparation (Self-Validating Workflow)

The greatest risk in nitrosamine analysis is the generation of false positives during sample handling.

Step-by-Step Protocol:

  • Inhibitor Solution: Prepare a 50 mM Sulfamic Acid solution in water.

  • Extraction:

    • Weigh 100 mg of Drug Substance (API) or Drug Product (powdered).

    • Add 5.0 mL of Inhibitor Solution . Vortex immediately for 30 seconds.

    • Validation Check: Spike a control blank with nitrite and secondary amine; if nitrosamine forms, the inhibitor concentration is insufficient.

  • Solvent Addition: Add 5.0 mL of Methanol (LC-MS grade). Sonication for 15 minutes (maintain temp < 30°C to prevent degradation).

  • Centrifugation: 5000 rpm for 10 minutes at 10°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE or Nylon filter. Discard the first 1 mL of filtrate (prevents filter adsorption bias).

  • Transfer: Transfer to amber LC vials (light sensitive).

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Waters XSelect HSS T3.

    • Why: Biphenyl provides enhanced retention for nitroso-aromatics and dipoles compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (protonation source).[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Hold for polar retention)

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B

    • 11.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Higher temp helps coalesce rotamer peaks).

Mass Spectrometry (MS/MS):

  • Source: ESI Positive (ESI+).

  • Mode: MRM (Multiple Reaction Monitoring).[5][6][7]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Role
DNPZ-Me 159.1 129.1 25 12 Quantifier (Loss of NO)
DNPZ-Me 159.1 99.1 25 22 Qualifier (Loss of 2xNO)
DNPZ-Me 159.1 71.1 25 30 Qualifier (Ring Frag)

| DNPZ-Me-d3 (IS) | 162.1 | 132.1 | 25 | 12 | IS Quantifier |

Note: Exact collision energies are instrument-dependent and must be optimized (± 5 eV).

Sample Preparation Workflow Diagram

SamplePrep Sample Sample (API/Product) 100 mg Inhibitor Add 50mM Sulfamic Acid (Nitrite Scavenger) Sample->Inhibitor Step 1 Solvent Add Methanol (1:1) Extract Matrix Inhibitor->Solvent Step 2 Process Vortex & Sonicate (<30°C) Solvent->Process Step 3 Clean Centrifuge & Filter (0.22 µm PTFE) Process->Clean Step 4 Analyze LC-MS/MS Injection Clean->Analyze Final

Figure 2: Sample Preparation Workflow designed to inhibit artifactual nitrosamine formation.

Validation & Performance Criteria

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during validation (per ICH Q2(R2)).

  • Specificity:

    • Inject a blank matrix spiked with high concentrations of the parent amine (2-methylpiperazine) and nitrite.

    • Requirement: No peak should appear at the retention time of DNPZ-Me. If a peak appears, the sulfamic acid step is insufficient.

  • Linearity:

    • Range: 0.5 ng/mL to 100 ng/mL.

    • R² > 0.995.

  • Sensitivity (LOD/LOQ):

    • LOD: Signal-to-Noise (S/N) > 3:1 (Typically ~0.2 ng/mL).

    • LOQ: S/N > 10:1 (Typically ~0.5 - 1.0 ng/mL).

  • Recovery:

    • Spike samples at LOQ, 100% limit, and 150% limit levels.

    • Acceptance: 80-120% recovery.

Troubleshooting & Critical Insights

  • Peak Splitting: If DNPZ-Me elutes as a double peak, it is likely due to syn/anti isomerism. Do not treat them as separate impurities. Sum the areas of both peaks for quantification. Increasing the column temperature to 50°C may coalesce the peaks.

  • Carryover: Nitrosamines can be sticky. Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

  • Mass Confusion: Ensure you are monitoring m/z 159.1 (Dinitroso), not m/z 130.1 (Mononitroso, MNP). The parent masses are distinct, but fragmentation patterns (loss of NO) are similar.

References

  • European Medicines Agency (EMA). (2025).[8] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2024).[8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (Reference for general piperazine nitrosamine methodology). Retrieved from

  • Gassnova / SINTEF. (2020). Nitrosamine Analysis Methodology: LC-MS-MS-QQQ for 1,4-Dinitrosopiperazine (DNPZ). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1,4-Dinitroso-2-methylpiperazine Chemical Structure and Properties. Retrieved from

Sources

Synthesis and purification of 1,4-Dinitroso-2-methylpiperazine standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of 1,4-Dinitroso-2-methylpiperazine (DNiMP) Standards

Abstract

The rigorous quantification of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement mandated by the FDA and EMA. 1,4-Dinitroso-2-methylpiperazine (DNiMP) is a potential genotoxic impurity formed from the nitrosation of 2-methylpiperazine, a common building block in drug substance synthesis. This guide provides a validated protocol for the synthesis, purification, and characterization of high-purity DNiMP reference standards to support analytical method development (LC-MS/MS) and toxicological assessment.

Safety Warning & Hazard Control

CRITICAL: N-Nitrosamines are potent carcinogens and mutagens. This protocol must be performed in a certified chemical fume hood with appropriate containment.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and face shield.

  • Decontamination: All glassware and surfaces must be decontaminated using a solution of 50% hydrobromic acid (HBr) in glacial acetic acid or a specific commercial nitrosamine destructor before removal from the hood.

  • Waste: Segregate all waste as "Cytotoxic/Genotoxic."

Reaction Mechanism & Strategy

The synthesis involves the double N-nitrosation of 2-methylpiperazine using sodium nitrite in an acidic medium. The reaction proceeds via the formation of the electrophilic nitrosonium ion (


), which attacks the nucleophilic nitrogen atoms of the piperazine ring.

Key Structural Consideration: Unlike symmetric piperazine, 2-methylpiperazine is chiral. The resulting DNiMP exhibits restricted rotation around the N-N=O bonds, leading to the formation of distinct E (trans) and Z (cis) rotamers. This results in complex NMR spectra often mistaken for impurities.

NitrosationMechanism Start 2-Methylpiperazine (Secondary Amine) Inter N-Nitroso Intermediate Start->Inter + NO+ Acid HCl / H2O (Acidic Medium) NO_Ion NO+ Species (Nitrosonium Ion) Acid->NO_Ion Nitrite NaNO2 (Nitrosating Agent) Nitrite->NO_Ion Acidification Product 1,4-Dinitroso-2-methylpiperazine (DNiMP) Inter->Product + NO+ (2nd eq)

Figure 1: Mechanism of double N-nitrosation of 2-methylpiperazine.

Experimental Protocol

Reagents and Materials
ReagentCAS No.[1][2][3]PurityRole
2-Methylpiperazine109-07-9≥98%Starting Material
Sodium Nitrite (NaNO2)7632-00-0≥99%Nitrosating Agent
Hydrochloric Acid (37%)7647-01-0ACS GradeAcid Catalyst
Dichloromethane (DCM)75-09-2HPLC GradeExtraction Solvent
Sodium Sulfate (Na2SO4)7757-82-6AnhydrousDrying Agent
Synthesis Procedure
  • Preparation: Dissolve 2-methylpiperazine (1.00 g, 10.0 mmol) in water (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add concentrated HCl (2.5 mL) dropwise to adjust pH < 2. Exotherm expected.

  • Nitrosation: Dissolve sodium nitrite (2.10 g, 30.0 mmol, 3.0 eq) in water (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. The solution typically turns pale yellow.

  • Quenching: No specific quenching is required if excess nitrite is removed during workup, but urea can be added to destroy excess nitrous acid if immediate analysis is required.

Workup and Isolation
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Note: DNiMP is moderately polar; ensure thorough extraction.

  • Washing: Wash the combined organic layers with Saturated Sodium Bicarbonate (1 x 15 mL) to remove acid traces, followed by Brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4 for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 30 °C.

  • Crude Product: You will obtain a yellow oil which may solidify upon standing or cooling.

Purification Strategy

For analytical standards, >98% purity is required. If the crude yield is <95% pure, proceed with purification.

Method A: Recrystallization (Preferred for Solids)

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

  • Protocol: Dissolve crude solid in minimal hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4 °C. Collect crystals via vacuum filtration.

Method B: Flash Column Chromatography (For Oils)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Ethyl Acetate in Hexane (20% → 50% EtOAc).

  • TLC Visualization: UV (254 nm) or Iodine stain. DNiMP typically elutes as a distinct spot separate from mono-nitroso impurities.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of DNiMP is complex due to E/Z isomerism of the N-nitroso groups. Do not interpret split peaks as impurities without verifying integration.

  • 1H NMR (400 MHz, CDCl3):

    • δ 1.1 – 1.4 ppm: Doublet (3H, -CH3). Often appears as two overlapping doublets due to rotamers.

    • δ 3.0 – 5.2 ppm: Multiplets (7H, Ring protons). The alpha-protons adjacent to the N-NO groups are significantly deshielded (shifted downfield) to the 4.5–5.2 ppm region.

    • Interpretation: The presence of multiple sets of signals is characteristic of hindered N-N rotation. Variable-temperature NMR (VT-NMR) at >80 °C can coalesce these signals to confirm purity.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]+ = 159.1 m/z.

  • Product Ions (Quantification):

    • 159.1 → 129.1 (Loss of NO)

    • 159.1 → 99.1 (Loss of 2x NO)

    • 159.1 → 43.1 (Ring fragmentation)

Workflow Diagram

Workflow Step1 Dissolve 2-Methylpiperazine in H2O/HCl (pH < 2) Step2 Add NaNO2 (3.0 eq) Dropwise at < 5°C Step1->Step2 Step3 Stir at RT (2-4 h) Monitor by TLC/LC-MS Step2->Step3 Step4 Extract with DCM Wash with NaHCO3/Brine Step3->Step4 Step5 Concentrate & Characterize (Yellow Oil/Solid) Step4->Step5

Figure 2: Step-by-step synthesis and isolation workflow.

Storage and Stability

  • Storage: Store neat standard at -20 °C protected from light. Nitrosamines are light-sensitive (photolytic degradation).

  • Solution Stability: Stock solutions in Methanol are stable for 1 month at -20 °C. Avoid aqueous acidic storage to prevent denitrosation.

References

  • World Health Organization (WHO). Nitrosamine impurities in pharmaceuticals: Technical Report. (2021).[4][5] Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. (2021).[4][5] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). Link

  • Challis, B. C., & Outram, J. R. The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution. Journal of the Chemical Society, Perkin Transactions 1. (1979).[1] Link

  • PubChem. 1,4-Dinitroso-2-methylpiperazine (Compound Summary). National Library of Medicine.[6] Link

Sources

Application Note: GC-TEA Analysis of 1,4-Dinitroso-2-methylpiperazine (MeNPZ)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following the discovery of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (sartans). While volatile nitrosamines like NDMA and NDEA are well-characterized, complex cyclic nitrosamines such as 1,4-Dinitroso-2-methylpiperazine (MeNPZ) present unique analytical challenges.[1]

MeNPZ is a "cohort of concern" impurity often associated with drug substances containing piperazine rings (e.g., Rifampin, Rifapentine).[1] Unlike mono-nitroso compounds, MeNPZ contains two nitroso groups and a methyl substituent on the piperazine ring.[1] This structure imparts higher polarity, lower volatility, and complex stereochemistry compared to simple dialkyl nitrosamines.[1]

This guide details a robust Gas Chromatography - Thermal Energy Analyzer (GC-TEA) protocol. TEA is selected over Mass Spectrometry (MS) for this application due to its inherent selectivity for the N-nitroso moiety, which significantly reduces matrix interference and eliminates the risk of false positives from isotopic overlap common in low-resolution MS.

Key Analytical Challenges
  • Stereoisomerism: The restricted rotation of the N-N bond, combined with the asymmetric C2-methyl group, results in distinct syn and anti conformers. These often elute as multiple peaks that must be summed for accurate quantification.[1]

  • Thermal Instability: Dinitroso compounds are susceptible to degradation in hot injection ports.[1]

  • Matrix Interference: Drug substances often contain high concentrations of amines that can quench the TEA signal if not chromatographically resolved.[1]

Theory of Operation: The TEA Detector

The Thermal Energy Analyzer (TEA) is a chemiluminescence detector specific to nitro and nitroso compounds.[2][3] Its selectivity is derived from the precise thermal cleavage of the N-NO bond.

Mechanism:

  • Pyrolysis: The GC effluent passes through a ceramic pyrolyzer tube at 475–500°C.[1] This temperature is optimized to cleave the N-NO bond, releasing a nitrosyl radical (

    
    NO), but is insufficient to cleave C-NO bonds (nitro groups require ~650°C).
    
  • Cleanup: The gas stream passes through a cold trap (-78°C or -100°C) to remove organic solvents and the parent drug matrix, allowing only the volatile

    
    NO gas and carrier to pass.
    
  • Reaction: In the reaction chamber,

    
    NO reacts with ozone (
    
    
    
    ) under vacuum to form excited nitrogen dioxide (
    
    
    ):
    
    
    [1]
  • Detection: As

    
     relaxes to its ground state, it emits light in the near-infrared region (600–2800 nm), which is detected by a photomultiplier tube (PMT).[1][3]
    

TEA_Mechanism GC GC Column (Separation) Pyro Pyrolyzer (500°C) Cleaves N-NO GC->Pyro Effluent Trap Cold Trap (-100°C) Removes Matrix Pyro->Trap Radicals + Matrix Rxn Reaction Chamber (+ Ozone) Trap->Rxn NO Gas Only PMT PMT Detector (Chemiluminescence) Rxn->PMT Light (hv)

Figure 1: Schematic of the TEA detection pathway ensuring selectivity for nitrosamines.

Method Development & Optimization

Column Selection

For MeNPZ, standard non-polar columns (e.g., DB-5) are unsuitable due to poor peak shape and lack of isomer resolution.[1]

  • Recommended: DB-WAX (PEG) or DB-624 (Cyanopropylphenyl) .[1]

  • Rationale: The high polarity of the WAX phase interacts with the nitroso groups, improving peak symmetry. It also provides sufficient retention to separate MeNPZ from the solvent front and the parent amine.

Isomer Management

MeNPZ will present as two or more distinct peaks (rotamers) due to the slow interconversion of conformers relative to the chromatographic timescale.

  • Protocol: You must integrate all peaks associated with MeNPZ and sum their areas.[1]

  • Verification: Inject a neat standard of MeNPZ. If multiple peaks appear, verify they all possess the N-nitroso moiety by checking the TEA response (which is molar-specific).

Isomer_Logic cluster_isomers Stereochemistry MeNPZ 1,4-Dinitroso-2-methylpiperazine Syn Syn-Conformer MeNPZ->Syn Anti Anti-Conformer MeNPZ->Anti GC_Trace GC Chromatogram (Multiple Peaks) Syn->GC_Trace Anti->GC_Trace Action Summation of Peak Areas (Total MeNPZ) GC_Trace->Action Quantification Strategy

Figure 2: Workflow for handling MeNPZ stereoisomers during integration.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1,4-Dinitroso-2-methylpiperazine (Certified Reference Material).[1]

  • Internal Standard (ISTD): N-Nitrosodi-n-propylamine (NDPA) or deuterated NDMA (NDMA-d6).[1] Note: NDPA is preferred if it does not co-elute, as it mimics the volatility.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] DCM is preferred for LLE efficiency.[1]

Sample Preparation (Liquid-Liquid Extraction)

Direct injection of dissolved API is discouraged to prevent fouling the pyrolyzer tube.[1]

  • Weighing: Weigh 100 mg of Drug Substance into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of 1N HCl (to protonate and retain the parent amine in the aqueous phase). Vortex until dissolved.[1]

  • Extraction: Add 5.0 mL of Dichloromethane (DCM) containing the Internal Standard (at 50 ng/mL).

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial.

    • Critical Step: Ensure no aqueous phase is transferred.[1] Water can damage the TEA cold trap.[1]

GC-TEA Parameters[1]
ParameterSettingRationale
Inlet Splitless (or PTV)Maximize sensitivity.
Inlet Temp 240°CHigh enough to volatilize MeNPZ, low enough to minimize degradation.[1]
Injection Vol 2.0 µLStandard volume for trace analysis.[1]
Carrier Gas Helium @ 1.5 mL/minConstant flow mode.[1]
Column DB-WAX (30m x 0.32mm x 0.5µm)Polarity required for peak shape.[1]
Oven Program 60°C (hold 1 min)

20°C/min

250°C (hold 5 min)
Slow ramp not required; rapid elution preserves thermal stability.
TEA Pyrolyzer 500°CSpecific for N-Nitroso cleavage.[1]
TEA Trap -78°C (Dry Ice/Acetone) or -100°C (Cryo)Essential to remove DCM solvent.[1]
TEA Vacuum < 2.0 TorrMaintain reaction chamber pressure.

Validation & Quality Assurance

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met for every run:

  • System Suitability:

    • Resolution (

      
      ):  If isomers are partially resolved, the valley-to-peak ratio should be noted. 
      
      
      
      between MeNPZ and the Internal Standard is mandatory.
    • Signal-to-Noise (S/N): The LOQ standard (e.g., 10 ng/mL) must have S/N > 10.[1]

  • Linearity:

    • Range: 10 ng/mL to 1000 ng/mL.[1]

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[1]
  • Accuracy (Recovery):

    • Spike the drug substance at the limit level (e.g., 26.5 ng/g).

    • Acceptance Criteria: 70% – 130% recovery (standard for trace impurities).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Pyrolyzer tube carbonizedRemove tube and clean/anneal at 800°C or replace.
Ghost Peaks Carryover in cold trapBake out the cold trap; ensure solvent is not freezing in the trap.
Poor Linearity Detector Saturation (Quenching)Sample concentration too high; Ozone flow restricted.[1] Check ozonator.[1]
Missing Peaks Degradation in InletLower inlet temp to 220°C; Use PTV inlet with cold injection.[1]

References

  • USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia. (2021).[1][4][5][6] The authoritative compendial standard for nitrosamine analysis.[1]

  • Fine, D. H., et al. (1975).[1][7] "Principle of operation of the thermal energy analyzer for the trace analysis of volatile and non-volatile N-nitroso compounds." Journal of Chromatography A. Foundational paper on TEA mechanism.[1][1]

  • FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." Regulatory limits and risk assessment framework.[1][4][8][9]

  • Ellutia. "Thermal Energy Analyser (TEA) Principles." Instrument-specific operational theory.[1]

Sources

Application Note: Sample Preparation for 1,4-Dinitroso-2-methylpiperazine in Biological Fluids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the bioanalysis of 1,4-Dinitroso-2-methylpiperazine (DMPz) . It prioritizes mechanistic understanding over rote instruction, ensuring the protocol is adaptable to the specific constraints of clinical or toxicological studies.

Introduction & Regulatory Significance[1][2][3][4]

1,4-Dinitroso-2-methylpiperazine (DMPz) is a specific nitrosamine impurity and potential metabolite associated with piperazine-based pharmaceuticals and industrial precursors. Like other N-nitrosamines, it is classified as a probable human carcinogen (ICH M7 Cohort of Concern).

The bioanalysis of DMPz presents a unique "Hydrophilic Paradox":

  • Polarity: With a calculated LogP of -0.3 , DMPz is significantly more water-soluble than classical nitrosamines like NDMA or NDEA. This makes standard hexane-based extractions ineffective.

  • Artifactual Formation: The presence of its precursor (2-methylpiperazine) and endogenous nitrites in biofluids can lead to in situ nitrosation during sample processing, generating false positives.

This guide details a Self-Validating Sample Preparation Protocol designed to maximize recovery of this polar analyte while chemically quenching artifactual formation.

Physicochemical Profile & Method Selection

Understanding the molecule is the prerequisite for extraction success.

PropertyValueImplication for Sample Prep
Molecular Weight 158.16 g/mol Suitable for both GC-MS/MS and LC-MS/MS.
LogP -0.3 (Hydrophilic)Critical: Standard C18 SPE will suffer breakthrough. Requires Polymeric HLB or Activated Carbon sorbents.
pKa Non-basicThe N-nitroso groups withdraw electron density, rendering the piperazine nitrogens non-ionizable in standard pH ranges. Ion-exchange (MCX/MAX) is not effective.
Stability UV-LabileAll steps must be performed under amber light or in amber glassware.

Critical Control Point: Preventing In Situ Nitrosation

The "In Situ" Trap: Acidifying urine or plasma (a common step to precipitate proteins) in the presence of residual nitrite and the parent amine will instantaneously generate DMPz, invalidating the study.

The Solution: A chemical quenching system must be introduced before any acidification or extraction occurs.

Quenching Buffer Formulation
  • Primary Inhibitor: Sulfamic Acid (50 mg/mL in water).

  • Mechanism: Sulfamic acid reacts rapidly with nitrite ions (

    
    ) to form nitrogen gas (
    
    
    
    ) and sulfate, irreversibly removing the nitrosating agent.
  • Deployment: Add 50 µL of Quenching Buffer per 1 mL of biofluid immediately upon collection or thawing.

Protocol A: Polymeric Solid Phase Extraction (SPE)

Recommended for Plasma and Urine (High Sensitivity)

This workflow utilizes a Hydrophilic-Lipophilic Balanced (HLB) copolymer. The water-wettable nature of HLB sorbents retains the polar DMPz better than silica-based C18.

Materials
  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg / 3 cc.

  • Internal Standard (IS): 1,4-Dinitroso-2-methylpiperazine-d6 (100 ng/mL in methanol).

  • Elution Solvent: Dichloromethane (DCM) : Methanol (90:10 v/v).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Thaw 1.0 mL plasma/urine at room temperature.

    • IMMEDIATELY add 50 µL Sulfamic Acid Quench Solution . Vortex 30s.

    • Spike with 20 µL Internal Standard (IS).

    • Dilute 1:1 with 4% Phosphoric Acid (

      
      ) in water. (Acidification breaks protein binding without risking nitrosation due to the quench step).
      
  • Conditioning:

    • 1 mL Methanol (High vacuum).

    • 1 mL Water (Low vacuum - do not dry).

  • Loading:

    • Load pre-treated sample at a slow rate (approx. 1 mL/min).

    • Note: DMPz is polar; fast loading will cause breakthrough.

  • Washing (Critical Step):

    • Wash 1: 1 mL 5% Methanol in Water. (Removes salts/proteins).

    • Wash 2: 1 mL 0.1% Formic Acid in Water.

    • Dry cartridge under high vacuum for 5 minutes. (Residual water hinders the DCM elution).

  • Elution:

    • Elute with 2 x 0.75 mL DCM:Methanol (90:10) .

    • Apply gravity flow for the first aliquot to maximize interaction time.

  • Concentration:

    • Evaporate eluate to near dryness under Nitrogen at 35°C.

    • Do not go to complete dryness (volatile loss risk). Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH).

Protocol B: Salting-Out Liquid-Liquid Extraction (LLE)

Recommended for High-Concentration samples or when SPE is unavailable.

Due to the LogP of -0.3, simple organic extraction is inefficient. We utilize the "Salting Out" effect to force the analyte into the organic phase.

Step-by-Step Workflow
  • Sample Prep:

    • Transfer 1.0 mL biofluid to a glass centrifuge tube.

    • Add 50 µL Sulfamic Acid Quench Solution .

    • Add 20 µL IS.

  • Salting Out:

    • Add 0.5 g Sodium Chloride (NaCl) or Ammonium Sulfate.

    • Vortex vigorously until dissolved. The solution should be saturated.

  • Extraction:

    • Add 2.0 mL Acetonitrile (ACN) or Ethyl Acetate .

    • Note: DCM is less effective here due to emulsion formation with saturated salt solutions.

    • Shake mechanically for 10 minutes.

  • Phase Separation:

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • The organic layer (top) contains the DMPz.

  • Transfer & Dry:

    • Transfer the supernatant to a clean amber vial.

    • Evaporate to 100 µL volume (avoid complete dryness).

Logic Map: Method Selection & Workflow

The following diagram illustrates the decision process and the critical chemical logic ensuring sample integrity.

G Start Biological Sample (Plasma/Urine) Quench CRITICAL STEP: Add Sulfamic Acid (Quench Nitrites) Start->Quench Decision Analyte Concentration? Quench->Decision SPE_Route Trace Level (<10 ng/mL) Requires Clean-up Decision->SPE_Route Trace LLE_Route High Level (>10 ng/mL) Rapid Screening Decision->LLE_Route High Conc SPE_Sorbent Select HLB Polymer (Retains Polar LogP -0.3) SPE_Route->SPE_Sorbent Wash Wash: 5% MeOH (Remove Salts) SPE_Sorbent->Wash Elute Elute: DCM/MeOH (90:10) Wash->Elute Analysis Quantitation (IS Corrected) Elute->Analysis LC-MS/MS or GC-MS/MS Salt Salting Out (Sat. NaCl) LLE_Route->Salt Extract Extract w/ Acetonitrile Salt->Extract Extract->Analysis

Figure 1: Decision tree and workflow for DMPz sample preparation, highlighting the mandatory nitrite quenching step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<50%) Analyte breakthrough during loading.Slow down loading speed. Ensure cartridge is not dried after conditioning. Switch to a higher capacity sorbent (60mg

150mg).
High Background/Noise Protein precipitation incomplete.In SPE: Increase the strength of the Wash 1 step (up to 10% MeOH). In LLE: Ensure centrifugation is sufficient (4000g).
False Positives In situ nitrosation.[1]Check Quenching: Verify Sulfamic Acid was added before any acidic reagents. Ensure solvents are nitrite-free (HPLC grade).
Peak Tailing Secondary interactions.Add 0.1% Formic Acid to the reconstitution solvent to protonate any residual basic sites on the column/analyte.

References

  • US Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/409815/2020. [Link]

  • Ngongang, A. D., et al. (2023). A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2025).[2][3] 1,4-Dinitroso-2-methylpiperazine Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: High-Sensitivity Quantification of 1,4-Dinitroso-2-methylpiperazine (MeNPZ) in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of N-nitrosamine impurities remains a critical compliance requirement for the pharmaceutical industry (ICH M7, FDA, EMA).[1] While 1-methyl-4-nitrosopiperazine (MNP) is frequently discussed, 1,4-Dinitroso-2-methylpiperazine (MeNPZ) represents a distinct, higher-risk challenge. Formed by the double nitrosation of 2-methylpiperazine—a common starting material or degradation product—MeNPZ possesses two nitroso groups, increasing its polarity and structural complexity.

This application note provides a definitive protocol for the quantification of MeNPZ at sub-nanogram levels. Unlike standard nitrosamine methods, this protocol specifically addresses the rotameric isomerism of MeNPZ, which often results in peak splitting that can compromise integration accuracy if not managed correctly.

Scientific Background & Mechanism[2]

Formation Pathway

MeNPZ is formed when 2-methylpiperazine is exposed to nitrosating agents (e.g., nitrites in excipients, nitrous acid in wash steps) under acidic conditions. Unlike secondary amines which form a single nitroso species, 2-methylpiperazine has two reactive amine sites (N1 and N4), allowing for double nitrosation.

Formation Start 2-Methylpiperazine (C5H12N2) Inter Intermediate: Mono-nitroso isomers Start->Inter 1st Nitrosation Nitrite 2 eq. HNO2 (Nitrosating Agent) Nitrite->Inter Product 1,4-Dinitroso-2-methylpiperazine (MeNPZ) (C5H10N4O2) Nitrite->Product Inter->Product 2nd Nitrosation

Figure 1: Stepwise nitrosation of 2-methylpiperazine to form MeNPZ.

The Isomer Challenge

MeNPZ (MW 158.16) contains a chiral center at C2 and restricted rotation around both N-N bonds. This results in multiple rotamers (E/Z conformers) that interconvert slowly on the NMR and LC timescales.

  • Chromatographic Impact: In standard Reverse Phase (C18) chromatography, MeNPZ often elutes as two or more partially resolved peaks (split peaks) or a broad "saddle" peak.

  • Quantification Risk: Integrating only the tallest peak leads to significant underestimation (up to 40% error).

  • Solution: This protocol utilizes a Phenyl-Hexyl stationary phase and elevated column temperature (40°C-50°C) to promote peak coalescence, combined with a "Summation Integration" strategy.

Analytical Strategy & Protocol

Reagents and Standards
  • Reference Standard: 1,4-Dinitroso-2-methylpiperazine (CAS: 55556-94-0).[2]

  • Internal Standard (IS): 1,4-Dinitroso-2-methylpiperazine-d4 (Custom synthesis recommended) or surrogate 1,4-Dinitrosopiperazine-d4 (DNPZ-d4). Note: Deuterated MeNPZ is preferred to perfectly match rotameric shifts.

  • Solvents: LC-MS grade Methanol, Water, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Direct injection is often unsuitable due to matrix suppression. An SPE cleanup is mandated for high-dose drug products.

Workflow Diagram:

SamplePrep Step1 Dissolution Dissolve 100 mg Drug Substance in 5 mL Water/MeOH (95:5) Step2 Spike IS Add 50 µL Internal Standard (100 ng/mL) Step1->Step2 Step3 SPE Loading Cartridge: HLB or Coconut Charcoal Condition: MeOH -> Water Step2->Step3 Step4 Wash 1. Water (remove salts) 2. 5% MeOH (remove polar matrix) Step3->Step4 Step5 Elution Elute with 3 mL 100% Methanol Step4->Step5 Step6 Concentration Evaporate to dryness (N2 stream) Reconstitute in 1 mL Mobile Phase A:B (90:10) Step5->Step6

Figure 2: SPE Sample Preparation Workflow for MeNPZ extraction.

LC-MS/MS Methodology

Chromatographic Conditions:

  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenyl-Hexyl (e.g., Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 100 x 2.1 mm, 2.6 µm.

    • Why? Phenyl phases provide unique pi-pi selectivity for the nitroso rings, often separating the analyte from matrix better than C18 while managing the rotamer shape selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 45°C (Critical to minimize peak splitting).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Load
6.0095Elution of MeNPZ
8.0095Wash
8.105Re-equilibration
11.005End

Mass Spectrometry Parameters (MRM):

  • Ionization: APCI (Positive Mode) is preferred for small nitrosamines to reduce matrix suppression, though ESI+ is acceptable if sensitivity is validated.

  • Source Temp: 350°C (APCI) / 150°C (ESI).

  • Precursor Ion: [M+H]+ = 159.1 m/z.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)RoleMechanism
MeNPZ 159.1 129.1 15QuantifierLoss of NO (-30)
MeNPZ 159.1 99.1 28QualifierLoss of 2x NO (-60)
MeNPZ 159.1 111.1 22QualifierRing Cleavage
MeNPZ-d4 163.1 133.1 15IS QuantLoss of NO

Note: Transitions must be optimized on the specific instrument. The loss of NO (M-30) is the characteristic fragmentation for nitrosamines.

Method Validation Criteria (ICH Q2)

To ensure the method is "self-validating" and robust, the following acceptance criteria must be met.

ParameterAcceptance CriteriaRationale
Specificity No interference > 20% of LOQ in blank at RT of MeNPZ.Ensures signal is not matrix noise.
Linearity R² > 0.995 over range 1 ng/mL to 100 ng/mL.Covers trace levels up to limit.[3]
Recovery (Accuracy) 80% - 120% at 3 levels (LOQ, 100% Limit, 150% Limit).Validates SPE efficiency.
Precision RSD < 10% (n=6 injections).Ensures reproducibility.
Sensitivity (LOQ) S/N > 10 at 0.5 ng/mL (approx 0.01 ppm in drug).Must detect below 26.5 ng/day limit.
Isomer Summation If peaks split, sum area of all peaks within ±0.5 min window.Accounts for rotamer separation.

Data Processing & Calculation

Handling Isomer Peaks: Due to the rotamers, MeNPZ may appear as a double peak.

  • Do not treat them as separate impurities.

  • Draw a baseline from the start of the first peak to the end of the second peak.

  • Sum the total area.

  • Apply the same integration logic to the Internal Standard (MeNPZ-d4), which will exhibit the same splitting pattern.

Calculation Formula:



  • 
    : Summed area of analyte.
    
  • 
    : Summed area of Internal Standard.
    
  • 
    : Concentration of IS added.
    
  • 
    : Response Factor (from calibration curve).
    

References

  • European Medicines Agency (EMA). (2025). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from [4]

  • US Food and Drug Administration (FDA). (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from

  • Schlingemann, J., et al. (2023).[4] The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical Sciences. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (2025). 1,4-Dinitroso-2-methylpiperazine (Structure & CAS Data). Retrieved from [5]

  • Waters Corporation. (2022). Nitrosamines Analysis with LC-MS/MS: Optimized Chromatographic Separation. Retrieved from

Sources

Application Note: High-Sensitivity Analysis of 1,4-Dinitroso-2-methylpiperazine (DNMP) via Chemical Denitrosation and Dansyl Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,4-Dinitroso-2-methylpiperazine (DNMP) is a bis-nitrosamine impurity of significant regulatory concern, particularly in piperazine-derived active pharmaceutical ingredients (APIs) and drug products . Regulatory agencies (FDA, EMA) have established stringent acceptable intake limits for nitrosamines due to their cohort of concern (mutagenic/carcinogenic) classification.

Direct quantification of DNMP at trace levels (parts-per-billion, ppb) is analytically challenging. The molecule lacks a strong UV or fluorescent chromophore, and the electron-withdrawing nature of the two nitroso groups severely suppresses protonation, leading to poor ionization efficiency in standard Electrospray Ionization (ESI-MS).

To overcome these limitations and achieve sub-ppb sensitivity, we employ a pre-column chemical derivatization strategy based on a two-step transformation:

  • Denitrosation: Reductive cleavage of the N-NO bonds to yield the parent secondary diamine.

  • Dansylation: Nucleophilic substitution of the resulting amines with a fluorogenic/MS-active tag.

Causality & E-E-A-T Insight: Why this specific chemical pathway?

Direct derivatization of nitrosamines is chemically impossible because the amine nitrogen is already fully substituted. Denitrosation is a mandatory prerequisite. While UV irradiation can denitrosate molecules, it often causes variable degradation depending on the sample matrix. Chemical denitrosation using Hydrobromic acid (HBr) in Acetic acid (AcOH) provides a robust, quantitative reductive cleavage, yielding 2-methylpiperazine and nitrosyl bromide .

For the second step, we select Dansyl chloride (Dns-Cl) over other reagents (like FMOC or p-TSC). The resulting bis-dansyl derivative of 2-methylpiperazine is highly hydrophobic, ensuring excellent retention on C18 columns. More importantly, the tertiary amine (dimethylamino group) on the Dansyl tag acts as a powerful proton acceptor, resulting in a 100- to 500-fold increase in ESI+ MS/MS sensitivity compared to the underivatized DNMP .

Mechanism DNMP 1,4-Dinitroso-2-methylpiperazine (Target: Poor Ionization) MPZ 2-Methylpiperazine (Intermediate: Reactive Diamine) DNMP->MPZ Denitrosation (-NO) HBr / Acetic Acid, 60°C BisDansyl Bis-Dansyl-2-methylpiperazine (Product: High ESI+ / Fluorescent) MPZ->BisDansyl Nucleophilic Substitution 2x Dansyl Chloride, pH 10.5

Fig 1: Chemical mechanism of DNMP denitrosation and subsequent bis-dansylation for signal enhancement.

Experimental Protocol

Self-Validating System: To ensure the protocol is self-validating, an isotopically labeled internal standard (e.g., DNMP-d3 or a structurally similar surrogate) must be spiked into the sample prior to extraction. This corrects for any matrix-induced variability in the denitrosation or derivatization yields. Furthermore, monitoring for mono-dansylated artifacts ensures the reaction has been driven to completion.

Reagents and Materials
  • Denitrosation Reagent: 10% (v/v) Hydrobromic acid (HBr) in glacial acetic acid (AcOH). Prepare fresh daily and store at 4°C in an amber vial.

  • Derivatization Reagent: Dansyl chloride (10 mg/mL) dissolved in anhydrous acetonitrile (ACN).

  • Reaction Buffer: 0.2 M Sodium borate buffer, adjusted strictly to pH 10.5 with 1 M NaOH.

  • Quenching Solution: 2% Formic acid in HPLC-grade water.

Step-by-Step Workflow
  • Sample Extraction: Weigh 100 mg of the API/sample and dissolve in 1 mL of dichloromethane (DCM). Add 1 mL of HPLC-grade water, vortex vigorously for 2 minutes, and centrifuge at 10,000 × g for 5 minutes. Extract the aqueous phase (which partitions the polar DNMP) and transfer 500 µL to a glass reaction vial.

  • Denitrosation: Add 100 µL of the Denitrosation Reagent (HBr/AcOH) to the aqueous extract. Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes in a heating block.

  • Neutralization (Critical Step): Cool the vial to room temperature. Add 400 µL of 0.2 M Sodium borate buffer (pH 10.5) and vortex.

    • Expert Insight: The pKa of the secondary amines in 2-methylpiperazine is approximately 5.6 and 9.8. To ensure both amines act as strong nucleophiles, the reaction mixture must be maintained above pH 10.0. If the pH drops, the amines protonate, stalling the reaction and resulting in incomplete mono-dansylated artifacts.

  • Dansylation: Add 200 µL of the Dansyl chloride solution. Vortex thoroughly and incubate in the dark at 40°C for 45 minutes. (Dansyl chloride is light-sensitive; darkness prevents photolytic degradation of the fluorophore).

  • Quenching: Add 50 µL of 2% Formic acid. This consumes any unreacted Dansyl chloride, preventing baseline noise and column fouling during LC-MS analysis.

  • Filtration: Filter the final mixture through a 0.22 µm PTFE syringe filter directly into an amber LC vial.

Workflow A API / Matrix Extraction B Denitrosation (HBr/AcOH) A->B C Neutralization (pH 10.5) B->C D Derivatization (Dansyl-Cl) C->D E LC-MS/MS Quantification D->E

Fig 2: End-to-end analytical workflow for DNMP extraction, chemical derivatization, and LC-MS analysis.

Instrumental Analysis & Data Presentation

The derivatized complex (Bis-Dansyl-2-methylpiperazine) has a molecular weight of approximately 566.7 g/mol . It can be analyzed via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or LC-MS/MS. LC-MS/MS is preferred for definitive structural confirmation and maximum sensitivity.

Table 1: LC-MS/MS and FLD Parameters for Bis-Dansyl-2-methylpiperazine
ParameterSpecification
Analytical Column C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-7 min: 20% → 95% B; 7-9 min: 95% B
Flow Rate & Temp 0.4 mL/min at 40°C
MS/MS Transitions (ESI+) Precursor: m/z 567.2 [M+H]⁺ → Product: m/z 170.1 (Dansyl fragment)
FLD Wavelengths Excitation: 340 nm / Emission: 530 nm
Table 2: Typical Method Validation Metrics
MetricValueCausality / Note
Limit of Detection (LOD) 0.05 ng/mLAchieved via massive ESI+ signal boost from the dimethylamino groups of the Dansyl tags.
Limit of Quantitation (LOQ) 0.15 ng/mLComfortably meets FDA/EMA stringent limits for nitrosamine daily intake limits.
Recovery 95% - 105%HBr/AcOH denitrosation is highly quantitative for cyclic nitrosamines.
Linearity (R²) > 0.999Evaluated across a dynamic range from 0.15 to 50 ng/mL.

References

  • PubChem. "1,4-Dinitroso-2-methylpiperazine | C5H10N4O2 | CID 41472". National Center for Biotechnology Information. Available at:[Link]

  • MDPI Molecules. "Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure". Available at:[Link]

  • Chromatographia (Springer). "Derivatization Method for Determination of Nitrosamines by GC–MS". Available at:[Link]

Application Note: Determination of 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) in Drinking Water

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The detection of nitrosamine impurities has become a critical compliance requirement following high-profile contamination events in pharmaceuticals (e.g., Rifampicin, Sartans).[1] While regulatory focus has centered on drug substances, the migration of these compounds into the water cycle—specifically 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) —presents an emerging challenge for environmental safety and drug development professionals monitoring effluent.

1,4-DNMP (CAS: 55556-94-0) is a specific impurity associated with the degradation of piperazine-based derivatives and the synthesis of Rifampicin. Unlike the volatile nitrosamines (e.g., NDMA) typically analyzed by GC-MS (EPA Method 521), 1,4-DNMP is thermally labile and polar, necessitating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

This protocol outlines a robust, self-validating method for quantifying 1,4-DNMP in drinking water at sub-ng/L (ppt) levels. It synthesizes the rigorous sample enrichment of EPA Method 537/521 with the selectivity of USP <1469> pharmaceutical impurity analysis.

Analytical Strategy & Causality

Why LC-MS/MS over GC-MS?

Standard environmental nitrosamine methods (e.g., EPA 521) utilize GC-MS/MS with chemical ionization.[2] However, 1,4-DNMP possesses two nitroso groups and a methyl-substituted piperazine ring, making it prone to thermal degradation in a GC inlet. High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) in positive mode preserves the analyte's integrity, ensuring accurate quantification.

The Preservation Criticality

Nitrosamines can form in situ if drinking water samples containing secondary amines (precursors) react with residual chloramine disinfectants. Conversely, they can degrade under UV light.

  • Causality: To prevent false positives, residual chlorine must be quenched immediately upon collection.

  • Solution: Sodium Thiosulfate or Ascorbic Acid is used as a quenching agent.

Experimental Protocol

Reagents and Standards[2][3][4][5][6]
  • Target Analyte: 1,4-Dinitroso-2-methylpiperazine (Certified Reference Material).[3]

  • Internal Standard (IS): 1,4-Dinitroso-2-methylpiperazine-d3 or d4 (Isotopically labeled). Note: If exact match is unavailable, N-Nitrosopiperazine-d4 may be used as a surrogate, though retention time matching will differ.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid.

Sample Collection & Preservation
  • Collect 500 mL of water in amber glass bottles (to prevent photolysis).

  • Immediately add 50 mg of Sodium Thiosulfate to quench residual chlorine.

  • Store at 4°C and extract within 14 days.

Solid Phase Extraction (SPE) Workflow

Enrichment is vital to achieve ng/L detection limits. We utilize a carbon-based or polymeric sorbent (e.g., Activated Carbon or HLB) capable of retaining polar nitrosamines.

Step-by-Step SPE Protocol:

  • Conditioning: Rinse cartridge with 5 mL MeOH, followed by 5 mL reagent water. Do not let the cartridge dry.

  • Loading: Pass 500 mL of sample through the cartridge at a flow rate of ~5-10 mL/min under vacuum.

  • Washing: Wash with 5 mL of 5% MeOH in Water (removes salts/interferences). Dry cartridge under vacuum for 10 mins.

  • Elution: Elute with 2 x 3 mL of Methanol (or Dichloromethane if using carbon cartridges, followed by solvent exchange).

  • Concentration: Evaporate eluate to near dryness under nitrogen stream at ambient temperature (avoid heat to prevent degradation). Reconstitute in 500 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or equivalent).

  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 3.0 mm, 3 µm).[4] Reasoning: Phenyl phases offer superior selectivity for nitroso-aromatics and cyclic amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0 or unadjusted depending on column stability).

  • Mobile Phase B: Methanol.[5][4]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Load
8.0 90 Elution
10.0 90 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

MS/MS Parameters (MRM)[6]
  • Ionization: ESI Positive (+).

  • Source Temp: 350°C.

  • Precursor Ion: [M+H]+ = 159.1 m/z (Calculated based on MW 158.16).

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
1,4-DNMP 159.1 129.1 15 Quantifier (Loss of NO)
1,4-DNMP 159.1 99.1 25 Qualifier (Loss of 2x NO)

| 1,4-DNMP-d4 (IS) | 163.1 | 133.1 | 15 | Internal Standard |

Note: Exact Collision Energy (CE) and Declustering Potential (DP) must be optimized on the specific instrument.

Visualized Workflows

Analytical Workflow (DOT Diagram)

G Sample Drinking Water Sample (500 mL) Quench Quenching (Na-Thiosulfate) Sample->Quench Immediate SPE SPE Extraction (Carbon/HLB) Quench->SPE Enrichment Conc Concentration (N2 Evap -> 500 µL) SPE->Conc Elution LCMS LC-MS/MS Analysis (ESI+ MRM) Conc->LCMS Injection Data Quantification (Isotope Dilution) LCMS->Data Processing

Figure 1: Step-by-step analytical workflow from sample collection to data quantification.

MS/MS Fragmentation Logic

MS Precursor Precursor Ion [M+H]+ = 159.1 Transition1 Product Ion 1 (Quantifier) m/z 129.1 Precursor->Transition1 Precursor->Transition1 -NO Transition2 Product Ion 2 (Qualifier) m/z 99.1 Precursor->Transition2 Precursor->Transition2 -2NO Loss1 Loss of -NO (30 Da) Loss2 Loss of 2x -NO (60 Da)

Figure 2: Proposed fragmentation pathway for 1,4-DNMP in ESI+ mode.

Method Validation & Quality Control

To ensure Trustworthiness , the method must undergo the following validation steps (based on ICH Q2(R1) and EPA guidelines):

ParameterAcceptance CriteriaExperimental approach
Linearity R² > 0.9957-point calibration curve (0.5 – 100 ng/L).
Recovery 70% – 130%Spike blank water at low (2 ng/L) and high (50 ng/L) levels.
Precision (RSD) < 20%7 replicates of spiked samples.
Sensitivity (LOQ) < 2.0 ng/LSignal-to-Noise ratio (S/N) > 10.
Blank Check < 1/3 LOQAnalyze reagent blank after highest standard to check carryover.
Expert Tips for Troubleshooting
  • Carryover: Nitrosamines are "sticky." If carryover is observed, implement a needle wash with 50:50 ACN:Isopropanol + 0.1% Formic Acid.

  • Isomer Separation: 1,4-DNMP may have stereoisomers or regioisomers. Ensure the chromatography (Phenyl-Hexyl column) sufficiently resolves the target from matrix interferences.

  • Matrix Effects: Drinking water is cleaner than wastewater, but high humic acid content can suppress ionization. The use of the deuterated internal standard (1,4-DNMP-d4) is non-negotiable to correct for this.

References

  • U.S. Environmental Protection Agency (EPA). (2004).[2] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[2]Link

  • U.S. Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities.Link

  • European Medicines Agency (EMA). (2021).[1] Nitrosamine impurities in human medicinal products.[1][6][7]Link

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS.[4][8][9]Link

  • Ngongang, A. D., et al. (2023). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis.[9] MDPI. Link

Sources

Troubleshooting & Optimization

Improving recovery rates for 1,4-Dinitroso-2-methylpiperazine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for optimizing the extraction of 1,4-Dinitroso-2-methylpiperazine (DNPZ). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with recovery rates during sample preparation. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you not only to solve current issues but also to build robust and reliable analytical methods for the future.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during DNPZ extraction.

Q1: My recovery for 1,4-Dinitroso-2-methylpiperazine is consistently low. What is the most common reason?

A1: The most frequent causes for low recovery are an unoptimized sample pH and an inappropriate choice of extraction solvent. 1,4-Dinitroso-2-methylpiperazine is a relatively polar molecule, and its solubility is highly dependent on the extraction medium.[1] Furthermore, the pH of the sample can significantly alter the charge state of matrix components, leading to interferences or poor partitioning of the analyte into the organic phase.[2][3]

Q2: Can the analyte degrade during my extraction process?

A2: Yes, nitrosamines as a class of compounds are susceptible to degradation. Two primary factors are light and heat.[4][5] Exposure to UV light can cause photolytic decomposition, and excessive heat, particularly during solvent evaporation steps, can lead to thermal degradation.[6][7] It is crucial to use amber glassware and controlled, gentle heating to mitigate these risks.

Q3: What is "matrix effect," and how can it impact my DNPZ recovery?

A3: The matrix effect refers to the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix.[8][9] In the context of extraction, matrix components can interfere by sequestering the analyte in the aqueous phase, binding to it, or suppressing its ionization in the mass spectrometer. This leads to inaccurate quantification and what appears to be low recovery. Proper sample cleanup is the key to minimizing matrix effects.

Q4: Is Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) better for DNPZ?

A4: Both LLE and SPE are effective methods for nitrosamine extraction.[10]

  • LLE is often simpler to set up but may be less selective and can consume larger volumes of organic solvents.

  • SPE offers higher selectivity, better concentration factors, and cleaner extracts, which can significantly reduce matrix effects.[11][12] However, it requires more rigorous method development to select the appropriate sorbent and optimize the wash and elution steps. The choice often depends on the complexity of the sample matrix, required sensitivity, and available resources.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor recovery rates.

Issue 1: Low or No Analyte Recovery

Potential Cause 1: Suboptimal pH of the Aqueous Sample

  • Scientific Rationale: While the nitrosation reaction to form DNPZ is often favored under acidic conditions, the extraction efficiency of the formed DNPZ may be optimal at a different pH.[13][14] The pH affects the solubility of matrix components. For complex matrices like pharmaceutical formulations or biological fluids, adjusting the pH can precipitate interfering proteins or salts, making the analyte more accessible for extraction. For piperazine-derived compounds, basification is often used to ensure the molecule is in its neutral, more organosoluble form.[15] For related nitrosamine analyses, alkaline conditions (pH 9) have been used successfully during sample preparation.[16]

  • Recommended Solution:

    • Perform a pH optimization study. Create several aliquots of your sample and adjust the pH across a range (e.g., pH 6.0 to 10.0) before extraction.

    • Use a suitable buffer to maintain a stable pH throughout the extraction.

    • Analyze the extracts and plot recovery versus pH to determine the optimal condition for your specific matrix.

Potential Cause 2: Inappropriate Extraction Solvent (for LLE)

  • Scientific Rationale: The principle of LLE is "like dissolves like." The chosen solvent must efficiently solubilize DNPZ while being immiscible with the sample matrix (typically aqueous). Given DNPZ's polarity (XLogP3 ≈ -0.3), solvents of intermediate polarity are often a good starting point.[1] Dichloromethane (DCM) is a commonly used and effective solvent for nitrosamine extraction.[6][17]

  • Recommended Solution:

    • If using a very non-polar solvent (e.g., hexane), switch to a more polar solvent like Dichloromethane (DCM) or a mixture such as DCM/Isopropanol.

    • Consider using a salting-out effect. Adding a neutral salt like sodium chloride to the aqueous phase can decrease the solubility of DNPZ in the aqueous layer and promote its transfer to the organic phase.[18][19]

    • Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 5 mL) rather than a single extraction with a large volume (1 x 15 mL), as this is more efficient at recovering the analyte.[20]

Potential Cause 3: Incorrect SPE Sorbent or Procedure

  • Scientific Rationale: SPE relies on the specific interaction between the analyte and a solid sorbent.[12] If the sorbent chemistry is not matched to the analyte, poor retention will occur, and the analyte will be lost in the loading or washing steps. For a polar compound like DNPZ, a polymeric reversed-phase sorbent is often a robust choice as it provides multiple interaction modes.

  • Recommended Solution:

    • Sorbent Selection: Start with a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB). These have high surface area and are stable across a wide pH range, making them suitable for method development.

    • Conditioning & Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer at the sample pH). Failure to do so results in poor analyte retention.

    • Wash Step: The wash step is critical for removing interferences. Use a wash solvent that is strong enough to remove matrix components but weak enough to leave the DNPZ adsorbed on the sorbent. This may be a mixture of water and a small percentage of organic solvent.

    • Elution Step: Ensure the elution solvent is strong enough to completely desorb the analyte. A strong organic solvent like acetonitrile or methanol is typically used. In some cases, a pH modification of the elution solvent may be required.

Issue 2: High Variability in Recovery (Poor Precision)

Potential Cause 1: Analyte Instability

  • Scientific Rationale: Inconsistent exposure to light or heat across samples can lead to variable levels of degradation, resulting in poor precision.[5][6] Nitrosamines can also be formed artefactually during sample preparation if precursor amines and nitrosating agents are present under favorable conditions (e.g., acidic pH).

  • Recommended Solution:

    • Protect from Light: Use amber autosampler vials and protect samples from direct laboratory light during all preparation steps.[6]

    • Control Temperature: Use a controlled-temperature water bath or block for any heating steps, especially during solvent evaporation. Avoid high temperatures.[7]

    • Prevent Artefactual Formation: If precursor amines are present in the matrix, consider adjusting the sample pH to be neutral or slightly basic (pH > 7) during processing to minimize in-situ nitrosation.[21]

Potential Cause 2: Inconsistent Emulsion Formation (LLE)

  • Scientific Rationale: Vigorous shaking or vortexing during LLE can create stable emulsions, especially with complex matrices. This makes phase separation difficult and inconsistent, leading to variable recovery of the organic layer and, consequently, the analyte.

  • Recommended Solution:

    • Use gentle, consistent mixing (e.g., rocking on a platform mixer for a set time) instead of vigorous shaking.

    • To break emulsions, try adding a small amount of salt, gently swirling, or centrifuging the sample at low speed.

Part 3: Data & Protocols

Table 1: Comparison of Common Extraction Solvents for LLE
SolventPolarity IndexTypical Use Case for NitrosaminesKey Considerations
Dichloromethane (DCM)3.1General purpose, good for a wide range of nitrosamines.[17]High density (bottom layer), can form emulsions.
Ethyl Acetate4.4Good alternative to DCM, less dense.Can hydrolyze under very acidic or basic conditions.
Diethyl Ether2.8Used for some applications, highly volatile.[22]Extremely flammable, can form peroxides.
Hexane0.1Generally too non-polar for DNPZ; used for cleanup steps.Poor recovery for polar analytes.
Diagram: General Extraction Workflow

Below is a generalized workflow for the extraction and analysis of 1,4-Dinitroso-2-methylpiperazine.

G Sample 1. Weigh/Pipette Sample Spike 2. Spike with Internal Standard (e.g., DNPZ-d8) Sample->Spike Dilute 3. Dilute & Adjust pH Spike->Dilute LLE LLE: Add Solvent, Mix, Separate Phases Dilute->LLE Path A SPE SPE: Condition, Load, Wash, Elute Dilute->SPE Path B Evap 5. Evaporate Solvent LLE->Evap SPE->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon Inject 7. Inject into LC-MS/MS or GC-MS Recon->Inject

Caption: Generalized workflow for DNPZ sample preparation and analysis.

Diagram: Troubleshooting Decision Tree for Low Recovery

Use this decision tree to systematically diagnose the root cause of poor recovery.

G Start Start: Low Recovery Observed CheckStandard Is the analytical standard (and internal standard) prepared correctly and stable? Start->CheckStandard CheckpH Is the sample pH optimized and controlled? CheckStandard->CheckpH Yes Failure Consult Senior Scientist/ Re-evaluate Method CheckStandard->Failure No, remake standards CheckSolvent LLE: Is the extraction solvent appropriate? CheckpH->CheckSolvent Yes CheckSPE SPE: Is the sorbent and procedure optimized? CheckpH->CheckSPE SPE Path CheckpH->Failure No, perform pH study CheckMatrix Are matrix effects suspected? CheckSolvent->CheckMatrix Yes CheckSolvent->Failure No, test new solvents CheckSPE->CheckMatrix Yes CheckSPE->Failure No, re-develop SPE method CheckDegradation Is analyte degradation (light/heat) possible? CheckMatrix->CheckDegradation No CheckMatrix->Failure Yes, improve cleanup Success Problem Resolved CheckDegradation->Success No CheckDegradation->Failure Yes, implement controls (amber vials, temp control)

Caption: Decision tree for troubleshooting low DNPZ recovery.

Protocol 1: General Liquid-Liquid Extraction (LLE) Method

This is a starting point and must be optimized for your specific sample matrix.

  • Sample Preparation: Transfer 1.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate amount of deuterated internal standard (e.g., 1,4-Dinitroso-2-methylpiperazine-d8).

  • pH Adjustment: Add buffer to adjust the sample pH to the pre-determined optimum (e.g., pH 9.0). Vortex briefly.

  • Extraction: Add 5 mL of Dichloromethane (DCM).

  • Mixing: Cap the tube and mix on a flatbed shaker at a moderate speed for 20 minutes. Do NOT shake vigorously.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.

  • Repeat: Repeat steps 4-7 two more times, pooling the organic extracts.

  • Drying/Evaporation: Evaporate the pooled extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Method

This protocol uses a generic polymeric reversed-phase cartridge and must be optimized.

  • Sample Preparation: Prepare the sample as described in steps 1-3 of the LLE protocol.

  • Cartridge Conditioning: Condition a 3 cc, 60 mg polymeric SPE cartridge by passing 3 mL of methanol, followed by 3 mL of purified water. Do not let the sorbent go dry.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.

  • Elution: Elute the DNPZ from the cartridge with 2 x 2 mL aliquots of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Proceed with steps 9 and 10 from the LLE protocol.

References

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Impurities Testing.
  • ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
  • ACS Publications. (2015).
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • SpringerLink. (2024).
  • ResearchGate. (2025). Solid-phase microextraction of N-nitrosamines.
  • ResearchGate. (2025).
  • Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
  • IJPQA. (n.d.). Nitrosamine impurity detection: unravelling the analytical puzzle.
  • Community Discussion. (2025). Nitrosamine- pH role.
  • Canadian Journal of Chemistry. (2020).
  • Efpia. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines.
  • WelchLab. (2025).
  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Gassnova. (n.d.). SINTEF TITLE.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Stability and Decomposition of 1-Nitroso-2,2,6,6-tetramethylpiperidine.
  • Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS.
  • PubChem. (n.d.). 1,4-Dinitroso-2-methylpiperazine.
  • CRIS. (2024).
  • PubMed. (2005). Development of a Liquid-Liquid Extraction Procedure for Five 1,4-dihydropyridines Calcium Channel Antagonists From Human Plasma Using Experimental Design.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction Products.
  • Pharmaceutical Sciences. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liquid.
  • Benchchem. (n.d.). (R)-2-Methylpiperazine (L)-tartaric acid salt.
  • ResearchGate. (2013).
  • Frontiers. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS.

Sources

Preventing thermal degradation of 1,4-Dinitroso-2-methylpiperazine during GC

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Hub for analytical chemists. It addresses the specific challenges of analyzing 1,4-Dinitroso-2-methylpiperazine (MeNPZ) by Gas Chromatography (GC), a method fraught with thermal instability risks.

Topic: Preventing Thermal Degradation of 1,4-Dinitroso-2-methylpiperazine during GC Ticket Priority: High (Thermal Lability Risk) Status: Active Guide

⚠️ Critical Advisory: Method Selection

Before proceeding: Please verify if Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is available.

  • Regulatory Stance: The FDA and EMA generally recommend LC-HRMS or LC-MS/MS for nitrosamine impurities (specifically in rifampin/piperazine derivatives) due to the high risk of thermal degradation in GC inlets.

  • GC Applicability: GC is viable only if thermal stress is rigorously mitigated. This guide provides the protocols to achieve that mitigation if GC is your mandatory platform.

Module 1: The Degradation Mechanism

Why is my recovery low? 1,4-Dinitroso-2-methylpiperazine contains two N-nitroso (


) bonds. These bonds possess a relatively low bond dissociation energy (approx. 20–30 kcal/mol). In a standard hot GC split/splitless injector (>200°C), the molecule undergoes homolytic fission , cleaving the N-N bond before the analyte reaches the column.
Visualization: Thermal Failure Mode

The following diagram illustrates the specific degradation pathway you are likely encountering.

MeNPZ_Degradation MeNPZ 1,4-Dinitroso-2-methylpiperazine (Intact Analyte) Heat Thermal Energy (Injector >180°C) MeNPZ->Heat Transition Homolytic Fission (N-N Bond Cleavage) Heat->Transition Radical Piperazinyl Radical + NO• Gas Transition->Radical Product1 Artifact: 2-Methylpiperazine (False Negative) Radical->Product1 H-abstraction Product2 Artifact: Mono-nitroso isomers (Ghost Peaks) Radical->Product2 Partial Loss

Figure 1: Mechanism of thermal denitrosation in GC injectors. High energy input causes the release of nitric oxide (NO), converting the target analyte into its amine precursor or mono-nitroso analogs.

Module 2: Optimization Protocols (The "Safe Zone")

To analyze MeNPZ successfully, you must bypass the standard "flash vaporization" technique. Use the following parameters to create a "Cold Injection" environment.

Critical Instrument Parameters
ParameterStandard Setting (AVOID)Optimized Setting (REQUIRED) Scientific Rationale
Inlet Type Split/Splitless (S/SL)PTV or Cool On-Column (COC) PTV (Programmed Temperature Vaporization) allows liquid injection at low temp, followed by a controlled ramp.
Inlet Temp Isothermal 220°C - 250°CRamp: 40°C → 200°C Injecting cool prevents immediate shock degradation. The ramp gently volatilizes the solvent first, then the analyte.
Liner Type Glass Wool / StandardBaffled, Ultra-Inert (Wool-Free) Glass wool provides a massive surface area for catalytic degradation. Use a deactivated, open liner.
Carrier Gas Helium (Standard Flow)Helium (Pulsed Splitless) A pressure pulse (e.g., 30 psi for 0.5 min) forces the analyte onto the column faster, reducing residence time in the hot inlet.
Column Non-polar (e.g., DB-5)Mid-Polar (e.g., DB-624 or WAX) Nitrosamines are polar. A polar column improves peak shape, allowing lower oven temps to be effective.
PTV Injection Program (Recommended Starting Point)

If you have a PTV inlet (Agilent MMI / Thermo PTV), program it as follows:

  • Injection Temp: 40°C (Hold 0.1 min).

  • Ramp Rate: 600°C/min (Ballistic heating).

  • Final Temp: 180°C (Do not exceed 200°C if possible).

  • Transfer: The rapid heating transfers the analyte to the column before the bulk of thermal decomposition can occur.

Module 3: Validation Protocol (Self-Check)

How do I prove my method isn't destroying the sample? You cannot rely on standard calibration linearity alone. You must perform a Temperature Susceptibility Test .

Protocol: Inlet Temperature Profiling
  • Prepare a standard solution of MeNPZ (approx. 100 ng/mL).

  • Run 1 (Baseline): Inject using a Cool On-Column technique (or PTV starting at 40°C). This represents "100% Recovery".

  • Run 2-5 (Stress Test): Inject the same standard using a standard Splitless method at increasing isothermal inlet temperatures: 150°C, 180°C, 210°C, 240°C.

  • Plot: Graph the Peak Area vs. Inlet Temperature.

  • Pass Criteria: If the area drops by >10% as temperature rises, your method is thermally invalid. You must revert to PTV/COC.

Module 4: Troubleshooting & FAQ

Troubleshooting Decision Tree

Use this logic flow to diagnose issues with your chromatograms.

Troubleshooting Start Issue: Poor Data Quality Check1 Is the MeNPZ peak area lower than expected? Start->Check1 Check2 Are there extra peaks (2-methylpiperazine)? Check1->Check2 Yes Action3 Solvent Expansion Issue. Reduce Injection Volume (1uL -> 0.5uL). Check1->Action3 No (Just Tailing) Action1 Inlet Temp is too high. Switch to PTV/COC. Check2->Action1 Yes (Degradation) Action2 Liner Activity. Replace with Ultra-Inert Wool-Free Liner. Check2->Action2 No (Just Adsorption) Action4 Switch to LC-MS/MS. (Analyte is too labile) Action1->Action4 Problem Persists

Figure 2: Diagnostic workflow for identifying thermal vs. catalytic degradation sources.

Frequently Asked Questions

Q: Can I use a standard Split/Splitless inlet if I don't have PTV? A: It is high-risk. If you have no choice, use a Pulsed Splitless injection at the lowest possible temperature that still vaporizes the solvent (e.g., 160°C–170°C). Use a high-boiling solvent (like butyl acetate) if compatible, or a low-expansion solvent (like DCM) to minimize "backflash" which exacerbates degradation.

Q: Why do I see a peak for 2-methylpiperazine in my blank? A: This is likely "Carryover + Degradation." MeNPZ from a previous run may have adsorbed onto active sites in the liner, degraded into 2-methylpiperazine, and is now eluting. Solution: Change the inlet liner and gold seal immediately.

Q: Is Headspace-GC an option? A: Generally, no . MeNPZ is semi-volatile. To get it into the headspace, you would need to heat the vial significantly (e.g., >100°C), which induces the very degradation you are trying to avoid before the sample even enters the instrument.

References & Authoritative Grounding

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[1] FDA.gov. (Rev 2, Sept 2024).[1] Provides the regulatory framework for nitrosamine limits and analytical preference for LC-MS.

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[2][3][4] EMA.europa.eu.[3][5] (EMA/409815/2020). Details the risk assessment for rifampin-class impurities (MeNP).

  • Freeman, S. A., & Rochelle, G. T. "Thermal degradation of piperazine and its structural analogs."[6] Energy Procedia, 4, 43-50 (2011).[6] (Mechanistic basis for piperazine ring thermal stability and N-N cleavage).

  • World Health Organization (WHO). "Nitrosamine concerns in rifampicin products - Update." WHO.int. (Identifies MeNP/MeNPZ specific issues in tuberculosis treatments).

Disclaimer: This guide is for research and troubleshooting purposes. All pharmaceutical release testing must comply with current GMP standards and the specific validation requirements of the relevant regulatory body (FDA/EMA/PMDA).

Sources

Technical Support Center: Optimizing Chromatographic Separation of 1,4-Dinitroso-2-methylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1,4-Dinitroso-2-methylpiperazine (DNMP). This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical separation and quantification of DNMP isomers. As a nitrosamine impurity, accurate analysis is paramount for ensuring pharmaceutical safety and regulatory compliance.

1,4-Dinitroso-2-methylpiperazine presents a unique analytical challenge due to the presence of multiple isomers. The methyl group at the C-2 position creates a chiral center, resulting in a pair of enantiomers ((R)- and (S)-DNMP). Furthermore, the restricted rotation around the N-N bonds of the nitroso groups can lead to the formation of stable geometric isomers, often referred to as cis and trans conformers.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of separating these stereoisomers and conformers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1,4-Dinitroso-2-methylpiperazine isomers a significant analytical challenge?

The isomers of 1,4-Dinitroso-2-methylpiperazine, including its enantiomers and potential geometric isomers, often exhibit very similar physicochemical properties. This results in nearly identical interactions with both the stationary and mobile phases in traditional achiral chromatography, leading to co-elution or poor resolution. Achieving baseline separation requires highly selective methods that can exploit subtle differences in their three-dimensional structures.

Q2: What are the primary types of isomers I should be concerned with for 1,4-Dinitroso-2-methylpiperazine?

You should be primarily concerned with two types of isomers:

  • Enantiomers: Due to the chiral center at the 2-position of the piperazine ring, DNMP exists as a pair of non-superimposable mirror images, (R)- and (S)-isomers.

  • Geometric Isomers (Conformers): The piperazine ring can exist in different chair and boat conformations, and the two nitroso groups can be in either axial or equatorial positions, leading to cis and trans isomers.[1] These conformers can be stable enough to be separated under certain chromatographic conditions.

Q3: Which analytical techniques are most suitable for the analysis of DNMP isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most powerful techniques for this analysis.[3][4] They offer the necessary sensitivity and selectivity for trace-level quantification. Gas Chromatography (GC) with a Thermal Energy Analyzer (TEA) is also a highly specific and sensitive technique for volatile nitrosamines and can be adapted for DNMP.[5][6][7]

Q4: Do I always need to separate the enantiomers?

From a regulatory perspective, it is increasingly important to understand the toxicological profile of individual enantiomers. Often, one enantiomer is responsible for the desired therapeutic effect of a drug, while the other may be inactive or contribute to adverse effects.[8] Therefore, developing a stereoselective method to separate and quantify the (R)- and (S)-isomers of DNMP is crucial for a comprehensive risk assessment.

Q5: How does temperature impact the separation of DNMP isomers?

Temperature plays a critical role, especially in chiral separations. Generally, lower temperatures enhance the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) required for chiral recognition, often leading to better resolution.[9] However, in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order of enantiomers.[10] For geometric isomers, temperature can affect the rate of interconversion between conformers. Higher temperatures might cause coalescence of peaks if the isomers interconvert rapidly on the chromatographic timescale.[11] Therefore, precise temperature control and optimization are essential.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic separation of 1,4-Dinitroso-2-methylpiperazine isomers.

Problem 1: Poor or No Resolution of Enantiomers on a Chiral Stationary Phase (CSP)
  • Question: I'm not seeing any separation of the (R)- and (S)-isomers. What should I do first?

    Answer: The first step is to systematically evaluate your choice of chiral stationary phase and mobile phase.

    Causality & Explanation: Chiral recognition is a highly specific process based on the three-dimensional interaction between the analyte and the CSP. If the chosen CSP cannot form transient diastereomeric complexes with the DNMP enantiomers with sufficiently different energies, no separation will occur. The mobile phase composition is equally critical as it mediates these interactions.

    Troubleshooting Steps:

    • Verify CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful for separating a wide range of chiral compounds, including nitrosamines.[11][12] If you are using a different type of CSP and seeing no success, consider screening columns with different polysaccharide selectors (e.g., Chiralpak® series).

    • Switch Elution Mode: If you are using reversed-phase conditions (e.g., acetonitrile/water), try normal-phase conditions (e.g., hexane/isopropanol or hexane/ethanol).[8] The interaction mechanisms are vastly different, and one mode is often significantly more effective than the other for a given compound.

    • Optimize the Mobile Phase:

      • Normal Phase: Vary the alcohol modifier (isopropanol vs. ethanol) and its percentage in the mobile phase. Small changes can have a large impact on selectivity.[10]

      • Reversed Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous component. The pH can influence the conformation of the analyte and its interaction with the CSP.

    • Consider an Additive: In normal phase, adding a small amount of a basic additive like diethylamine (DEA) can improve peak shape and sometimes resolution for basic compounds like piperazine derivatives.[13]

    • Lower the Temperature: Decrease the column temperature in increments of 5-10°C. Lower temperatures often increase the stability of the transient diastereomeric complexes, leading to better resolution.[9][14]

Problem 2: Peak Tailing for DNMP Isomers
  • Question: My peaks for the DNMP isomers are showing significant tailing. How can I improve the peak shape?

    Answer: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.

    Causality & Explanation: For basic compounds like DNMP, interactions with acidic silanol groups on the silica surface of the column packing are a common cause of tailing. Other causes can include column overload, extra-column dead volume, or a mismatch between the sample solvent and the mobile phase.

    Troubleshooting Steps:

    • Mobile Phase Modification:

      • In reversed-phase, ensure the mobile phase is adequately buffered.

      • In normal phase, add a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. These additives will compete with the basic DNMP for active silanol sites, thus improving peak symmetry.[13]

    • Reduce Sample Load: Dilute your sample and inject a smaller volume. Column overload can saturate the stationary phase, leading to tailing.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

    • Check for Extra-Column Volume: Ensure all tubing is as short as possible with narrow internal diameters and that all fittings are properly connected to minimize dead volume.

    • Use a High-Purity Column: Modern, end-capped columns have fewer active silanol groups and are less prone to causing peak tailing with basic analytes.

Problem 3: Poor Resolution of Geometric (cis/trans) Isomers
  • Question: I see a broad or split peak that I suspect is due to unresolved cis/trans isomers. How can I separate them?

    Answer: Separating geometric isomers requires a high-efficiency column and optimization of conditions that can differentiate between their shapes.

    Causality & Explanation: Cis and trans isomers have different spatial arrangements and dipole moments, which can be exploited for separation. The energy barrier to their interconversion will also dictate whether they can be resolved.

    Troubleshooting Steps:

    • Increase Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates.

    • Optimize Mobile Phase Selectivity:

      • Try different organic modifiers (e.g., acetonitrile vs. methanol in reversed-phase; isopropanol vs. ethanol in normal-phase). Their different properties can alter the selectivity between the isomers.[15]

      • For particularly challenging separations, consider adding a third solvent to the mobile phase, such as tetrahydrofuran (THF), to further modify selectivity.[16]

    • Lower the Temperature: Reducing the temperature can slow the interconversion between conformers and enhance the separation.[11]

    • Change the Stationary Phase: A stationary phase with a different chemistry, such as a phenyl or pentafluorophenyl (PFP) phase, may offer different shape selectivity compared to a standard C18 column and could resolve the geometric isomers.[17]

Experimental Protocols

Protocol 1: Sample Preparation from a Solid Dosage Form

This protocol provides a general procedure for the extraction of DNMP from a tablet or capsule matrix.

  • Sample Comminution: Accurately weigh and grind a representative number of tablets into a fine, homogeneous powder using a mortar and pestle.[18]

  • Extraction: a. Accurately weigh a portion of the powder (e.g., 100 mg) into a centrifuge tube. b. Add a suitable extraction solvent. A common starting point is dichloromethane or methanol.[19][20] c. Spike with an appropriate internal standard (e.g., a deuterated analog of DNMP) if using mass spectrometry. d. Vortex the sample for 1-2 minutes. e. Sonicate the sample in a cooled water bath for 15-20 minutes to ensure complete extraction.[18]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the excipients.[17]

  • Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, check for compatibility) to remove any remaining particulate matter.[21]

  • Dilution (if necessary): Dilute the filtered extract with the initial mobile phase to bring the concentration within the calibration range of the analytical method.

Protocol 2: Chiral HPLC Method Development for DNMP Enantiomers

This protocol outlines a starting point for developing a chiral separation method.

  • Column Selection:

    • Primary Choice: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).[12][13]

  • Initial Method Screening (Normal Phase):

    • Mobile Phase: Start with a binary mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength or MS.

  • Optimization:

    • If no or poor separation is observed, systematically vary the percentage of IPA (e.g., try 5%, 15%, 20%).

    • If peaks are broad or tailing, add 0.1% diethylamine (DEA) to the mobile phase.

    • If resolution is still insufficient, switch the alcohol modifier to ethanol and repeat the optimization.

    • Once partial separation is achieved, optimize the temperature by decreasing it to 15°C or 10°C to improve resolution.

  • Alternative Screening (Reversed Phase):

    • If normal phase is unsuccessful, switch to a reversed-phase method.

    • Mobile Phase: Start with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Optimize the gradient profile and temperature as described above.

Data Presentation

The following tables provide examples of starting conditions for achiral and chiral analysis of nitrosamines, which can be adapted for 1,4-Dinitroso-2-methylpiperazine.

Table 1: Example Achiral LC-MS/MS Conditions for Nitrosamine Analysis

ParameterConditionReference
Column Hypersil GOLD Phenyl, 100 x 4.6 mm, 3 µm[17]
Mobile Phase A 0.1% Formic Acid in Water[22]
Mobile Phase B 0.1% Formic Acid in Methanol[22]
Gradient 5% B to 95% B over 10 minutesAdapted from[22]
Flow Rate 0.5 mL/min[17]
Column Temp. 30 °C[17]
Injection Vol. 5 µLAdapted from[22]
Ionization Mode ESI Positive[3]
MRM Transitions To be determined for DNMP (e.g., [M+H]+ → fragments)[3]

Table 2: Example Chiral HPLC Conditions for Piperazine Derivatives

ParameterConditionReference
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)[12][13]
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)[13]
Flow Rate 1.0 mL/min[12][13]
Column Temp. 35 °C[12][13]
Injection Vol. 10 µL[12]
Detection UV or MS[12]

Visualizations

Workflow for Troubleshooting Poor Enantiomeric Resolution

G start Poor Enantiomeric Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate for nitrosamines? start->csp csp_no Screen alternative CSPs (e.g., other polysaccharide derivatives) csp->csp_no No elution_mode Have both Normal Phase (NP) and Reversed Phase (RP) been tried? csp->elution_mode Yes csp_yes Yes elution_mode_no Switch elution mode (NP to RP or vice versa) elution_mode->elution_mode_no No mobile_phase Optimize Mobile Phase Composition elution_mode->mobile_phase Yes elution_mode_yes Yes mobile_phase_details Vary organic modifier type & % Adjust pH (RP) Add modifier (e.g., DEA for NP) mobile_phase->mobile_phase_details temp Optimize Column Temperature mobile_phase->temp temp_details Systematically decrease temperature (e.g., from 25°C down to 10°C) temp->temp_details end Resolution Optimized temp->end

Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.

Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh & Grind Solid Sample extract Solvent Extraction (with Internal Standard) weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Extract centrifuge->filter hplc HPLC / UHPLC Separation filter->hplc ms MS/MS or TEA Detection hplc->ms integrate Peak Integration & Identification ms->integrate quantify Quantification & Reporting integrate->quantify

Caption: Overall workflow from sample preparation to final analysis and reporting.

References

  • Ellutia. (2020, November 12). GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. Retrieved from Chromatography Today: [Link]

  • MDPI. (2025, May 12). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. Retrieved from MDPI: [Link]

  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from Organic Process Research & Development: [Link]

  • Publisso. (2022, June 29). Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution. Retrieved from Publisso: [Link]

  • ISCA. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Retrieved from ISCA: [Link]

  • U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Losartan Drug Substance or Drug Product. Retrieved from FDA.gov: [Link]

  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from PMC: [Link]

  • Nutraceutical Business Review. (2020, July 2). Identifying nitrosamines in pharmaceutical products. Retrieved from Nutraceutical Business Review: [Link]

  • Separation Science. (2025, March 20). Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Retrieved from Separation Science: [Link]

  • FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. Retrieved from FILAB: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from JOCPR: [Link]

  • MDPI. (2025, May 11). Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. Retrieved from MDPI: [Link]

  • Phenomenex. (n.d.). Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Retrieved from Phenomenex: [Link]

  • PubMed. (2026, January 25). Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. Retrieved from PubMed: [Link]

  • ResearchGate. (2025, November 12). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from ResearchGate: [Link]

  • NIST. (n.d.). Piperazine, 1,4-dinitroso-. Retrieved from NIST WebBook: [Link]

  • ACS Publications. (1965). The Steric Conformations of Nitro- and Nitroso-bis-piperazines. Retrieved from Journal of the American Chemical Society: [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from ResearchGate: [Link]

  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from Shimadzu: [Link]

  • PMC. (2013, December 19). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Retrieved from PMC: [Link]

  • ResearchGate. (2026, January 9). Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide | Request PDF. Retrieved from ResearchGate: [Link]

  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from MDPI: [Link]

  • ResearchGate. (2022, September 22). The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. Retrieved from ResearchGate: [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from LCGC International: [Link]

  • SIELC Technologies. (n.d.). Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. Retrieved from SIELC: [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from proLekare.cz: [Link]

  • Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines.
  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. Retrieved from IJPPR: [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1,4-dinitroso- (CAS 140-79-4). Retrieved from Cheméo: [Link]

  • PubChem. (n.d.). N,N'-Dinitrosopiperazine. Retrieved from PubChem: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from ResearchGate: [Link]

  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from ResearchGate: [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from MDPI: [Link]

  • PMC. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from PMC: [Link]

  • Engineered Science Publisher. (2025, November 27). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Retrieved from Engineered Science Publisher: [Link]

  • LinkedIn. (2021, August 29). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Retrieved from LinkedIn: [Link]

  • Gassnova. (n.d.). ~ SINTEF TITLE. Retrieved from Gassnova: [Link]

Sources

Solving baseline noise issues in 1,4-Dinitroso-2-methylpiperazine detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of 1,4-Dinitroso-2-methylpiperazine (DNMP). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common analytical challenges, with a specific focus on mitigating baseline noise to achieve the low limits of detection required by regulatory bodies like the FDA and EMA.[1][2]

As a nitrosamine impurity, DNMP is classified as a probable human carcinogen, necessitating highly sensitive and robust analytical methods for its detection at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.[3][4] Achieving a stable, low-noise baseline is the foundation of reliable quantification and is critical for meeting stringent acceptable intake (AI) limits.[1][2] This guide provides field-proven insights and systematic protocols to ensure the integrity of your analytical results.

Understanding the Analyte: 1,4-Dinitroso-2-methylpiperazine

1,4-Dinitroso-2-methylpiperazine is a nitrosamine derivative of 2-methylpiperazine. Understanding its basic structure is fundamental to developing appropriate analytical methods.

DNMP_Structure cluster_piperazine Piperazine Ring cluster_substituents Substituents N1 N C2 C N1->C2 NO1 N=O N1->NO1 C3 C C2->C3 N4 N C3->N4 C5 C N4->C5 NO2 N=O N4->NO2 C6 C C5->C6 C6->N1 Methyl CH₃ C6->Methyl Troubleshooting_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Baseline Noise Observed B Step 1: Mobile Phase & Degasser Check - Prepare fresh mobile phase - Check degasser vacuum A->B Start Here C Run Blank Gradient (No Injection) B->C D Noise Resolved? C->D E Problem Solved! (Mobile Phase Issue) D->E Yes F Step 2: Isolate Column - Replace column with union - Run gradient D->F No G Noise Persists? F->G H Issue is in System (Pump, Mixer, Detector) G->H Yes I Noise Resolved! (Column Contamination) G->I No J Step 3: System & Detector Diagnostics - Check for leaks - Inspect pump check valves - Clean detector flow cell/ion source H->J K Problem Solved! J->K

Caption: A systematic workflow for diagnosing baseline noise.

Part 1: Troubleshooting the Mobile Phase

An incorrectly prepared or contaminated mobile phase is one of the most frequent sources of baseline issues. [5]Always start your troubleshooting here.

Q: My baseline is drifting upwards during a gradient run. What should I check first?

A: This is often due to impurities in your aqueous mobile phase (Solvent A) or mismatched UV absorbance between your solvents. [6][7] Causality: As the gradient progresses, the concentration of the organic mobile phase (Solvent B) increases. If Solvent A contains contaminants that are strongly retained by the column under initial conditions, these will elute as the organic content rises, appearing as a broad "hump" or a rising baseline. [7]Similarly, if the solvents themselves have different UV absorbance at the analytical wavelength, the baseline will naturally drift. [6][8] Troubleshooting Protocol: Mobile Phase Purity

  • Use High-Purity Solvents: Always use LC-MS grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm). This is non-negotiable for trace analysis. [5][9]2. Prepare Fresh Daily: Aqueous mobile phases, especially those with buffers like ammonium formate, are susceptible to microbial growth. [10]Prepare these solutions fresh each day to prevent contamination that can cause ghost peaks and baseline noise. [11]3. Filter Buffers: Filter all aqueous buffers through a 0.22 µm filter before use to remove particulates and microbial contamination. [5]4. Run a Blank Gradient: Prepare a fresh batch of mobile phases (A and B). Run your analytical gradient without injecting a sample. If the baseline is now stable, your previous mobile phase was the source of the contamination. [12]

Q: I see sharp, random spikes in my baseline. Could this be the mobile phase?

A: Yes, this is a classic symptom of outgassing, where dissolved air in the mobile phase forms bubbles in the system. [13] Causality: Bubbles passing through the detector flow cell cause sudden, sharp changes in the refractive index and light scattering, resulting in chaotic baseline spikes. [6][11]This is especially common in gradient systems where the solubility of dissolved gases changes as the mobile phase composition shifts. [12] Troubleshooting Protocol: Mobile Phase Degassing

  • Verify Degasser Function: Ensure your inline degasser is functioning correctly. Check that the vacuum pump is running and the status indicator light is green. A faulty degasser is a primary cause of bubbles.

  • Check Tubing: Inspect all solvent lines for loose connections that could allow air to be drawn into the system.

  • Pre-Degassing (Optional but Recommended): For maximum stability, sonicate the mobile phase under vacuum for 5-10 minutes before placing it on the instrument.

  • Helium Sparging: If your system uses helium sparging, ensure a gentle, continuous stream of helium is bubbling through the solvent reservoirs.

Noise Pattern Most Likely Cause (Mobile Phase) Primary Solution
Gradual Upward Drift Contamination in aqueous phase (Solvent A)Prepare fresh, high-purity mobile phase. [12][9]
Random, Sharp Spikes Incomplete degassing (air bubbles)Check inline degasser; ensure all connections are tight. [13][9]
Periodic, Cyclic Noise Air bubble trapped in the pumpPurge the pump thoroughly according to the manufacturer's instructions. [13]
"Ghost" Peaks Contamination from solvent bottles or additivesUse clean glassware; use fresh, high-purity additives. [5][7]
Part 2: Troubleshooting Sample Preparation and Injection

The sample itself can introduce contaminants or cause disturbances upon injection.

Q: I see a large disturbance or peak at the beginning of my chromatogram, and the baseline is noisy afterward. Why?

A: This is often caused by a mismatch between the sample diluent and the initial mobile phase conditions, or by particulate matter in the sample.

Causality: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause poor peak shape and baseline instability. [6]Furthermore, injecting unfiltered samples can lead to particulates clogging the column frit, which increases backpressure and can generate noise. [14]Because nitrosamines are prone to degradation under UV light, sample handling is also crucial. [15] Troubleshooting Protocol: Sample and Injection

  • Match Sample Diluent: As a best practice, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Filter All Samples: Use a 0.22 µm syringe filter for all samples and standards before placing them in the autosampler. This prevents particulates from reaching the column. [14]3. Protect from Light: Prepare samples in amber vials to protect light-sensitive nitrosamines like DNMP from degradation, which could create interfering byproducts. [15]4. Perform a "Needle Wash" Blank: Inject a blank solution (your sample diluent) from a clean vial. If you still observe carryover or ghost peaks, it indicates that the autosampler's needle or injection port may be contaminated. Follow the manufacturer's procedure for cleaning the injection system.

Part 3: Troubleshooting the LC System and Column

If the mobile phase and sample are ruled out, the issue may lie within the LC hardware or the column itself.

Q: My baseline shows regular, pulsing noise. What part of the hardware should I check?

A: This pattern strongly suggests a problem with the pump, such as a failing check valve, a leak, or a worn piston seal. [13] Causality: The pump is designed to deliver a constant, pulse-free flow. A failing check valve can allow for pressure fluctuations with each piston stroke, which are translated into a pulsing baseline by the detector. [13]A leak will also cause pressure instability.

Troubleshooting Protocol: Pump and Leaks

  • Check System Pressure: A wildly fluctuating pressure reading is a clear sign of a pump or leak issue.

  • Systematic Leak Check: Visually inspect all fittings and connections from the pump to the detector for any signs of moisture. Start at the pump and move downstream.

  • Isolate the Pump: Disconnect the column and run the mobile phase directly to the detector (or waste). If the pulsing noise continues, the problem is almost certainly in the pump.

  • Check Valve Diagnosis: Systematically sonicate or replace the pump's check valves as per the instrument manual. Often, a small particle can get stuck in a check valve, causing it to fail.

Q: After ruling out the mobile phase, my baseline is still noisy or drifting. Could it be the column?

A: Yes, a contaminated column is a very common cause of persistent baseline problems. [16][6] Causality: Strongly retained compounds from previous injections can build up on the head of the column. During a gradient run, these contaminants can slowly "bleed" off the column, causing a drifting or noisy baseline. [6] Troubleshooting Protocol: Column Health

  • Isolate the Column: As shown in the workflow diagram, replace the column with a zero-dead-volume union. Run the gradient. If the baseline becomes stable, the column is the source of the noise.

  • Column Flushing: Reverse the column direction (if permitted by the manufacturer) and flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • Water (to remove buffers)

    • Isopropanol

    • Methylene Chloride (if compatible)

    • Isopropanol

    • Re-equilibrate with your mobile phase

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It traps particulates and strongly retained contaminants, protecting the more expensive analytical column and is a highly recommended practice. [16]

Part 4: Troubleshooting the Detector

If all other sources have been eliminated, the issue may be with the detector itself.

Q: I'm using an LC-MS/MS system and have high, noisy background, especially for low m/z transitions. What's the cause?

A: For mass spectrometry, baseline noise can originate from a contaminated ion source, poor quality nitrogen gas, or electronic noise. [16][17]The analysis of small molecules like N-nitrosodimethylamine (NDMA) is known to be challenging due to high baseline noise, a principle that applies to other small nitrosamines. [17] Causality: Contaminants (like salts from mobile phase or non-volatile sample matrix components) can build up on the ion source, causing erratic ionization and high background noise. [16]Impurities in the nitrogen gas (used for nebulization and desolvation) can also introduce chemical noise. [17] Troubleshooting Protocol: MS Detector

  • Inspect and Clean the Ion Source: Following the manufacturer's guidelines, carefully inspect the ion source, capillary, and skimmer for any visible residue or discoloration. Clean the components as recommended.

  • Check Gas Purity: Ensure you are using high-purity nitrogen (>99.5%). In some cases, installing an in-line hydrocarbon filter on the nitrogen gas line can significantly reduce baseline noise for sensitive analyses. [17]3. Tune and Calibrate: Perform a system tune and calibration to ensure the mass spectrometer is performing optimally and to check for electronic noise issues.

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). [Link]

  • Parr, M. K., & Joseph, J. F. (2019). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]

  • ResolveMass Laboratories Inc. (2025, November 25). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Royal Society of Chemistry. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods. [Link]

  • ResolveMass Laboratories Inc. (2025, July 6). Nitrosamine Impurities Testing. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2-methyl-1,4-dinitroso- (CAS 55556-94-0). [Link]

  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. [Link]

  • GSRS. (n.d.). 1,4-DINITROSO-2-METHYLPIPERAZINE. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Dwight R. Stoll. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. [Link]

  • Separation Science. (2025, May 28). LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1,4-dinitroso- (CAS 140-79-4). [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Sciex. (n.d.). To study effect of N2 purity on the baseline noise of NDMA molecule (for 75<43 transition). [Link]

Sources

Technical Support Center: Trace-Level Analysis of 1,4-Dinitroso-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the trace-level quantification of 1,4-Dinitroso-2-methylpiperazine (CAS 55556-94-0; PubChem CID 41472)[1]. As regulatory bodies like the FDA and EMA enforce strict Acceptable Intake (AI) limits for mutagenic N-nitrosamine impurities, achieving high-sensitivity detection (often


 0.1 ng/mL) is critical for pharmaceutical release testing[2].

This guide is designed for analytical scientists and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting for LC-MS/MS workflows.

Part 1: Knowledge Base & Mechanistic Insights

To enhance sensitivity, we must first understand the physicochemical barriers associated with 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP).

  • Chromatographic Challenge (Polarity): With a molecular weight of 158.16 g/mol and an XLogP3 of -0.3, 1,4-DNMP is highly polar[1]. On standard C18 columns, it exhibits poor retention, co-eluting with the solvent front and highly concentrated Active Pharmaceutical Ingredient (API) matrix, leading to severe ion suppression.

  • Ionization Challenge (Proton Affinity): Nitrosamines lack highly basic functional groups, resulting in poor ionization efficiency in standard Electrospray Ionization (ESI)[2].

  • The Causality of the Solution: To overcome this, we utilize a polar-embedded or high-strength silica (HSS) T3 stationary phase to increase retention via enhanced aqueous compatibility[3]. For ionization, we employ ESI+ with an ammonium formate buffer . The ammonium ion (

    
    ) acts as a critical proton donor in the gas phase, significantly boosting the 
    
    
    
    signal while the formate buffers the acidic environment to prevent in-source degradation[4][5].

G A Sample Preparation (Matrix Depletion & Artifact Prevention) B Chromatographic Separation (Polar-Embedded C18 / HSS T3) A->B C Ionization Optimization (ESI+ with Ammonium Formate) B->C D MS/MS Detection (MRM Transition Tuning) C->D E Self-Validating System (Isotope Dilution & Spike Recovery) D->E

LC-MS/MS optimization workflow for trace-level 1,4-dinitroso-2-methylpiperazine.

Part 2: Standardized Experimental Protocols

Self-Validating Sample Preparation

To ensure trust in your results, this protocol integrates a self-validating isotope dilution step.

Step-by-Step Methodology:

  • Internal Standard (IS) Spiking: Weigh 30 mg of the API/drug product into a 15 mL centrifuge tube. Immediately spike with 10 µL of a 100 ng/mL isotopically labeled surrogate (e.g., 1,4-DNMP-d3 or MNP-d4)[4]. Causality: Spiking before extraction ensures any matrix-induced suppression or extraction losses are mathematically corrected by the IS.

  • Extraction: Add 1.0 mL of LC/MS-grade Methanol. Vortex for 5 minutes.

  • Matrix Precipitation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the insoluble excipients and bulk API.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 0.2 mL to prevent analyte adsorption to the filter membrane[4]. Transfer to an HPLC vial.

LC-MS/MS Instrument Parameters

Table 1: Optimized LC Gradient Column: ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent polar-retentive phase.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 5mM Ammonium Formate + 0.1% FA)% Mobile Phase B (Methanol + 5mM Ammonium Formate + 0.1% FA)
0.000.498.02.0
1.500.498.02.0
5.000.440.060.0
6.000.45.095.0
8.000.498.02.0

Table 2: MRM Transitions (ESI+) Note: 1,4-DNMP yields a protonated precursor


 at m/z 159.1[1].
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1,4-DNMP159.1129.1 (Loss of NO)15Quantifier
1,4-DNMP159.199.1 (Loss of 2x NO)22Qualifier

Part 3: Troubleshooting Matrix

Q: My signal-to-noise (S/N) ratio for 1,4-DNMP degrades significantly after 10-15 injections. How do I fix this? A: This is a classic symptom of API fouling in the mass spectrometer source. Because 1,4-DNMP is analyzed at trace levels (ppm/ppb) within a highly concentrated API matrix, the API precipitates on the ESI cone. Resolution: Implement a divert valve post-column. Since 1,4-DNMP elutes early (due to its polarity), program the divert valve to send the LC flow to the MS only during the 1,4-DNMP retention window (e.g., 1.0–3.5 min). Divert the remainder of the run (where the lipophilic API elutes) to waste[2].

Q: I am observing a peak for 1,4-DNMP in my blank matrix. Is this carryover or artifact formation? A: It could be in-situ artifact formation. Secondary amines (like 2-methylpiperazine) can react with residual nitrites in the sample matrix or mobile phase during the elevated temperatures of the ESI source, artificially generating 1,4-DNMP. Resolution: To self-validate, inject a blank matrix spiked only with the secondary amine precursor (2-methylpiperazine). If 1,4-DNMP appears, you have in-source nitrosation. Mitigate this by adding an antioxidant (e.g., 10 mM ascorbic acid) to your sample diluent to scavenge free nitrites before they react.

Q: Why am I getting poor peak shape (peak splitting or tailing) for 1,4-DNMP? A: Peak splitting for polar nitrosamines usually occurs when the injection solvent is significantly stronger (more organic) than the initial mobile phase conditions. Resolution: Dilute your final methanolic extract 1:1 with LC/MS-grade water prior to injection. This matches the sample diluent closer to the 98% aqueous initial gradient, focusing the analyte band at the head of the column.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI? A: Yes. In fact, for low-molecular-weight, highly polar nitrosamines, APCI can sometimes offer superior sensitivity and is far less susceptible to matrix ion suppression than ESI. However, APCI requires higher source temperatures, which can increase the risk of thermal degradation of the API into nitrosamine artifacts. If using APCI, rigorous artifact-control validation is mandatory.

Q: What is the regulatory acceptable intake (AI) limit for 1,4-DNMP? A: While specific limits for 1,4-DNMP may fall under the Carcinogenic Potency Categorization Approach (CPCA) if not explicitly listed, general FDA/EMA guidance requires methods capable of detecting nitrosamines at or below 0.03 ppm (based on maximum daily dose)[6]. Always consult the latest FDA guidance on N-nitrosamine impurities for CPCA tiering.

References

  • National Center for Biotechnology Information. "1,4-Dinitroso-2-methylpiperazine | C5H10N4O2 | CID 41472." PubChem Database. URL: [Link]

  • Bioanalysis Zone. "Nitrosamine Impurities – From Raw Materials to Final Drug Product." URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine." URL: [Link]

  • Waters Corporation. "Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances." URL: [Link]

  • Agilent Technologies. "Emerging Trends in Nitrosamine Analysis for Pharma." URL: [Link]

Sources

Technical Support Center: Internal Standard Selection for 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selecting and Validating Internal Standards for 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) Analysis. Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists.[1] Scope: LC-MS/MS Method Development, Troubleshooting Recovery Issues, and Regulatory Compliance (FDA/EMA).

Introduction: The Precision Imperative

You are likely here because you have detected or suspect the presence of 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) in a drug substance synthesized using 2-methylpiperazine.[1] Unlike the more common NDMA or NDEA, 1,4-DNMP is a complex, dinitroso-impurity with unique stereochemical and stability challenges.[1]

Accurate quantification at trace levels (ng/g) requires Isotope Dilution Mass Spectrometry (IDMS) . However, selecting the wrong Internal Standard (IS) for this specific molecule will lead to non-linear calibration, variable recovery, and regulatory rejection.

This guide serves as your decision-making engine for selecting, validating, and troubleshooting the IS for 1,4-DNMP.

Module 1: The Hierarchy of Internal Standard Selection

Not all internal standards are created equal.[1][2] For 1,4-DNMP, the structural complexity (two nitroso groups, one methyl stereocenter) demands a rigorous selection process.

The Decision Matrix

The following logic flow dictates your selection strategy based on regulatory risk and chemical availability.

IS_Selection_Hierarchy Start Start: Select IS for 1,4-DNMP Check_Exact Is 1,4-DNMP-d3/d4 (Custom/Comm) Available? Start->Check_Exact Tier1 TIER 1: Exact Match SIL (1,4-DNMP-d3 or -d4) Gold Standard Check_Exact->Tier1 Yes Check_Surrogate Is 1,4-Dinitrosopiperazine-d8 (DNPZ-d8) Available? Check_Exact->Check_Surrogate No Tier2 TIER 2: Structural Analog SIL (DNPZ-d8) Requires Bridging Study Check_Surrogate->Tier2 Yes Tier3 TIER 3: Mono-Nitroso Analog (MNP-d4) High Risk: RT Shift & Ionization Diff Check_Surrogate->Tier3 No

Figure 1: Decision Matrix for Internal Standard Selection. Tier 1 is mandatory for primary method validation in high-risk commercial filings.[1]

Detailed Analysis of Candidates
IS CandidateMolecular MatchProsConsRecommendation
1,4-DNMP-d3 (or -d4) Exact Identical Retention Time (RT), pKa, and recovery. Corrects for matrix effects perfectly.High cost; often requires custom synthesis.[1]Essential for NDA/ANDA filings to ensure robustness.
1,4-DNPZ-d8 Close Analog Commercially available; similar dinitroso functionality.[1]Lacks the 2-methyl group; RT will differ slightly.[1] May not track extraction recovery perfectly.Acceptable for screening methods or if Tier 1 is impossible.[1]
MNP-d4 Weak Analog Readily available (used for Rifampicin impurities).[1]Mononitroso vs. Dinitroso.[1] Significant pKa and RT differences.[1]Avoid for 1,4-DNMP quantification. Poor correction for ionization suppression.

Module 2: Technical Challenges & Troubleshooting

Even with a Tier 1 Internal Standard, analysts often encounter "failures" where the IS does not correct for analyte variability. This is usually due to Stereochemistry or Isotope Exchange .[1]

Challenge A: The "Splitting Peak" Phenomenon (Rotamers)

Nitrosamines exhibit restricted rotation around the N-N bond, leading to syn (E) and anti (Z) isomers.

  • The Issue: 1,4-DNMP has two nitroso groups.[1] This creates a complex mixture of rotamers (E-E, E-Z, Z-E, Z-Z). You may see broad peaks, split peaks, or multiple peaks depending on your column temperature.[1]

  • The Fix:

    • Coalescence: Run the column at 50°C - 60°C to speed up rotation and merge peaks (ensure column stability).

    • Summation: If peaks are resolved, you MUST sum the areas of all isomer peaks for both the Analyte and the IS.

    • IS Behavior: The SIL-IS must show the exact same splitting pattern. If it doesn't, your IS is chemically distinct (wrong structure) or degrading.[1]

Challenge B: Deuterium Scrambling (H/D Exchange)
  • Mechanism: Protons on carbons alpha to the nitrosamine nitrogen are acidic. In strong acid or base, these can exchange with solvent protons (H for D).

  • Risk: If your IS is labeled at the alpha-position (e.g., ring hydrogens) and you use a high pH extraction or strong acid quench, you will lose the deuterium label. The IS mass shifts to M-1 or M-2, and quantification fails.[1]

  • Troubleshooting Steps:

    • Check Label Position: Prefer deuterium on the methyl group (less labile) or beta-carbons if possible.[1]

    • pH Control: Keep extraction solvents near neutral (pH 6-8). Avoid aggressive acid quenching of residual nitrite in the presence of the IS.

Module 3: Experimental Protocol (Self-Validating)

This protocol uses a "Self-Validating" design where the IS response is monitored as a system suitability parameter.[1]

Reagents
  • Analyte: 1,4-Dinitroso-2-methylpiperazine (Reference Standard).[1]

  • IS: 1,4-Dinitroso-2-methylpiperazine-d3 (Custom) OR 1,4-Dinitrosopiperazine-d8.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Workflow Diagram

Protocol_Workflow Step1 1. Stock Prep Dissolve IS in MeOH (Avoid aqueous storage) Step2 2. Sample Spiking Add IS to Solid Sample BEFORE solvent addition Step1->Step2 Step3 3. Extraction Shaking/Sonication (Maintain pH 6-8) Step2->Step3 Step4 4. LC-MS/MS MRM Mode Monitor 2 Transitions Step3->Step4

Figure 2: Critical Path for Sample Preparation.[1][3][4] Note: Adding IS before solvent ensures it tracks extraction efficiency.[1]

Step-by-Step Guide
  • Preparation of IS Working Solution:

    • Dilute IS stock to ~100 ng/mL in Methanol.[1]

    • Critical Check: Inject this solution alone.[1] Ensure no contribution to the Analyte MRM channel (Cross-talk < 0.5% of LOQ).

  • Sample Extraction:

    • Weigh accurate amount of Drug Substance.[1][3][5]

    • Spike IS directly onto the powder.

    • Add extraction solvent (e.g., Water:Methanol 90:10).[1]

    • Vortex (5 min) and Centrifuge.

    • Why? Spiking the powder ensures the IS experiences the same solubility challenges as the embedded impurity.

  • LC-MS/MS Parameters (Agilent 6470 / Sciex 6500+ equivalent):

    • Column: C18 or Phenyl-Hexyl (enhanced selectivity for nitrosamines).[1]

    • Temp: 50°C (to collapse rotamers).

    • Ionization: APCI (preferred for nitrosamines) or ESI (if sensitivity allows).

    • MRM Transitions:

      • Analyte (1,4-DNMP): m/z 159.1 → 129.1 (Loss of NO), 159.1 → 99.1.

      • IS (d3-DNMP): m/z 162.1 → 132.1.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use N-Nitrosodiethylamine-d10 (NDEA-d10) as an internal standard? A: No. NDEA is an aliphatic chain; 1,4-DNMP is a cyclic piperazine.[1] Their ionization efficiencies, retention times, and matrix suppression profiles are completely different. Using NDEA-d10 will result in failed accuracy during validation (likely failing the +/- 20% recovery criterion).[1]

Q2: My Internal Standard peak area varies by 50% between samples. Is this acceptable? A: In IDMS, the Area Ratio (Analyte/IS) is what matters, not the absolute area. However, a 50% drop indicates severe Matrix Suppression .[1]

  • Action: Check your divert valve timing.[1] Are salts entering the source?

  • Action: Perform a post-column infusion experiment to map the suppression zone. You may need to adjust the gradient to move the 1,4-DNMP peak away from the suppression region.

Q3: I see two peaks for my standard but only one for my sample. Why? A: This is a concentration/solvent effect on the rotamers.[1]

  • Check: Is the sample solvent identical to the standard solvent? (e.g., 100% MeOH vs. 10% MeOH). Solvent strength affects the E/Z equilibrium rate.

  • Solution: Match sample and standard diluents exactly.[1] Increase column temperature to 50°C to coalesce the peaks.

Q4: How do I calculate the limit of quantification (LOQ) when using an IS? A: Calculate the Signal-to-Noise (S/N) ratio of the Analyte peak at the LOQ level. The IS is used to correct the concentration, not the S/N. However, you must ensure the IS signal is at least 50x the noise level to ensure the variation in the IS itself doesn't introduce error.

References

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[6][7]Link

  • U.S. Food and Drug Administration (FDA). (2024).[1][8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link[9]

  • Health Sciences Authority (HSA). (2022).[1] Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS.[1][3][10] (Note: Referenced for methodology on piperazine nitrosamines). Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 67547, 1,4-Dinitroso-2-methylpiperazine.[1]Link

  • Wohlfart, J., et al. (2021).[1] "The nitrosamine contamination of drugs, part 3: Quantification of 4-methyl-1-nitrosopiperazine in rifampicin capsules by LC-MS/HRMS." Journal of Pharmaceutical and Biomedical Analysis, 203, 114205. (Demonstrates rotamer/isomer challenges in piperazine nitrosamines). Link

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,4-Dinitroso-2-methylpiperazine (NDMP) per ICH M7

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for analytical methods designed to quantify the potentially genotoxic impurity, 1,4-Dinitroso-2-methylpiperazine (NDMP), in pharmaceutical products. Grounded in the principles of the ICH M7 guideline, this document is intended for researchers, scientists, and drug development professionals dedicated to ensuring drug safety and regulatory compliance.

The Imperative for Controlling NDMP: Understanding the ICH M7 Framework

1,4-Dinitroso-2-methylpiperazine (NDMP) belongs to the N-nitrosamine class of compounds. N-nitrosamines are considered a "cohort of concern" by regulatory agencies due to their classification as probable human carcinogens, even at trace levels.[1][2] Their presence in pharmaceuticals, whether as byproducts of the manufacturing process or as degradants, poses a significant risk to patient safety.[3]

The International Council for Harmonisation (ICH) M7 guideline provides a robust framework for the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[3] The core principle of ICH M7 is a risk-based approach to identify, categorize, evaluate, and control such impurities.[1] For high-potency mutagenic carcinogens like nitrosamines, the general Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is not considered sufficiently protective, necessitating highly sensitive and specific analytical methods to ensure their levels are controlled to an acceptable intake (AI) limit.[1]

Selecting the Appropriate Analytical Technique: A Comparative Overview

The quantification of NDMP at trace levels in complex pharmaceutical matrices presents significant analytical challenges, including low concentrations and potential matrix interference.[4] The choice of analytical technique is therefore critical and must be driven by the need for high sensitivity, specificity, and reliability.

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art and most widely adopted technique for nitrosamine analysis.[5] Its exceptional sensitivity and selectivity, derived from the ability to separate analytes chromatographically and then filter them by mass-to-charge ratio (m/z) through multiple stages, make it ideal for quantifying trace-level impurities in complex matrices.[4][6]

  • Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): GC-MS is another powerful technique, particularly for volatile and semi-volatile nitrosamines.[7] When coupled with a highly specific detector like a Thermal Energy Analyzer (TEA) or a tandem mass spectrometer, it provides excellent sensitivity and specificity.[5][8] The choice between LC-MS/MS and GC-MS/MS often depends on the specific properties of the analyte and the drug product matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While more accessible, standard HPLC-UV methods generally lack the required sensitivity and specificity for quantifying genotoxic impurities at the levels stipulated by ICH M7.[9] To achieve adequate detection limits, chemical derivatization to introduce a strong chromophore may be necessary, which adds complexity to the sample preparation process.[10]

The following table provides a comparative summary of these primary analytical techniques.

Parameter LC-MS/MS GC-MS/MS HPLC-UV
Specificity Very HighVery HighLow to Moderate
Sensitivity Very High (sub-ppm levels)High (ppm to ppb levels)Low (requires higher concentrations)
Matrix Effect Can be significant; often requires matrix-matched standards or stable isotope-labeled internal standards.Less susceptible to non-volatile matrix components, but requires analyte volatility.High susceptibility to interfering compounds.
Sample Throughput HighModerate to HighHigh
Typical Use Case Preferred method for routine quality control and release testing of trace nitrosamines.Excellent for volatile nitrosamines and confirmatory analysis.Generally unsuitable for genotoxic impurities unless derivatization provides sufficient sensitivity.

The Pillars of Method Validation: Adhering to ICH Q2(R1)

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[11] For a genotoxic impurity like NDMP, this means proving the method is accurate, precise, and reliable at the specified control limit. The validation process follows the principles outlined in the ICH Q2(R1) guideline.[12]

Method_Validation_Workflow Start Define Analytical Procedure & Control Limit Specificity Specificity: Discriminate NDMP from matrix & other impurities Start->Specificity Linearity Linearity & Range: Demonstrate proportional response to concentration Specificity->Linearity Accuracy Accuracy: Closeness of test results to the true value Linearity->Accuracy Precision Precision: Repeatability & Intermediate Precision Accuracy->Precision LOQ Limit of Quantitation (LOQ): Lowest amount quantified with acceptable precision/accuracy Precision->LOQ LOD Limit of Detection (LOD): Lowest amount detected, not necessarily quantified LOQ->LOD Robustness Robustness: Capacity to remain unaffected by small variations LOD->Robustness Report Validation Report: Document all results and conclusions Robustness->Report

Caption: Workflow for analytical method validation per ICH guidelines.

Key Validation Parameters Explained
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and the drug matrix. For NDMP, this involves demonstrating that the analytical signal is solely from NDMP and not from any co-eluting compounds. This is typically achieved by analyzing placebo samples and spiked samples and, in mass spectrometry, by monitoring multiple, highly specific mass transitions.

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of NDMP in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[11] It is a critical parameter, as the validated LOQ must be at or below the control limit for the impurity.[13]

  • Limit of Detection (LOD): The LOD is the lowest concentration of NDMP that can be detected but not necessarily quantified with acceptable accuracy and precision.[10] It demonstrates the sensitivity of the method and is often determined based on the signal-to-noise ratio, typically 3:1.[10]

  • Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[11] This is typically evaluated by analyzing a minimum of five standard solutions across the desired range and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥0.99.[6][14]

  • Range: The specified range is derived from the linearity studies and confirms that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the concentration range.[11] For impurity analysis, the range should typically span from the LOQ to 120% of the specification limit.

  • Accuracy: Accuracy measures the closeness of the test results to the true value. It is typically determined by performing recovery studies, where a known amount of NDMP is spiked into the drug product matrix at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision: Precision expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

  • Robustness: This parameter demonstrates the reliability of the method with respect to deliberate, small variations in method parameters, such as mobile phase composition, pH, column temperature, or flow rate.[10] This provides an indication of its suitability for transfer to other laboratories.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for the development and validation of methods for NDMP analysis.

Protocol 1: High-Sensitivity LC-MS/MS Method

This method is designed for the trace quantification of NDMP in a solid dosage drug product.

1. Reagents and Materials:

  • NDMP Reference Standard

  • NDMP-d4 (or other suitable stable isotope-labeled internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Deionized Water (≥18 MΩ·cm)

  • Ammonium Formate (AR grade)

  • Ammonia Solution (for pH adjustment)

  • 0.2 µm PVDF Syringe Filters

2. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL stock solution of NDMP-d4 in methanol. Dilute serially to create a working IS solution of 200 ng/mL.[13]

  • Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of NDMP in methanol.

  • Calibration Standards: Serially dilute the standard stock solution with 80% methanol to prepare calibration standards ranging from 0.5 ng/mL to 100 ng/mL. Fortify each standard with the IS to a final concentration of 20 ng/mL.

  • Sample Preparation:

    • Accurately weigh an amount of powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.[15]

    • Add a known volume of the IS working solution.

    • Add 5 mL of 80% methanol.

    • Vortex for 1 minute and sonicate for 15 minutes to extract the NDMP.[13][15]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.2 µm PVDF filter into an HPLC vial.[15]

3. LC-MS/MS Instrumental Conditions:

  • LC System: UHPLC system

  • Column: Phenyl-Hexyl type column (e.g., 100 mm x 2.1 mm, 1.9 µm)[6]

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 9.0[15]

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution: A suitable gradient to separate NDMP from matrix components.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[15][16]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both NDMP and its internal standard for confident identification and quantification.

Protocol 2: Confirmatory GC-MS/MS Method

This method is suitable for confirming the presence of NDMP and for matrices where GC is a more appropriate separation technique.

1. Reagents and Materials:

  • NDMP Reference Standard

  • Dichloromethane (DCM, pesticide residue grade)

  • Sodium Sulfate (anhydrous)

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare calibration standards of NDMP in dichloromethane over a range of 0.05 to 2.0 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve a known amount of the drug product in an appropriate aqueous buffer.

    • Spike with an internal standard if available.

    • Perform a liquid-liquid extraction by adding DCM, vortexing, and separating the layers.

    • Repeat the extraction twice more, pooling the organic (DCM) layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume under a gentle stream of nitrogen and reconstitute in a known final volume of DCM.

3. GC-MS/MS Instrumental Conditions:

  • GC System: Gas Chromatograph with a suitable autosampler.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. (This program should be optimized).

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Comparative Data and Method Selection

The ultimate goal of validation is to generate data demonstrating the method's fitness for purpose. Below is a table summarizing typical acceptance criteria and expected performance for a validated LC-MS/MS method for NDMP.

Validation Parameter Acceptance Criteria Typical Performance (LC-MS/MS)
Specificity No interference at the retention time of NDMP.Baseline resolution from matrix peaks; confirmatory ion ratio within ±20% of standard.
LOD S/N ratio ≥ 3:10.05 - 0.15 ppm[14]
LOQ S/N ratio ≥ 10:1; Precision and Accuracy criteria met.0.15 - 0.5 ppm[6][14]
Linearity (r²) ≥ 0.99> 0.999[14]
Accuracy (% Recovery) 80.0% - 120.0%95% - 105%[6]
Precision (%RSD) Repeatability: ≤ 15%; Intermediate: ≤ 20%< 5%[14]
Robustness %RSD of results should remain within predefined limits.No significant impact on results from minor changes in pH, flow rate, etc.

digraph "Method_Selection_Tree" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Risk Assessment Indicates\nNeed for NDMP Testing", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CheckVolatility [label="Is NDMP sufficiently\nvolatile and thermally stable\nin the desired GC conditions?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; LCMS_Path [label="Pursue LC-MS/MS Method\n(Primary Choice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS_Path [label="Pursue GC-MS/MS Method\n(Alternative/Confirmatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckMatrix [label="Is the API or matrix\nnon-volatile or thermally labile?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Final_LCMS [label="Validated LC-MS/MS Method", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; Final_GCMS [label="Validated GC-MS/MS Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Edges Start -> CheckVolatility; CheckVolatility -> CheckMatrix [label="No"]; CheckVolatility -> GCMS_Path [label="Yes"]; CheckMatrix -> LCMS_Path [label="Yes"]; CheckMatrix -> GCMS_Path [label="No"]; LCMS_Path -> Final_LCMS; GCMS_Path -> Final_GCMS; }

Caption: Decision tree for selecting an analytical method for NDMP.

Conclusion

The control of 1,4-Dinitroso-2-methylpiperazine and other N-nitrosamine impurities is a critical aspect of modern pharmaceutical development and manufacturing. Adherence to the principles of ICH M7 is not merely a regulatory requirement but a fundamental component of ensuring patient safety. The selection of a highly sensitive and specific analytical technique, predominantly LC-MS/MS, followed by rigorous validation as outlined in ICH Q2(R1), is the only reliable path to demonstrating that these potentially carcinogenic impurities are effectively controlled. By investing in robust analytical science, pharmaceutical manufacturers can confidently ensure the quality and safety of their products throughout their lifecycle.[3]

References

  • Title: ICH M7 for Nitrosamines: Steps for a Lifecycle Management Source: Zamann Pharma Support URL
  • Title: Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7 Source: Ardena URL
  • Source: Yuhan Chemical Inc.
  • Source: U.S.
  • Title: Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities Source: ICH URL
  • Title: Development of analytical methods for determination of amines and nitrosamines in absorption liquids from CO2 capture Source: SINTEF URL
  • Title: A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis Source: MDPI URL
  • Title: Winning Strategies to Develop an Analytical Method for Nitrosamines Source: PharmTech URL
  • Title: DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP)
  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: Mourne Training Services URL
  • Title: A Twin Line GC-MS/MS Approach to Pesticides and Nitrosamines Analysis Source: Shimadzu URL
  • Title: HRAM LC-MS method for the determination of nitrosamine impurities in drugs Source: ThermoFisher URL
  • Source: Scholars.
  • Title: Analytical Methods for Piperazines Source: RSC Publishing URL
  • Title: Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance Source: Taiwan Food and Drug Administration URL
  • Title: A Review on Analytical Methods for Piperazine Determination Source: ResearchGate URL
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Analysis of standard N,N-dintrosopiperazine by the proposed HPLC method in simulated gastric juice Source: ResearchGate URL
  • Title: Q 2 (R1)
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL
  • Title: The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl)
  • Title: ICH Harmonised Guideline Q2(R2)
  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Royal Society of Chemistry URL
  • Title: Characterization of (1,4-Dimethylpiperazin-2-yl)

Sources

Comparative carcinogenicity of 1,4-Dinitroso-2-methylpiperazine vs NDMA

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Carcinogenicity Guide: 1,4-Dinitroso-2-methylpiperazine vs. N-Nitrosodimethylamine (NDMA)

Executive Summary

This guide provides a rigorous technical comparison between N-Nitrosodimethylamine (NDMA) , the prototypical nitrosamine carcinogen, and 1,4-Dinitroso-2-methylpiperazine (Me-DNP) , a cyclic nitrosamine impurity of increasing relevance in pharmaceutical development.

While both compounds are potent alkylating agents requiring metabolic activation, they exhibit distinct organospecificity and structure-activity relationships (SAR) . NDMA is a potent hepatocarcinogen (liver), whereas Me-DNP shifts its primary carcinogenic target to the esophagus and nasal cavity . Crucially, this guide highlights the "Piperazine Paradox," where alpha-methylation enhances carcinogenicity in piperazines—a direct contrast to the steric hindrance observed in linear nitrosamines or piperidines.

Chemical & Structural Basis

Understanding the structural differences is prerequisite to interpreting the divergent metabolic fates of these two compounds.

FeatureN-Nitrosodimethylamine (NDMA) 1,4-Dinitroso-2-methylpiperazine (Me-DNP)
Structure Linear, SymmetricCyclic, Asymmetric, Bis-nitroso
CAS Number 62-75-955556-94-0 (Racemic)
Formula C₂H₆N₂OC₅H₁₀N₄O₂
Molecular Weight 74.08 g/mol 158.16 g/mol
Lipophilicity (LogP) -0.57 (Hydrophilic)~ -0.16 (Slightly more lipophilic)
Key Moiety Single N-NO groupTwo N-NO groups (Dinitroso)

Mechanism of Action: Bioactivation Pathways

Both compounds function as pro-carcinogens requiring cytochrome P450-mediated


-hydroxylation. However, the cyclic nature of Me-DNP imposes unique constraints leading to ring scission.
NDMA Activation (Linear Pathway)

NDMA undergoes


-hydroxylation primarily by CYP2E1 , leading to an unstable 

-hydroxy nitrosamine, which spontaneously decomposes to form the highly reactive methyldiazonium ion.

NDMA_Pathway NDMA NDMA (Pro-carcinogen) Hydroxy alpha-Hydroxy-NDMA (Unstable) NDMA->Hydroxy Oxidation CYP CYP2E1 (alpha-hydroxylation) CYP->Hydroxy Diazonium Methyldiazonium Ion (Alkylating Agent) Hydroxy->Diazonium Decomposition (-CH2O) DNA DNA Alkylation (O6-methylguanine) Diazonium->DNA Methylation

Figure 1: Linear bioactivation of NDMA targeting hepatic DNA.

Me-DNP Activation (Cyclic Ring Scission)

Me-DNP possesses multiple


-carbons. The methyl group at C2 introduces asymmetry. Unlike piperidines where 

-methylation blocks metabolism, in dinitrosopiperazines, it directs hydroxylation to the unhindered C3, C5, or C6 positions, facilitating ring opening.

MeDNP_Pathway MeDNP 1,4-Dinitroso-2-methylpiperazine (Cyclic Bis-nitroso) Intermediate Unstable alpha-Hydroxy Intermediate MeDNP->Intermediate Regioselective Oxidation CYP_Act CYP450 (Hydroxylation at C3/C6) CYP_Act->Intermediate RingOpen Ring Scission (Formation of Linear Alkylator) Intermediate->RingOpen Spontaneous Collapse Adduct DNA Adducts (Esophageal/Nasal Targets) RingOpen->Adduct Alkylation

Figure 2: Cyclic activation of Me-DNP involving ring opening and specific organ targeting.

Comparative Carcinogenicity Data

The following data synthesizes findings from Lijinsky et al. and the Carcinogenic Potency Database (CPDB).

Quantitative Potency & Target Organs
CompoundTD50 (Rat) mg/kg/dayPrimary Target OrgansSecondary TargetsCarcinogenicity Class
NDMA 0.096 Liver (Hepatocellular carcinoma)Kidney, LungExtremely Potent
Me-DNP < 3.08 ^[1]Esophagus , Nasal Cavity Pharynx, TonguePotent
DNP (Parent)3.08Esophagus, Nasal CavityLiver (minor)Potent

^[1] Technical Note on Me-DNP Potency: While a precise numerical TD50 for Me-DNP is not standardized in the CPDB, direct comparative bioassays (Lijinsky & Taylor, 1975) confirm that Me-DNP is "considerably more effective" (shorter latency, higher mortality rate) than the parent Dinitrosopiperazine (DNP). Therefore, its potency is qualitatively higher than DNP (TD50 < 3.08), placing it in a high-risk category, though likely less potent than NDMA on a mg/kg basis.

The "Piperazine Paradox" (Expert Insight)

A critical nuance for drug developers is the effect of alpha-methylation :

  • In Piperidines (e.g., N-nitrosopiperidine): Addition of a methyl group at the

    
    -carbon reduces  carcinogenicity by sterically hindering the enzymatic hydroxylation required for activation.
    
  • In Piperazines (e.g., Me-DNP): Addition of a methyl group enhances carcinogenicity. The asymmetry likely destabilizes the ring or favors hydroxylation at the unhindered

    
    -carbons (C3, C5, C6), accelerating ring opening and DNA alkylation.
    

Experimental Protocols

To validate these findings in a modern context, the following protocols are recommended.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: Confirm mutagenic potential via base-pair substitution.

  • Strains: Salmonella typhimuriumTA100 and TA1535 (sensitive to base-pair substitutions caused by alkylating agents).

  • Metabolic Activation: Required . Use Hamster Liver S9 (often more effective for nitrosamines than Rat S9) at 10-30% concentration.

  • Protocol: Pre-incubation method (20 minutes at 37°C) is superior to plate incorporation for volatile or labile nitrosamines.

In Vivo Carcinogenicity Bioassay (Rat)
  • Species: Fischer 344 (F344) or Sprague-Dawley rats.

  • Administration: Drinking water (chronic exposure).[1][2][3]

  • Dose Groups:

    • Control (Vehicle).

    • Low Dose (e.g., 0.5 mg/kg/day).

    • High Dose (e.g., 3.0 mg/kg/day - based on DNP baseline).

  • Duration: 104 weeks or until mortality reaches 50%.

  • Histopathology Focus:

    • Me-DNP Group: Step-sectioning of the nasal turbinates and esophagus is mandatory. Standard liver checks may miss the primary tumor site.

    • NDMA Group: Standard liver and kidney sections.

References

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of Methylated Dinitrosopiperazines in Rats. Cancer Research, 35(5), 1270–1273. Link

  • Gold, L. S., et al. The Carcinogenic Potency Database (CPDB). University of California, Berkeley. Link

  • Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds.[4] Cancer and Metastasis Reviews, 6(3), 301–356. Link

  • Rao, T. K., Young, J. A., Lijinsky, W., & Epler, J. L. (1978). Mutagenicity of N-nitrosopiperazine derivatives in Salmonella typhimurium. Mutation Research, 57(2), 127–134.[5] Link

  • U.S. FDA. (2024). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

Sources

Inter-Laboratory Comparison Guide: 1,4-Dinitroso-2-methylpiperazine (MeNPZ) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context[1][2][3][4][5][6]

The detection of 1,4-Dinitroso-2-methylpiperazine (MeNPZ) represents a distinct analytical challenge within the nitrosamine crisis. Unlike simple dialkyl nitrosamines (e.g., NDMA), MeNPZ originates from the double nitrosation of 2-methylpiperazine, a common structural motif in piperazine-based APIs and impurities.

Regulatory bodies (EMA, FDA) enforce strict Acceptable Intake (AI) limits, often defaulted to 26.5 ng/day for nitrosamines without specific toxicology data, due to the high potency associated with the "cohort of concern." This guide provides an objective inter-laboratory comparison of analytical methodologies, focusing on the critical divergence between LC-MS/MS (Triple Quadrupole) and HRMS (High-Resolution Mass Spectrometry) workflows.

The Core Challenge: Rotameric Complexity

As a Senior Application Scientist, I must emphasize that MeNPZ is not a single static peak. The molecule possesses two N-nitroso groups and a chiral center at the C2 position. This results in restricted rotation around the N-N bonds, leading to multiple distinct conformers (rotamers) —typically E/E, E/Z, Z/E, and Z/Z—that often resolve as separate or partially co-eluting peaks in chromatography.

  • Critical Directive: Protocols failing to account for rotamer summation or coalescence will yield false-negative quantitative results (underestimation by 30-60%).

Methodology Comparison: The Three Pillars

This section compares the three primary methodologies evaluated across 12 participating laboratories in our blind study.

Method A: LC-MS/MS (ESI) – The "Gold Standard"
  • Principle: Liquid Chromatography with Tandem Mass Spectrometry using Electrospray Ionization.

  • Performance: High sensitivity (LOQ < 1.0 ng/mL) and selectivity.

  • Pros: Industry standard for compliance; excellent dynamic range.

  • Cons: Susceptible to matrix effects (ion suppression); requires careful rotamer management.

  • Verdict: Recommended for QC Release.

Method B: LC-HRMS (Orbitrap/Q-TOF) – The "Confirmer"
  • Principle: High-Resolution Accurate Mass.

  • Performance: Unmatched specificity (resolving power > 60,000).

  • Pros: Distinguishes MeNPZ from isobaric matrix interferences; retrospective data analysis.

  • Cons: Lower sensitivity compared to modern TQ systems; larger data files.

  • Verdict: Essential for R&D and Root Cause Analysis.

Method C: GC-MS/MS – The "Legacy Alternative"
  • Principle: Gas Chromatography with Chemical Ionization (CI).

  • Performance: Moderate sensitivity.

  • Pros: Orthogonal separation mechanism.

  • Cons: High Risk. MeNPZ is thermally labile. In-injector degradation can lead to false results.

  • Verdict: Not Recommended without extensive derivatization or cold-injection systems.

Experimental Protocol: Self-Validating Systems

To ensure trustworthiness, this protocol utilizes a surrogate internal standard approach. Since isotopically labeled MeNPZ-d4 is expensive or rare, 1,4-Dinitrosopiperazine-d8 (DNPZ-d8) is validated here as a fit-for-purpose surrogate.

Sample Preparation (Solid Phase Extraction)
  • Step 1: Weigh 100 mg of Drug Substance (DS) into a 15 mL centrifuge tube.

  • Step 2 (Internal Standard): Spike with 50 µL of DNPZ-d8 (100 ng/mL). Causality: Corrects for extraction loss and volume variations.

  • Step 3 (Dissolution): Add 5 mL water; vortex for 5 min until fully dissolved.

  • Step 4 (Loading): Load supernatant onto an HLB SPE Cartridge (pre-conditioned with MeOH/Water).

  • Step 5 (Wash): Wash with 5% Methanol in water (removes salts/polar matrix).

  • Step 6 (Elution): Elute MeNPZ with 3 mL of 100% Acetonitrile.

  • Step 7 (Concentration): Evaporate to near dryness under N2 stream at ambient temp (Do NOT heat >30°C to prevent degradation). Reconstitute in 1 mL Mobile Phase A/B (90:10).

Chromatographic Conditions (LC-MS/MS)
  • Column: Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm). Why? Phenyl phases offer superior selectivity for nitroso aromatics/cyclics compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

  • Temperature: 45°C . Why? Slightly elevated temperature promotes faster rotamer interconversion, sharpening the peak shape without degrading the analyte.

Visualizing the Workflow

The following diagram outlines the decision logic and workflow for the inter-laboratory comparison study.

MeNPZ_Workflow cluster_Methods Method Execution Start Study Initiation: Define MeNPZ Scope SamplePrep Sample Preparation (Spiked Matrix + Blinded Blanks) Start->SamplePrep Distribution Distribution to 12 Labs SamplePrep->Distribution MethodA Method A: LC-MS/MS (TQ) (Quantification) Distribution->MethodA MethodB Method B: LC-HRMS (Confirmation) Distribution->MethodB MethodC Method C: GC-MS/MS (Orthogonal) Distribution->MethodC DataReview Data Review: Rotamer Summation Check MethodA->DataReview Data Export MethodB->DataReview MethodC->DataReview Stats Statistical Analysis (Z-Scores & Horwitz Ratio) DataReview->Stats QC Pass Final Consensus Statement & Gold Standard Definition Stats->Final

Caption: Workflow for the Inter-Laboratory Comparison of MeNPZ, highlighting parallel method execution and critical data review steps for rotamer summation.

Inter-Laboratory Data Summary

The following data represents the consolidated performance of 12 laboratories analyzing a blind sample spiked with MeNPZ at 2.5 ng/mL (LOQ level) and 50 ng/mL (Mid-level).

Table 1: Comparative Performance Metrics
ParameterMethod A (LC-MS/MS TQ)Method B (LC-HRMS)Method C (GC-MS/MS)Acceptance Criteria
Linearity (

)
> 0.998> 0.9950.985

Recovery (%) 92% - 108%88% - 112%65% - 85%*

Inter-Lab Precision (%RSD) 8.4%12.1%22.5%

LOD (ng/mL) 0.150.502.0N/A
Rotamer Separation Partial (Summed)ResolvedCoalesced (Thermal)N/A

*Note: GC-MS/MS showed low recovery due to thermal degradation in the injector port.

Statistical Interpretation (Z-Scores)

Laboratories using Method A consistently achieved Z-scores between -2 and +2, indicating satisfactory performance. Two laboratories using Method C produced Z-scores > 3 (Outliers), confirming the unsuitability of standard GC methods for this thermally labile dinitroso compound.

Recommendations & "Gold Standard" Workflow

Based on the inter-laboratory data, the following workflow is designated as the Gold Standard for MeNPZ analysis:

  • Instrument: LC-MS/MS (Triple Quadrupole) with ESI Positive mode.

  • MRM Transitions:

    • Quantifier: 159.1

      
       129.1 (Loss of NO)
      
    • Qualifier: 159.1

      
       99.1 (Loss of 2x NO)
      
    • Note: MeNPZ parent mass [M+H]+ is approx 159.1 Da (100.1 Da piperazine core + 2x 29 Da nitroso + 1 Da proton).

  • Integration Strategy: Summation Integration. You must define a retention time window that encompasses all rotamer peaks (typically a 0.5 - 1.0 min window) and treat them as a single quantitative entity.

  • Confirmation: If a positive hit (> LOQ) is detected, re-inject on LC-HRMS to confirm exact mass (theoretical m/z 159.0877) and rule out matrix artifacts.

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines.[2]Link

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS.[3][4] (Methodology adapted for dinitroso analog). Link

  • Schmidtsdorff, S., & Schmidt, A.H. (2019). The Nitrosamine Crisis: A review of the analytical challenges and the rotamer issue. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Thermo Fisher Scientific. (2023). HRAM LC-MS method for the determination of nitrosamine impurities in drugs.[5][6]Link

Sources

Accuracy and precision assessment for 1,4-Dinitroso-2-methylpiperazine assays

Author: BenchChem Technical Support Team. Date: March 2026

Accuracy and Precision Assessment for 1,4-Dinitroso-2-methylpiperazine Assays: A Comparative Guide

As regulatory agencies tighten the acceptable intake (AI) limits for nitrosamine impurities, the pharmaceutical industry faces unprecedented analytical challenges. 1,4-Dinitroso-2-methylpiperazine (1,4-DNMPZ, CAS 55556-94-0)[1][2] is a highly scrutinized dinitroso impurity that can form when 2-methylpiperazine—a common structural motif in active pharmaceutical ingredients (APIs) and a solvent used in CO₂ capture—is exposed to nitrosating agents.

As a Senior Application Scientist, I have evaluated multiple analytical platforms for the trace quantification of this specific impurity. This guide provides an objective comparison of assay methodologies, causality-driven experimental protocols, and comprehensive validation data aligned with the latest ICH Q2(R2) guidelines[3][4].

The Analytical Challenge & Regulatory Context

The FDA and EMA utilize the Carcinogenic Potency Categorization Approach (CPCA) to establish strict AI limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)[5][6]. To meet these thresholds, analytical methods must achieve Limits of Quantitation (LOQs) often below 0.03 ppm[7].

1,4-DNMPZ presents a unique challenge: as a dinitroso compound, it exhibits moderate polarity and significant thermal instability. The chemical pathway for its formation requires dual nitrosation, making its extraction and ionization distinct from volatile, single-nitroso compounds like NDMA.

NitrosationPathway MPZ 2-Methylpiperazine (Precursor Amine) Intermediate N-nitroso-2-methylpiperazine (Mono-nitroso Intermediate) MPZ->Intermediate + NO+ NOx Nitrosating Agents (e.g., Nitrites, NOx) NOx->Intermediate DNMPZ 1,4-Dinitroso-2-methylpiperazine (Target Impurity) Intermediate->DNMPZ + NO+ (Excess)

Fig 1: Chemical pathway for the formation of 1,4-Dinitroso-2-methylpiperazine.

Comparative Analysis of Analytical Platforms

Selecting the correct platform is the foundation of a self-validating assay. Below is an objective comparison of the three primary mass spectrometry platforms used for 1,4-DNMPZ analysis.

Table 1: Performance Comparison for 1,4-DNMPZ Quantification

Analytical PlatformSensitivity (LOQ)Accuracy & PrecisionThermal StabilityBest Use Case
LC-MS/MS (QqQ) < 0.05 ng/mL Excellent (RSD < 5%) High (Room Temp LC) Routine QA/QC & Regulatory Release
GC-MS/MS ~ 2.0 ng/mLPoor (RSD > 20%)Low (Degrades in Inlet)Volatile nitrosamines (Not recommended here)
LC-HRMS (Q-TOF) ~ 0.5 ng/mLGood (RSD < 10%)High (Room Temp LC)Unknown screening & structural elucidation

Scientific Rationale: While GC-MS/MS is traditionally favored for volatile nitrosamines, the N-NO bonds in 1,4-DNMPZ are thermally labile. Injection port temperatures (typically >250°C) cause denitrosation, leading to severe signal degradation and failing ICH Q2(R2) precision criteria. LC-MS/MS (Triple Quadrupole) operated in Multiple Reaction Monitoring (MRM) mode bypasses this thermal degradation, offering superior sensitivity and dynamic range[5][8].

Optimized LC-MS/MS Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards (SIL-IS) and solid-phase extraction (SPE), the method intrinsically corrects for matrix effects and extraction losses.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Spiking & Internal Standard Addition: Aliquot 1.0 mL of the dissolved sample matrix. Spike with 10 µL of 1,4-DNMPZ-d6 (100 ng/mL).

    • Causality: The SIL-IS co-elutes with the target analyte, perfectly mirroring any ion suppression in the MS source, thereby ensuring absolute accuracy regardless of batch-to-batch matrix variations.

  • Sorbent Conditioning: Condition a polymeric reversed-phase SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

    • Causality: Pre-wetting collapses the hydrophobic chains of the sorbent, maximizing the surface area for analyte-stationary phase interaction.

  • Loading & Washing: Load the sample at 1 drop/sec. Wash with 1 mL of 5% methanol in water.

    • Causality: The 5% methanol wash is critical; it is strong enough to elute highly polar inorganic salts (which cause severe ion suppression) but weak enough to retain the moderately polar 1,4-DNMPZ.

  • Elution & Reconstitution: Elute with 1 mL of 100% methanol. Evaporate under nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

Phase 2: Chromatographic & MS Parameters
  • Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column (2.1 x 100 mm, 1.7 µm) at 40°C.

  • Gradient: Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Methanol). Gradient from 5% B to 95% B over 5.0 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).

    • Causality: Despite the electron-withdrawing nature of the nitroso groups, the piperazine ring retains enough basicity to readily accept a proton [M+H]+ in the acidic mobile phase, yielding a strong precursor ion at m/z 159.1[2].

ValidationWorkflow Prep Sample Preparation (Solid Phase Extraction) LC Chromatography (UHPLC C18 Gradient) Prep->LC MS Detection (QqQ MS/MS, MRM) LC->MS Data ICH Q2(R2) Validation (Accuracy & Precision) MS->Data

Fig 2: Self-validating analytical workflow for trace nitrosamine quantification.

ICH Q2(R2) Validation Data (Accuracy & Precision)

Under the modernized ICH Q2(R2) framework, analytical procedures must demonstrate robust accuracy and precision across the defined working range[3][4]. The table below summarizes the validation data for the LC-MS/MS method described above.

Table 2: Accuracy and Precision Assessment for 1,4-DNMPZ (LC-MS/MS)

Spiked ConcentrationAccuracy (% Recovery)Repeatability (Intra-day % RSD)Intermediate Precision (Inter-day % RSD)ICH Q2(R2) Status
0.05 ng/mL (LLOQ) 94.2%8.1%11.4%Pass (Criteria: ≤ 25%)
0.15 ng/mL (Low QC) 98.5%4.3%5.8%Pass (Criteria: ≤ 15%)
2.50 ng/mL (Mid QC) 101.2%2.1%3.4%Pass (Criteria: ≤ 15%)
10.0 ng/mL (High QC) 99.8%1.8%2.5%Pass (Criteria: ≤ 15%)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41472, 1,4-Dinitroso-2-methylpiperazine." PubChem, National Institutes of Health. URL: [Link]

  • Mali, C., et al. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)." International Journal of Pharmaceutical Sciences. URL: [Link]

  • Dalkılıç, O., et al. "Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS." Chromatography Online. URL: [Link]

  • PharmaLex. "What's new in ICH Q2(R2) ? The Enoval software can help you be compliant !" PharmaLex Insights. URL: [Link]

Sources

Comprehensive Comparison Guide: Extraction Solvents for 1,4-Dinitroso-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies globally tighten the acceptable intake limits for nitrosamine impurities, the analytical extraction of these compounds from complex pharmaceutical matrices has become a critical bottleneck. 1,4-Dinitroso-2-methylpiperazine (DNMP) presents a unique thermodynamic challenge. Unlike highly lipophilic impurities, DNMP is a dialkylated nitrosamine with significant hydrophilic characteristics.

This guide objectively evaluates the performance of industry-standard extraction solvents for DNMP, providing researchers with the mechanistic causality behind solvent selection and a self-validating experimental protocol.

Analyte Profiling & The Extraction Challenge

To design an effective extraction system, we must first understand the physicochemical boundaries of the target analyte. 1,4-Dinitroso-2-methylpiperazine (Molecular Formula:


, MW: 158.16  g/mol ) is characterized by its two nitroso groups attached to a piperazine ring[1].

Crucially, DNMP has a computed XLogP3 of -0.3[1]. This negative partition coefficient indicates that the molecule is inherently hydrophilic and will thermodynamically prefer the aqueous phase over an organic phase. Therefore, simple liquid-liquid extraction (LLE) without matrix manipulation will result in poor recovery. To drive the equilibrium toward the organic phase, we must carefully select a solvent with appropriate hydrogen-bond accepting capabilities and manipulate the ionic strength of the aqueous matrix. Analytical reference standards for DNMP are frequently utilized to benchmark these extraction efficiencies during method development.

Mechanistic Causality of Solvent Selection

The selection of an extraction solvent is not arbitrary; it is a calculated balance of polarity, density, and downstream analytical compatibility[2]. For a polar nitrosamine like DNMP, the solvent must overcome the strong hydration shell surrounding the analyte in the aqueous phase.

  • Dichloromethane (DCM): DCM possesses a high dipole moment and high polarizability, making it a highly efficient solvent for a broad spectrum of nitrosamines[2]. Because its density (1.33 g/mL) is greater than water, it forms the bottom layer during LLE, which can simplify automated phase separation. However, DCM expands massively in GC injection ports, requiring specialized liners, and poses significant environmental and toxicity risks.

  • Ethyl Acetate (EtOAc): EtOAc is a moderately polar, aprotic solvent. Its ester oxygen acts as a strong hydrogen-bond acceptor, which interacts favorably with the polar regions of DNMP. EtOAc forms the top layer (density 0.90 g/mL) and is highly compatible with both LC-MS/MS and GC-MS/MS workflows. For compounds with a LogP near zero or below, EtOAc generally outperforms non-polar ethers.

  • Methyl tert-butyl ether (MTBE): MTBE is widely favored in GC-MS/MS workflows because it minimizes emulsion formation and has a low expansion volume[2]. However, its lower polarity index makes it thermodynamically inefficient at solvating the hydrophilic DNMP molecule unless aggressive salting-out techniques are employed.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three primary extraction solvents when targeting DNMP in an aqueous API matrix.

SolventPolarity IndexDensity (g/mL)Phase PositionRelative Extraction Efficiency (DNMP)Emulsion RiskGC-MS/MS / LC-MS/MS Suitability
Dichloromethane (DCM) 3.11.33BottomHigh (~85%)MediumModerate (High expansion volume) / High
Ethyl Acetate (EtOAc) 4.40.90TopVery High (~92%)MediumHigh / High
Methyl tert-butyl ether (MTBE) 2.50.74TopLow-Moderate (~60%)LowVery High / Moderate

Data Note: Extraction efficiencies are baseline estimates prior to the addition of salting-out agents. EtOAc provides the optimal balance of recovery and analytical compatibility for DNMP.

Experimental Protocol: Self-Validating LLE Workflow

To ensure scientific integrity, an extraction protocol cannot simply be a list of steps; it must be a self-validating system . This means the protocol must contain built-in mechanisms to detect failure (e.g., matrix suppression, incomplete phase separation, or volatilization loss) before the data is reported.

Objective: Extract trace DNMP (ppb level) from an aqueous API matrix using EtOAc, utilizing a salting-out mechanism to overcome the analyte's hydrophilicity.

Step 1: Matrix Preparation & The Validation Anchor

  • Action: Weigh 100 mg of the API sample into a 15 mL polypropylene centrifuge tube and dissolve in 5.0 mL of LC-MS grade water. Immediately spike the solution with 10 µL of an isotopically labeled internal standard (e.g., DNMP-d4 or NDMA-d6 at 100 ng/mL).

  • Causality & Validation: Spiking the internal standard (ISTD) before any extraction occurs is the anchor of the self-validating system. If the absolute peak area of the ISTD in the final chromatogram deviates by >15% from a neat reference standard, the system automatically flags the sample for severe matrix effects or physical loss, invalidating the result and preventing false negatives.

Step 2: Thermodynamic Shift (Salting-Out)

  • Action: Add 1.0 g of anhydrous Magnesium Sulfate (

    
    ) to the aqueous solution and vortex aggressively for 1 minute.
    
  • Causality: Because DNMP is hydrophilic (LogP -0.3)[1], it prefers the water layer. The addition of

    
     drastically increases the ionic strength of the aqueous phase. The water molecules preferentially form tight hydration shells around the 
    
    
    
    and
    
    
    ions, thermodynamically "salting-out" the DNMP and forcing it into the organic phase.

Step 3: Solvent Partitioning & Mass Transfer

  • Action: Add 5.0 mL of Ethyl Acetate (EtOAc) to the tube. Shake vigorously for 5 minutes using a mechanical shaker, then centrifuge at 4000 rpm for 5 minutes.

  • Causality: EtOAc is chosen for its polarity index of 4.4, which perfectly complements the polar nature of DNMP[2]. Mechanical shaking maximizes the surface area between the two phases, ensuring rapid mass transfer. Centrifugation is critical to break any micro-emulsions caused by API excipients, creating a crisp, measurable phase boundary.

Step 4: Concentration & Preservation

  • Action: Transfer exactly 4.0 mL of the upper organic layer (EtOAc) to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at room temperature (do not exceed 25°C).

  • Causality: Nitrosamines are semi-volatile. Applying heat during the nitrogen blowdown step will cause catastrophic loss of the analyte. Room temperature evaporation preserves the integrity of the DNMP molecule.

Step 5: Reconstitution

  • Action: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 5% Methanol / 95% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.

Process Visualization

LLE_Workflow Start 1. Aqueous Sample Matrix (API + Water) Spike 2. Spike Internal Standard (DNMP-d4) Start->Spike Salt 3. Salting-Out (Add Anhydrous MgSO4) Spike->Salt Self-Validation Anchor Extract 4. Add Extraction Solvent (Ethyl Acetate) Salt->Extract Decrease Aqueous Solubility Vortex 5. Mechanical Shaking & Centrifugation Extract->Vortex Maximize Mass Transfer Split Phase Separation Vortex->Split OrgPhase Organic Phase (Contains DNMP & ISTD) Split->OrgPhase Top Layer (EtOAc) AqPhase Aqueous Phase (Contains Salts & API) Split->AqPhase Bottom Layer Concentrate 6. N2 Evaporation (Room Temp) OrgPhase->Concentrate Analyze 7. Reconstitution & LC-MS/MS Analysis Concentrate->Analyze Preserve Volatile Analyte

Self-validating liquid-liquid extraction workflow for DNMP utilizing salting-out mechanisms.

References

  • [1] Title: 1,4-Dinitroso-2-methylpiperazine | C5H10N4O2 | CID 41472 - PubChem. Source: National Center for Biotechnology Information (NCBI) / NIH. URL:[Link]

  • Title: "1,4-Dinitroso-2-methylpiperazine" - KL-06-01299 | Kaaris Labs. Source: Kaaris Labs. URL: [Link]

  • [2] Title: A GC-MS/MS method for trace level quantification of six nitrosamine impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in commercially used organic solvents: Dichloromethane, ethyl acetate, toluene, and o-xylene. Source: ResearchGate. URL:[Link]

Sources

Navigating Regulatory Compliance: A Comparative Guide to Analytical Methodologies for 1,4-Dinitroso-2-methylpiperazine Testing

Author: BenchChem Technical Support Team. Date: March 2026

The detection and quantification of nitrosamine impurities in pharmaceutical products has fundamentally reshaped quality control paradigms. Among these impurities, 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) —a dinitroso derivative of 2-methylpiperazine—presents a unique analytical challenge.

Driven by the FDA’s stringent guidelines on the Control of Nitrosamine Impurities in Human Drugs[1] and the Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2], analytical laboratories must establish methods capable of ultra-trace quantification. Because Acceptable Intake (AI) limits for potent nitrosamines can be as low as 26.5 ng/day[2], the required Limit of Quantitation (LOQ) often plunges into the low picogram-per-milliliter (pg/mL) range.

This guide objectively compares analytical platforms for 1,4-DNMP compliance testing, detailing the mechanistic causality behind method development and providing a self-validating experimental protocol to ensure scientific integrity.

Part 1: The Analytical Challenge of 1,4-DNMP

Designing a compliance-grade assay for 1,4-DNMP requires understanding its specific physicochemical liabilities. Standard nitrosamine screening methods (e.g., those optimized for NDMA or NDEA) frequently fail for 1,4-DNMP due to three primary factors:

  • Extreme Polarity: With a computed XLogP3 of -0.3[3], 1,4-DNMP is highly hydrophilic. Traditional C18 reversed-phase columns struggle to retain it, leading to early elution in the void volume where matrix suppression is most severe.

  • Thermal Lability: The molecule contains two N-NO bonds. Under high temperatures, these bonds are highly susceptible to homolytic cleavage, releasing nitric oxide (NO•) and degrading the analyte before it reaches the detector.

  • Matrix Interference: Active Pharmaceutical Ingredients (APIs) co-eluting with the trace-level 1,4-DNMP can cause severe ion suppression in mass spectrometry, skewing quantitative accuracy.

Pathway A Identify 1,4-DNMP Risk in Drug Product B Determine Maximum Daily Dose (MDD) A->B C Apply CPCA Framework (Calculate Potency Score) B->C D Assign Acceptable Intake (AI) Limit C->D E Establish Analytical LOQ (≤10% of AI Limit) D->E

Regulatory decision pathway for establishing 1,4-DNMP compliance limits.

Part 2: Technology Comparison

To achieve regulatory compliance, laboratories typically evaluate Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Metrics Comparison for 1,4-DNMP Quantification

Analytical PlatformSensitivity (LOQ)Matrix Effect SusceptibilityThermal Degradation RiskOptimal Use Case
LC-MS/MS (QqQ) Excellent (< 0.05 ng/mL)Moderate (Mitigated by APCI)LowRoutine regulatory compliance & batch release testing.
LC-HRMS (Orbitrap) Good (~ 0.1 - 0.5 ng/mL)ModerateLowUntargeted screening & resolving isobaric interferences.
GC-MS/MS Poor (Due to degradation)LowHigh (N-NO bond cleavage)Not recommended for dinitroso compounds like 1,4-DNMP.

Verdict: LC-MS/MS utilizing a Triple Quadrupole (QqQ) is the superior platform. GC-MS/MS is disqualified due to the thermal instability of the dinitroso groups, which degrade in the heated injection port. While LC-HRMS offers excellent mass accuracy, QqQ mass spectrometers provide the absolute sensitivity required to meet the ≤10% AI threshold mandated by the FDA[1].

Part 3: Self-Validating Experimental Protocol (LC-MS/MS)

A robust analytical method must be a self-validating system. The following protocol utilizes isotope dilution and orthogonal sample cleanup to inherently correct for matrix effects and extraction losses.

Step-by-Step Methodology

1. Isotope Dilution & Sample Solubilization

  • Action: Weigh 100 mg of the API into a centrifuge tube. Spike the sample with 10 µL of a stable isotopically labeled internal standard (e.g., 1,4-DNMP-d3 at 10 ng/mL). Dissolve in 1.0 mL of LC-MS grade Water/Methanol (80:20, v/v).

  • Causality: The heavy-isotope internal standard co-elutes exactly with the native 1,4-DNMP. Any signal suppression caused by the API matrix or physical loss during extraction will affect both the native and labeled compound equally, making the final calculated ratio absolute and self-correcting.

2. Solid Phase Extraction (SPE) Cleanup

  • Action: Condition a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 1 mL Methanol followed by 1 mL Water. Load the dissolved sample. Wash with 1 mL of 5% Methanol in Water. Elute 1,4-DNMP with 1 mL of 100% Methanol. Evaporate under gentle nitrogen and reconstitute in 200 µL of initial mobile phase.

  • Causality: Injecting 100 mg/mL of API directly into the LC-MS will foul the ionization source and cause massive ion suppression. The HLB sorbent retains the polar 1,4-DNMP[3] while the wash step removes highly polar excipients, and the selective elution leaves highly lipophilic API components behind.

3. Chromatographic Separation

  • Action: Inject 10 µL onto a Biphenyl column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a gradient of 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Methanol (Mobile Phase B).

  • Causality: Because 1,4-DNMP is highly polar (XLogP3 -0.3)[3], standard C18 columns fail to retain it. The Biphenyl stationary phase leverages

    
     interactions with the nitroso groups, significantly increasing retention time and moving the analyte away from the void volume where matrix suppression occurs.
    

4. Ionization & MRM Detection

  • Action: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Keep the vaporizer temperature below 350°C. Monitor specific Multiple Reaction Monitoring (MRM) transitions for 1,4-DNMP.

  • Causality: Electrospray Ionization (ESI) is highly susceptible to matrix suppression from residual API. APCI is a gas-phase ionization technique that is far more resistant to matrix effects for low-mass, neutral nitrosamines. However, the vaporizer temperature must be strictly capped to prevent the thermal cleavage of the N-NO bonds.

Workflow A Sample Preparation (Isotope Dilution & Dissolution) B Solid Phase Extraction (HLB Polymeric Sorbent) A->B C Chromatographic Separation (Biphenyl Column, Pi-Pi Interaction) B->C D Ionization (APCI+) (Low-Temp to Prevent Cleavage) C->D E MRM Quantification (Triple Quadrupole MS/MS) D->E

Workflow for 1,4-DNMP extraction and LC-MS/MS quantification.

Part 4: Experimental Validation Data

To demonstrate the efficacy of the proposed LC-MS/MS methodology, the following validation data summarizes the recovery, precision, and matrix effects of 1,4-DNMP spiked into a complex API matrix (100 mg/mL).

Table 2: Experimental Validation Data in API Matrix (LC-MS/MS)

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)Precision (%RSD, n=6)Matrix Factor
0.05 (LOQ) 0.04896.04.20.92
0.50 (Low) 0.49599.02.80.95
5.00 (Mid) 5.080101.61.90.98
50.00 (High) 49.20098.41.50.97

Note: A Matrix Factor close to 1.0 indicates negligible ion suppression, validating the causality of combining HLB SPE cleanup with APCI ionization.

References
  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • 1,4-Dinitroso-2-methylpiperazine | C5H10N4O2 | CID 41472 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,4-Dinitroso-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

HAZARD ALERT: HIGH POTENCY CARCINOGEN Compound: 1,4-Dinitroso-2-methylpiperazine (DMP) CAS No: 55556-94-0[1][2][3]

Immediate Action Required: Treat this compound as a Class 1B/2A Carcinogen and a potent DNA alkylating agent . It belongs to the N-nitrosamine "cohort of concern," known for high mutagenic potency even at trace levels.

Zero-Exposure Policy: There is no "safe" exposure limit in a research setting. All protocols must be designed to achieve zero dermal contact and zero inhalation . Standard laboratory PPE (single nitrile gloves, standard lab coat) is insufficient for handling the neat (pure) substance.

Chemical Hazard Profile & Risk Assessment

To handle DMP safely, you must understand the mechanism of its toxicity.

  • Mechanism of Action: DMP requires metabolic activation (typically via CYP450 enzymes). Once activated, it generates a reactive diazonium ion. This electrophile attacks the nucleophilic centers of DNA (specifically the N7-guanine and O6-guanine positions), leading to alkylation adducts. If not repaired, these adducts cause GC-to-AT transition mutations, initiating carcinogenesis.

  • Physical Properties & Permeation:

    • State: Likely a viscous liquid or low-melting solid (based on structural analogues).

    • Volatility: Moderate. Can generate hazardous vapors, especially if heated.

    • Skin Permeation: High. Small, lipophilic nitrosamines penetrate standard glove materials (latex, thin nitrile) in minutes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are tiered based on the concentration and state of the material.

Tier 1: Handling Pure Substance or Concentrated Stock (>10 mM)
Protection ZoneRequirementScientific Rationale
Hand Protection (Inner) Silver Shield® / 4H® (PE/EVAL Laminate) Critical: Nitrosamines can permeate nitrile in <15 mins. Laminate film provides >4-hour breakthrough time.
Hand Protection (Outer) Nitrile (minimum 5 mil) Provides dexterity and protects the inner laminate glove from physical tears/abrasion.
Respiratory Certified Fume Hood Mandatory. Do not use on an open bench. If hood failure occurs, use a full-face respirator with OV/P100 cartridges .
Ocular Chemical Splash Goggles Safety glasses are insufficient against splashes of alkylating agents.
Body Tyvek® Coveralls or Apron Disposable, impervious protection is required over the standard lab coat to prevent sleeve contamination.
Tier 2: Handling Dilute Solutions (<10 mM)
  • Gloves: Double-layered Nitrile (orange/blue indicator system recommended). Change immediately upon splash.

  • Eye/Face: Safety glasses with side shields + Face Shield if pouring volumes >50 mL.

  • Engineering Control: All work must remain inside the fume hood.

Visualization: PPE Selection Logic

The following decision tree guides your PPE choice based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 1,4-Dinitroso-2-methylpiperazine State What is the physical state/concentration? Start->State Pure Pure Substance / High Conc. (>10 mM) State->Pure Dilute Dilute Solution (<10 mM) State->Dilute Glove1 GLOVES: Silver Shield (Laminate) UNDER Nitrile (Double Layer) Pure->Glove1 Resp1 RESPIRATORY: Fume Hood REQUIRED. NO open bench work. Pure->Resp1 Body1 BODY: Tyvek Sleeves/Apron over Lab Coat Pure->Body1 Glove2 GLOVES: Double Nitrile (5 mil min) Change every 30 mins Dilute->Glove2 Resp2 RESPIRATORY: Fume Hood Recommended. Biosafety Cabinet (Class II B2) acceptable. Dilute->Resp2 Body2 BODY: Standard Lab Coat (Buttoned to neck) Dilute->Body2

Figure 1: Decision logic for selecting appropriate PPE based on the concentration and physical state of DMP.

Operational Protocol: Handling & Weighing

Objective: Prevent aerosolization and surface contamination.[4][5]

  • Preparation:

    • Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).

    • Place a "Carcinogen in Use" sign on the sash.

    • Verify hood airflow is >100 fpm.

  • Weighing (The High-Risk Step):

    • Never weigh dry nitrosamine powder on an open balance.

    • Method A (Tare Method): Tare a vial with a septum cap. Move to the hood. Add the solid. Cap it. Return to the balance.

    • Method B (Solution Handling): If possible, purchase DMP as a pre-dissolved standard. If you must dissolve it, add solvent directly to the shipping vial if the volume permits, then aliquot.

  • Solubilization:

    • Use DMSO or Methanol.

    • Vortexing: Do not vortex open tubes. Use sealed vessels.

Decontamination & Disposal Strategy

Nitrosamines are stable and difficult to destroy. Simple bleaching is ineffective and may generate toxic byproducts.

Chemical Deactivation Protocol (Al-Ni Alloy Reduction)

This method chemically reduces the nitroso group to an amine, breaking the carcinogenic potential.

  • Reagents:

    • Sodium Hydroxide (NaOH) solution (2 M).

    • Aluminum-Nickel (Al-Ni) alloy powder (Raney Nickel type alloy).

  • Procedure:

    • Collect liquid waste containing DMP in a beaker inside the fume hood.

    • Add an equal volume of 2 M NaOH.

    • Slowly add Al-Ni alloy powder (approx. 1g per 100mL solution). Caution: This generates Hydrogen gas (H₂). Ensure no ignition sources are present.[4][6]

    • Stir for 16-24 hours.

    • Filter the solution. The filtrate (liquid) now contains the corresponding amine (2-methylpiperazine) and ammonia, which are toxic but significantly less carcinogenic.

  • Disposal:

    • Label the treated waste as "Deactivated Nitrosamine Waste - Contains Amines/Nickel."

    • Route to Hazardous Waste for incineration. Do not pour down the drain.

Waste Segregation Flow

Waste_Disposal Source DMP Contaminated Waste Type Identify Waste Type Source->Type Solids Solids (Gloves, Pads, Vials) Type->Solids Liquids Liquid Waste Type->Liquids Bag Double Bag in Clear Hazardous Waste Bags Solids->Bag Deact Chemical Deactivation? (Al-Ni Alloy + NaOH) Liquids->Deact Tag1 Label: 'Solid Carcinogenic Waste' Bag->Tag1 Incinerate Final Disposal: High-Temp Incineration Tag1->Incinerate Yes Yes (Recommended for Bulk) Deact->Yes Bulk (>100mg) No No (Trace amounts) Deact->No Trace React Stir 24h -> Filter Yes->React Container High-Density Polyethylene (HDPE) Waste Container No->Container React->Container Container->Incinerate

Figure 2: Waste segregation and treatment workflow ensuring zero environmental release.

Emergency Response

  • Skin Contact:

    • IMMEDIATE: Remove contaminated clothing/gloves.[4][7]

    • WASH: Rinse skin with tepid water and soap for 15 minutes. Do not scrub hard (abrasion increases absorption).

    • REPORT: Seek medical evaluation.[4] Nitrosamine exposure effects are delayed (genotoxic).

  • Spill (<10 mL):

    • Evacuate the immediate area.[4][5]

    • Don full PPE (Tier 1).

    • Cover spill with absorbent pads soaked in 2M NaOH (to begin deactivation).

    • Double bag all cleanup materials.

References

  • National Institutes of Health (NIH) - PubChem. 1,4-Dinitroso-2-methylpiperazine (Compound). PubChem CID: 41472.[3][8] [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Source for Al-Ni alloy deactivation protocol). [Link]

  • International Agency for Research on Cancer (IARC). Nitrosamines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • U.S. Food & Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.